molecular formula C12H24N2 B1644371 3-Methyl-1-(piperidin-4-ylmethyl)piperidine CAS No. 926254-81-1

3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Cat. No.: B1644371
CAS No.: 926254-81-1
M. Wt: 196.33 g/mol
InChI Key: IHMUZVOIYBRQJI-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-ylmethyl)piperidine is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMUZVOIYBRQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the efficacy and safety of new chemical entities. This in-depth technical guide presents a systematic and robust analytical workflow for the unambiguous structural elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. This document moves beyond a simple recitation of methods, providing a rationale for the strategic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating field-proven insights with foundational scientific principles, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel piperidine-based compounds.

Introduction: The Significance of Piperidine Moieties and the Imperative for Rigorous Structural Verification

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of substituents onto the piperidine core can dramatically alter a molecule's pharmacological profile. Therefore, the unequivocal confirmation of the constitution and stereochemistry of novel piperidine derivatives is a critical step in the drug discovery and development pipeline.

This compound (Figure 1) is a disubstituted piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol .[2][3] Its structure presents several interesting features for elucidation, including two distinct piperidine rings, a methylene bridge, and a methyl substituent that introduces a stereocenter. This guide will detail a multi-faceted analytical approach to confirm the connectivity and stereochemistry of this molecule, ensuring the highest level of scientific integrity.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The Analytical Blueprint: A Multi-Technique Approach

G Start Sample of This compound MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis Start->MS Initial Analysis FTIR Infrared (IR) Spectroscopy - Functional Group Identification Start->FTIR Parallel Analysis NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C Chemical Environments - Connectivity (COSY, HSQC, HMBC) MS->NMR Informs Elemental Composition FTIR->NMR Confirms Functional Groups Structure Final Structure Confirmation NMR->Structure Definitive Connectivity

Caption: The integrated analytical workflow for structural elucidation.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atoms, which are readily protonated.

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that encompasses the expected molecular weight of the target compound.

Expected Data and Interpretation

For this compound (C12H24N2), the expected monoisotopic mass of the protonated molecule [M+H]+ is 197.2018.

ParameterExpected Value
Molecular Formula C12H24N2
Monoisotopic Mass 196.1939
[M+H]+ 197.2018

The high-resolution mass measurement provides a high degree of confidence in the elemental composition of the molecule. Further fragmentation analysis (MS/MS) can be performed to probe the connectivity of the two piperidine rings and the methylene bridge.

Infrared Spectroscopy: Identifying the Molecular Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Expected Data and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorptions for C-H and C-N bonds.

Functional GroupExpected Wavenumber (cm-1)
C-H stretch (alkane) 2950-2850
N-H stretch (secondary amine) Not expected
C-N stretch 1250-1020

The absence of a significant N-H stretching band would support the proposed tertiary amine structure of both piperidine rings.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[7][8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocols
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or D2O) in a standard 5 mm NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.

Predicted NMR Data and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)Multiplicity
H on C of CH3 0.8 - 1.0d
Piperidine Ring Protons 1.2 - 3.0m
Methylene Bridge Protons 2.0 - 2.5d

Table 2: Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (δ, ppm)
CH3 15 - 25
Piperidine Ring Carbons 25 - 60
Methylene Bridge Carbon 55 - 65

The key to unambiguous assignment lies in the 2D NMR data. The HMBC experiment, in particular, will be instrumental in connecting the two piperidine rings via the methylene bridge. For instance, correlations between the protons of the methylene bridge and the carbons of both piperidine rings would provide definitive proof of the proposed structure.

Caption: Key HMBC correlations confirming the methylene bridge linkage.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of this compound, as outlined in this guide, represents a self-validating system. The molecular formula determined by HRMS is confirmed by the integration of the ¹H NMR spectrum and the carbon count from the ¹³C NMR spectrum. The functional groups suggested by FTIR are consistent with the chemical shifts observed in the NMR spectra. Finally, the connectivity proposed is rigorously tested and confirmed by the correlations observed in 2D NMR experiments. This comprehensive approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing compounds in the drug discovery and development process.

References

  • BenchChem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Retrieved from [7]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[9]

  • ResearchGate. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Retrieved from [6]

  • ChemWhat. (n.d.). This compound CAS#: 926254-81-1. Retrieved from [2]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [8]

  • Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [3]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [4]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [5]

Sources

A Comprehensive Technical Guide to 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reference for Researchers and Drug Development Professionals

The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs and developmental candidates.[1][2][3] Its conformational flexibility and synthetic tractability make it an invaluable component for designing molecules that interact with a wide range of biological targets.[3] This guide provides a detailed technical overview of a specific bis-piperidine derivative, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Section 1: Chemical Identity and Core Identifiers

This compound is a disubstituted piperidine derivative featuring a methyl group on one piperidine ring and a methylene bridge connecting it to a second piperidine ring. This structure offers several points for further chemical modification, making it a valuable building block in synthetic chemistry.

A summary of its key identifiers is presented below.

IdentifierValueSource
CAS Number 926254-81-1[4]
IUPAC Name This compound[4]
Molecular Formula C₁₂H₂₄N₂[4]
Molecular Weight 196.33 g/mol [4]
Canonical SMILES CC1CCCN(CC2CCNCC2)C1Derived
InChI InChI=1S/C12H24N2/c1-11-6-4-9-14(10-11)8-12-2-5-13-7-3-12/h11-13H,2-10H2,1H3Derived
InChIKey YWBRBCCVJVXPEQ-UHFFFAOYSA-NDerived
Common Synonyms 3-methyl-1-(4-piperidinylmethyl)piperidine; 3-methyl-1-(4-piperidylmethyl)piperidine[4]

Section 2: Proposed Synthesis and Mechanistic Rationale

This strategy involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[5]

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be achieved by the reductive amination of 3-methylpiperidine with piperidine-4-carbaldehyde .

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 3-Methylpiperidine F Iminium Ion Intermediate A->F Condensation B Piperidine-4-carbaldehyde (or protected precursor) B->F C Solvent (e.g., Dichloromethane, Methanol) C->F D Reducing Agent (e.g., Sodium Triacetoxyborohydride (STAB)) G This compound D->G Reduction E Mild Acidic Catalyst (optional) (e.g., Acetic Acid) E->F   Catalyzes   Formation F->G H Purification (e.g., Column Chromatography) G->H

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 3-Methylpiperidine (1.0 eq)

  • Piperidine-4-carbaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carbaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add 3-methylpiperidine (1.0 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. STAB is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[1] The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[7]

  • Workup: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified using column chromatography on silica gel to afford the pure this compound.

Causality and Justification:

  • Choice of Reducing Agent: STAB is preferred over stronger reducing agents like sodium borohydride because it is less basic and moisture-sensitive, and it selectively reduces the iminium ion in the presence of the aldehyde.[1]

  • Solvent: Dichloromethane is a common choice as it is relatively non-polar and effectively solubilizes the reactants without interfering with the reaction.

  • Self-Validation: The identity and purity of the final product must be rigorously confirmed using the analytical methods described in Section 4 to validate the success of the synthesis.

Section 3: Applications in Research and Drug Development

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in drugs targeting a vast array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] The presence of a piperidine ring can enhance a molecule's druggability by improving its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and metabolic stability.[2]

This compound, as a bis-piperidine structure, serves as a versatile scaffold for building more complex molecules in drug discovery programs.[8]

Role as a Molecular Scaffold

This compound can be utilized in several drug design strategies:

  • Fragment-Based Drug Design (FBDD): The molecule itself can act as a fragment or starting point. The secondary amine on the second piperidine ring (if a precursor like 4-(aminomethyl)piperidine is used in an analogous synthesis) or the ring nitrogens can be functionalized to explore chemical space and optimize binding to a biological target.

  • Scaffold Hopping: The bis-piperidine core can serve as a bioisosteric replacement for other, less desirable chemical groups in an existing drug candidate to improve properties like solubility, lipophilicity, or metabolic profile.[2]

  • CNS-Acting Agents: The piperidine moiety is common in CNS drugs. Its ability to be protonated at physiological pH can aid in interactions with receptors and transporters in the brain. The lipophilic nature of the overall structure may facilitate passage across the blood-brain barrier.

G cluster_targets Potential Therapeutic Areas A This compound (Core Scaffold) E Functionalization (e.g., Acylation, Alkylation) A->E B CNS Disorders (e.g., GPCRs, Ion Channels) C Oncology (e.g., Kinase Inhibitors) D Infectious Diseases (e.g., Enzyme Inhibitors) F Lead Compound Library E->F Generates Diversity F->B Screening F->C Screening F->D Screening

Caption: Role as a core scaffold in drug discovery.

Section 4: Analytical Methodologies

Validating the synthesis and ensuring the purity of this compound requires robust analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for this purpose, providing both separation and mass identification.[7]

Protocol for HPLC-MS Analysis

Objective: To confirm the identity and assess the purity of the synthesized compound.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Electrospray Ionization - ESI).

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 3 µm particle size).[9]

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate at 5% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Positive ESI mode. Monitor for the protonated molecule [M+H]⁺. For C₁₂H₂₄N₂, the expected exact mass is 196.1939; the expected m/z for [M+H]⁺ is ~197.20.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Perform a serial dilution to a final concentration of ~1-10 µg/mL.

  • Spike with an internal standard if quantitative analysis is required.[7]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Interpretation:

  • Identity Confirmation: The presence of a peak in the mass spectrum corresponding to the calculated m/z of the protonated molecule confirms the identity of the compound.

  • Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram (UV or Total Ion Chromatogram).

Other Recommended Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation, confirming the connectivity of atoms and the ratio of protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.[7]

Section 5: Safety and Handling

No specific safety data is available for this compound. However, based on its chemical class (aliphatic amine), standard precautions should be taken.

  • Potential Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Retrieved January 6, 2026, from [Link]

  • This compound CAS#: 926254-81-1. (n.d.). ChemWhat. Retrieved January 6, 2026, from [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Autech. Retrieved January 6, 2026, from [Link]

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (2012). Arkivoc. Retrieved January 6, 2026, from [Link]

  • 1-(Piperidin-4-ylmethyl)piperidine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 1-Methyl-4-[(piperidin-1-yl)methyl]piperidine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. (2007). Globe Thesis. Retrieved January 6, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). European Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1998). Synthetic Communications. Retrieved January 6, 2026, from [Link]

  • N-alkylation of 4-piperidone. (2012). ScienceMadness.org. Retrieved January 6, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). VCOT Open. Retrieved January 6, 2026, from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (2005). Tetrahedron. Retrieved January 6, 2026, from [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • N-alkyl-piperidine DERIVATIVES. (1983). Google Patents.
  • A New Way to Amines. (2014). GalChimia. Retrieved January 6, 2026, from [Link]

  • Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. (2017). Carbohydrate Polymers. Retrieved January 6, 2026, from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. Retrieved January 6, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the Physicochemical and Chemical Properties of Novel Piperidine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its synthetic tractability and the ability of its six-membered saturated ring to adopt specific chair and boat conformations allow for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. This guide provides an in-depth exploration of the core physical and chemical properties of novel piperidine compounds, offering a framework for their characterization and optimization in modern drug discovery programs. We will delve into the causality behind key experimental choices, present validated protocols, and discuss the profound impact of these properties on a compound's journey from a laboratory curiosity to a potential therapeutic agent.

The Piperidine Scaffold: A Privileged Framework in Medicinal Chemistry

The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a recurring motif in over 70 FDA-approved drugs.[4] Its significance stems from its unique structural and physicochemical characteristics. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions within protein binding pockets.[2] Furthermore, the piperidine core can modulate key pharmacokinetic properties such as solubility and lipophilicity, which are essential for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4][5]

The development of novel synthetic methodologies has enabled the creation of highly substituted and stereochemically complex piperidine derivatives, including spirocyclic and fused systems.[1][4][6] These advancements provide medicinal chemists with a powerful toolkit to fine-tune the biological activity and drug-like properties of new chemical entities. Understanding and systematically evaluating the core physicochemical and chemical properties of these novel analogs is therefore not merely a characterization exercise but a foundational component of rational drug design.

G cluster_0 Core Piperidine Scaffold cluster_1 Key Properties cluster_2 Drug Discovery Outcomes Scaffold Piperidine Core Physicochemical Physicochemical (pKa, logP, Solubility) Scaffold->Physicochemical Influences Chemical Chemical (Reactivity, Stability) Scaffold->Chemical Influences PK Pharmacokinetics (ADME) Physicochemical->PK Dictates PD Pharmacodynamics (Target Binding) Physicochemical->PD Modulates Chemical->PK Impacts Safety Safety & Toxicity Chemical->Safety Affects

Caption: Logical relationship between the piperidine scaffold, its properties, and drug discovery outcomes.

Critical Physicochemical Properties and Their Characterization

The journey of a drug from administration to its target is governed by its physicochemical properties. For piperidine compounds, three parameters are of paramount importance: the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility.

Ionization Constant (pKa): The Master Switch of Basicity

The nitrogen atom in the piperidine ring confers basic properties to the molecule. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This parameter is critical because the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[5][7]

Causality in Experimental Choice: While various methods exist, potentiometric titration remains the "gold standard" for pKa determination due to its precision and direct measurement of the molecule's behavior in solution.[8][9][10] It provides an unambiguous result without reliance on chromophores, which are required for spectrophotometric methods.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation:

    • Accurately weigh approximately 1-5 mg of the novel piperidine compound.

    • Dissolve the compound in a suitable volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength by adding a background electrolyte like 0.1M KCl.[8]

    • Prepare standardized titrant solutions of 0.1M HCl and 0.1M NaOH.

  • Instrumentation & Calibration:

    • Use a calibrated automatic titrator equipped with a combined pH electrode.

    • Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (typically 25°C).[8]

  • Titration Procedure:

    • Place the sample solution in the titration vessel and immerse the pH electrode and titrant dispenser.

    • Stir the solution continuously.

    • Titrate the solution with the standardized acid (e.g., 0.1M HCl) to fully protonate the piperidine nitrogen.

    • Subsequently, titrate the resulting solution with the standardized base (e.g., 0.1M NaOH) in small, precise increments. Record the pH value after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point; the pKa is the pH at half this volume.

Lipophilicity (logP/logD): Balancing Water and Fat Affinity

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between octan-1-ol and water, or the distribution coefficient (logD) which considers all ionization states at a specific pH (usually physiological pH 7.4).[5][7] An optimal logD is crucial; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility or be rapidly metabolized.

Causality in Experimental Choice: The traditional "shake-flask" method is the benchmark for logP determination, providing a direct and accurate measurement.[9] However, for higher throughput screening in drug discovery, methods based on reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed to estimate logP values for large sets of analogs.[9][11]

Experimental Protocol: logP Determination by Shake-Flask Method

  • Preparation:

    • Prepare a stock solution of the piperidine compound in the phase in which it is more soluble (typically octan-1-ol).

    • Pre-saturate octan-1-ol with water and water with octan-1-ol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning:

    • In a suitable vessel, combine a precise volume of the pre-saturated octan-1-ol containing the compound with a precise volume of the pre-saturated water (e.g., a 1:1 ratio).

    • Agitate the mixture at a constant temperature (25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation & Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water.

    • logP is the base-10 logarithm of P.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[7] For basic compounds like piperidines, solubility is highly pH-dependent.

Causality in Experimental Choice: A thermodynamic solubility assay is performed to determine the equilibrium solubility, which is the most accurate representation of a compound's intrinsic solubility. This is crucial for lead optimization, as it reflects the true physical limitations of the molecule.

Experimental Protocol: Thermodynamic Aqueous Solubility Assay

  • Sample Preparation: Add an excess amount of the solid piperidine compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: Filter or centrifuge the samples to remove all undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS. The resulting concentration is the thermodynamic solubility at that specific pH.

Table 1: Illustrative Physicochemical Data for Novel Piperidine Analogs

Compound IDR1-SubstituentR2-SubstituentpKa (Experimental)logD at pH 7.4Aqueous Solubility at pH 7.4 (µg/mL)
Parent HH9.80.5> 250
Analog-A 4-F-PhH9.22.185
Analog-B H4-OH9.60.2> 250
Analog-C 4-F-Ph4-OH9.11.8120

This data is hypothetical and for illustrative purposes.

Chemical Properties: Stability and Reactivity

Beyond static physicochemical properties, the chemical behavior of a novel piperidine compound, particularly its metabolic stability, is a critical predictor of its in vivo performance.

Metabolic Stability

The piperidine ring, while generally stable, is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[2][12] Understanding a compound's metabolic fate is essential for predicting its half-life, potential for drug-drug interactions, and formation of reactive metabolites. Common metabolic pathways for piperidines include:

  • N-dealkylation: Cleavage of substituents on the piperidine nitrogen.

  • C-oxidation: Hydroxylation at carbon atoms adjacent to the nitrogen or at other positions on the ring.

  • Ring Opening: Enzymatic cleavage of the heterocyclic ring.[12]

Causality in Experimental Choice: The in vitro liver microsomal stability assay is the industry-standard method for obtaining a first pass assessment of metabolic stability.[13] It is a robust, relatively high-throughput screen that provides a reliable rank-ordering of compounds and helps identify metabolic liabilities early in the discovery process.

G Start Start: Compound + Microsomes + NADPH (Time = 0) Incubate Incubate at 37°C Start->Incubate Quench_T1 Timepoint 1: Quench reaction (e.g., 5 min) Incubate->Quench_T1 Quench_T2 Timepoint 2: Quench reaction (e.g., 15 min) Incubate->Quench_T2 Quench_T3 Timepoint 3: Quench reaction (e.g., 30 min) Incubate->Quench_T3 Quench_T4 Timepoint 4: Quench reaction (e.g., 60 min) Incubate->Quench_T4 Analysis LC-MS/MS Analysis: Quantify remaining parent compound Quench_T1->Analysis Quench_T2->Analysis Quench_T3->Analysis Quench_T4->Analysis Calculate Calculate: - Percent remaining vs. time - Half-life (t½) - Intrinsic clearance (CLint) Analysis->Calculate

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare a stock solution of the piperidine compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution.

    • Prepare a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Reaction Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal suspension, and the test compound solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of the quench solution to the appropriate wells. The 0-minute time point represents 100% of the compound.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • The metabolic half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.

Table 2: Illustrative Metabolic Stability Data for Novel Piperidine Analogs

Compound IDR1-SubstituentHuman Liver Microsome t½ (min)Rat Liver Microsome t½ (min)Primary Metabolic Site (Predicted)
Parent H> 6045C-H oxidation on ring
Analog-D N-CH3158N-dealkylation
Analog-E N-CD32815N-dealkylation (slower due to KIE*)
Analog-F 2,6-di-Me> 60> 60Steric shielding of Nitrogen

KIE: Kinetic Isotope Effect. This data is hypothetical and for illustrative purposes.[13]

Conclusion: Integrating Properties for Rational Drug Design

The systematic characterization of the physical and chemical properties of novel piperidine compounds is fundamental to successful drug discovery. The interplay between pKa, lipophilicity, solubility, and metabolic stability dictates a molecule's overall ADME profile and, ultimately, its therapeutic potential. By employing validated protocols and understanding the causal relationships between chemical structure and these key properties, researchers can make informed decisions to optimize lead compounds. Introducing chiral centers, for example, can modulate physicochemical properties and improve selectivity.[5][7] Similarly, strategic modifications, such as blocking sites of metabolism through fluorination or methylation, can significantly enhance metabolic stability and prolong a drug's duration of action.[2] This integrated, data-driven approach transforms the art of medicinal chemistry into a predictive science, accelerating the development of safer and more effective piperidine-based medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. [Link]

  • de la Cruz, H. N., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. [Link]

  • Singh, A., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

  • Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117765. [Link]

  • Sarsam, R., & Al-Daffay, M. K. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

  • Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Anonymous. (n.d.). Piperidine Analogues Research Articles. R Discovery. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(5), 1269-1274. [Link]

  • Zhang, Q. W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • Al-Ostath, Y. N., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]

  • Pathare, B., et al. (2014). A REVIEW ON VARIOUS ANALYTICAL METHODS USED IN DETERMINATION OF DISSOCIATION CONSTANT. Semantic Scholar. [Link]

  • Gomeni, R., & Gomeni, C. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET and DMPK, 1(1), 2. [Link]

  • Anonymous. (2015). pKa and log p determination. Slideshare. [Link]

  • Kobo, G. M., et al. (2017). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological evaluation of a novel piperidine derivative, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. Our approach integrates in-silico prediction with a cascade of in-vitro and preliminary in-vivo assays, designed to efficiently characterize its cytotoxic profile and explore its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each stage of the screening process, ensuring a robust and data-driven assessment of the compound's potential.

Compound Profile and Initial Assessment

Before embarking on wet-lab experiments, a thorough characterization of the test article is paramount. This initial phase ensures sample purity and provides the foundational physicochemical data necessary for all subsequent assay design and data interpretation.

1.1. Physicochemical Properties

The fundamental properties of this compound are summarized below. Sourcing a high-purity batch (>95%) with a verified Certificate of Analysis is a critical first step.

PropertyValueSource
CAS Number 926254-81-1[2]
Molecular Formula C₁₂H₂₄N₂[2]
Molecular Weight 196.33 g/mol [2]
Canonical SMILES CC1CCN(CC(C1)N2CCCCC2)CN/A
Appearance (To be determined)N/A
Solubility (To be determined in relevant solvents like DMSO, PBS)N/A

1.2. In Silico ADMET Prediction: A Rationale for Early Informatics

Modern drug discovery leverages computational tools to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile before significant resources are invested.[3][4] This "fail early, fail fast" approach uses machine learning models trained on vast chemical libraries to flag potential liabilities.[4][5] We recommend using a consensus approach, employing multiple in-silico tools to increase the reliability of the predictions.[3]

ADMET PropertyPredicted Outcome (Hypothetical)Rationale & Implication
Aqueous Solubility Moderate to HighGood solubility is favorable for bioavailability and formulation.
Blood-Brain Barrier (BBB) Permeation Likely PermeableThe piperidine scaffold often confers CNS activity.[6] This suggests potential for neuro-active applications but also CNS-related side effects.
CYP450 Inhibition Low risk for 2D6, 3A4Low potential for drug-drug interactions is a desirable safety feature.
hERG Inhibition Moderate RiskA potential cardiotoxicity flag that must be investigated with specific in-vitro assays if the compound progresses.
Ames Mutagenicity NegativeLow likelihood of being mutagenic, a critical early safety checkpoint.[7]
Oral Bioavailability >30%Suggests the compound may be suitable for oral administration.

Note: The data in this table is hypothetical and for illustrative purposes. Actual values should be generated using validated software such as ADMET-AI, SwissADME, or ADMET Predictor®.[4][5][8]

The Screening Cascade: A Multi-Tiered Experimental Workflow

We propose a tiered approach to screening, starting with broad, foundational assays and progressing to more specific, hypothesis-driven evaluations. This workflow is designed to maximize information gain while conserving compound and resources.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Efficacy Screening (Hypothesis-Driven) cluster_2 Tier 3: Preliminary Safety & Next Steps cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) antimicrobial Antimicrobial Assay (MIC Determination) cytotoxicity->antimicrobial Determine Non-Toxic Concentration Range antiviral Antiviral Assay (e.g., CPE Reduction) cytotoxicity->antiviral anticancer Anticancer Screen (NCI-60 Panel Concept) cytotoxicity->anticancer solubility Aqueous Solubility (Kinetic Nephelometry) solubility->cytotoxicity Inform Assay Buffer Choice hit_decision Hit-to-Lead Decision antimicrobial->hit_decision antiviral->hit_decision anticancer->hit_decision invivo Acute In Vivo Toxicity (Maximum Tolerated Dose) hit_decision->invivo If Promising In Vitro Data

Figure 1: A tiered experimental workflow for preliminary biological screening.

Tier 1: Foundational Assays

The goal of Tier 1 is to establish the fundamental parameters of the compound: its general toxicity to mammalian cells and its behavior in aqueous solutions.

3.1. Cytotoxicity Assessment

Rationale: Cytotoxicity assays are the cornerstone of preliminary screening.[9] They measure the degree to which a substance can cause damage or death to a cell.[10] This data is crucial for two reasons: 1) It identifies compounds that are broadly toxic and should be deprioritized, and 2) it establishes the concentration range for subsequent efficacy assays, ensuring that observed effects are not simply due to cell death.[11][12]

Recommended Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (cells treated with the highest concentration of DMSO used) and a "no treatment" control (cells with medium only).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent with the planned efficacy assays.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[13]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Hypothesis-Driven Efficacy Screening

Based on the prevalence of the piperidine scaffold in various therapeutic areas, we propose parallel screening against microbial, viral, and cancer targets.[1][14][15]

4.1. Antimicrobial Activity Screening

Rationale: The piperidine moiety is found in numerous natural and synthetic antimicrobial agents.[6] A preliminary screen for antibacterial and antifungal activity is a logical starting point. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7]

Recommended Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

4.2. Antiviral Activity Screening

Rationale: Piperidine derivatives have also shown promise as antiviral agents, capable of interfering with various stages of the viral life cycle.[1][14] A cell-based assay using a common virus can provide a rapid assessment of potential antiviral activity.

Recommended Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells) in a 96-well plate and grow to confluence.

  • Infection and Treatment: Remove the growth medium. In separate tubes, mix a standard viral inoculum (e.g., Influenza A or a herpesvirus) with serial dilutions of the test compound (at non-toxic concentrations determined in Tier 1). Add these mixtures to the cells.

  • Controls: Include a "virus control" (cells infected but not treated) and a "cell control" (cells neither infected nor treated).

  • Incubation: Incubate the plate at 37°C and observe daily for the appearance of viral cytopathic effect (e.g., cell rounding, detachment).

  • Endpoint Analysis: After 48-72 hours (when the virus control shows ~90% CPE), stain the cells with a viability dye like crystal violet. The dye will only stain intact, living cells.

  • Data Interpretation: A higher staining intensity in treated wells compared to the virus control indicates protection from virus-induced cell death, suggesting antiviral activity. The EC₅₀ (50% effective concentration) can be calculated.

4.3. Anticancer Activity Screening

Rationale: Many potent anticancer agents incorporate the piperidine scaffold.[1][15] The initial cytotoxicity data from Tier 1 can be expanded by testing the compound against a panel of diverse cancer cell lines to identify potential selective activity.

Recommended Protocol: Multi-Cell Line Cytotoxicity Panel

  • Cell Lines: Select a small, diverse panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HCT116 [colon]).

  • Methodology: Follow the same MTT assay protocol as described in Section 3.1 for each cell line.

  • Data Analysis: Calculate the IC₅₀ value for each cell line. A compound is considered a "hit" if it shows potent activity (low micromolar or nanomolar IC₅₀) and particularly if it exhibits selectivity (i.e., is significantly more potent against one cell line compared to others or to non-cancerous cells).

Assay_Logic cluster_0 MTT Cytotoxicity Assay live_cell Live Cell (Metabolically Active) formazan Formazan (Purple) live_cell->formazan Reduces dead_cell Dead Cell (Metabolically Inactive) no_formazan No Color Change dead_cell->no_formazan No Reduction mtt MTT (Yellow) mtt->live_cell mtt->dead_cell

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Piperidine-Based Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1][2][3] This guide provides an in-depth technical exploration of the discovery and synthesis of novel piperidine-based molecules. We will delve into both classical and modern synthetic strategies, elucidating the mechanistic rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to empower the next generation of piperidine-based drug discovery.

The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design.[1][4] Its prevalence is attributed to a combination of favorable physicochemical properties. The piperidine motif can enhance a molecule's druggability by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic profiles, often with reduced toxicity.[4] Furthermore, the chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to achieve precise interactions with biological targets.[5][6] This structural versatility has led to the incorporation of the piperidine scaffold in over twenty classes of pharmaceuticals, including anticancer agents, central nervous system (CNS) drugs, and analgesics.[1][7]

The introduction of chiral centers within the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with enhanced biological activity and selectivity.[8] The ability to modulate properties such as pKa, logD, and logP through substitution on the piperidine ring allows for the fine-tuning of a drug candidate's characteristics.[8]

Strategic Approaches to Piperidine Synthesis: A Retrosynthetic Overview

The synthesis of highly substituted piperidines is a central challenge in organic chemistry. A logical starting point for designing a synthetic route is a retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify simpler, commercially available starting materials.

G Target Substituted Piperidine A Pyridine Derivative Target->A Hydrogenation / Reduction B Acyclic Precursor Target->B Intramolecular Cyclization C Imine + Diene Target->C Aza-Diels-Alder D Glutaraldehyde Derivative + Amine Target->D Reductive Amination

Caption: General retrosynthetic approaches to the piperidine scaffold.

This diagram illustrates the primary bond disconnections that form the basis of the most common synthetic strategies. The choice of a specific approach depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Classical Synthetic Methodologies

These are the foundational, well-established methods for constructing the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding pyridines.[2] This method, however, is not without its challenges, primarily due to the aromatic stability of the pyridine ring and its potential to poison the catalyst.[2][9]

Mechanism and Catalyst Selection:

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.[2]

  • Heterogeneous Catalysts: These are widely used in industrial settings due to their ease of separation and recyclability.[2]

    • Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective.[10] Platinum oxide (PtO2), also known as Adams' catalyst, is a classic choice, often used in acidic media like glacial acetic acid to facilitate the reduction.[10]

    • Nickel-based Catalysts: Recent advancements have led to the development of novel nickel silicide catalysts that offer an efficient alternative to precious metals.[1]

  • Homogeneous Catalysts: These catalysts offer high selectivity and activity under milder conditions but can be more challenging to separate from the product.[2]

    • Iridium-based Catalysts: Iridium(III) complexes have emerged as powerful catalysts for the ionic hydrogenation of pyridines, showing remarkable tolerance for sensitive functional groups.[11]

    • Rhodium-based Catalysts: Rhodium complexes are also effective, particularly for the dearomatization/hydrogenation of fluorinated pyridines.[1]

Experimental Protocol: Hydrogenation of 4-Phenylpyridine using PtO₂

  • Preparation: In a high-pressure reactor, dissolve 4-phenylpyridine (1.0 g, 6.4 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Add PtO₂ (50 mg, 0.22 mmol) to the solution.

  • Reaction Execution: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with hydrogen gas to 60 bar.[10] Stir the reaction mixture at room temperature for 8 hours.[10]

  • Work-up: After depressurization, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-phenylpiperidine.

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene.

Mechanistic Considerations:

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and the catalyst used.[12][13] Lewis acids or Brønsted acids are often employed to activate the imine towards cycloaddition.

G cluster_0 Aza-Diels-Alder Reaction cluster_1 Reduction Imine Imine (Dienophile) TransitionState [4+2] Cycloaddition Imine->TransitionState Diene Diene Diene->TransitionState Product Tetrahydropyridine TransitionState->Product Tetrahydropyridine Tetrahydropyridine Piperidine Piperidine Tetrahydropyridine->Piperidine H₂, Catalyst

Caption: Workflow for piperidine synthesis via the aza-Diels-Alder reaction.

Experimental Protocol: Synthesis of a Substituted Piperidin-4-one

  • Imine Formation: In a round-bottom flask, combine the desired aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent such as dichloromethane. Add a drying agent like magnesium sulfate and stir at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Cycloaddition: Cool the reaction mixture to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq). Slowly add the diene (e.g., Danishefsky's diene, 1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired piperidin-4-one derivative.

Modern Synthetic Methodologies

Recent years have witnessed the development of more sophisticated and efficient methods for piperidine synthesis, often with a focus on stereocontrol and molecular diversity.

Transition-Metal Catalyzed Cyclizations

Transition metals such as palladium, rhodium, and gold have been employed in a variety of cyclization reactions to form the piperidine ring.[14] These methods often involve the intramolecular cyclization of amino-alkenes or amino-alkynes.

Asymmetric Synthesis

The demand for enantiomerically pure piperidine-containing drugs has driven the development of asymmetric synthetic methods.[9][15] These strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction.

  • Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a recent example of this approach.[16]

  • Biocatalysis: Employing enzymes to perform stereoselective transformations.[17]

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening.[18] Solid-phase synthesis techniques have been adapted for the diversity-oriented synthesis of piperidine alkaloids.[19]

G Start Common Scaffold on Solid Support Split1 Split Start->Split1 ReactA React with Building Block A Split1->ReactA ReactB React with Building Block B Split1->ReactB ReactC React with Building Block C Split1->ReactC Pool1 Pool ReactA->Pool1 ReactB->Pool1 ReactC->Pool1 Split2 Split Pool1->Split2 ReactD React with Building Block D Split2->ReactD ReactE React with Building Block E Split2->ReactE Pool2 Pool ReactD->Pool2 ReactE->Pool2 Cleave Cleave from Resin Pool2->Cleave Library Diverse Piperidine Library Cleave->Library

Caption: A simplified workflow for diversity-oriented synthesis of a piperidine library.

Characterization of Novel Piperidine Derivatives

The unambiguous characterization of newly synthesized piperidine compounds is crucial to confirm their structure and purity.[20][21] A combination of spectroscopic and chromatographic techniques is employed.

Technique Purpose Typical Observations for Piperidine Derivatives
¹H NMR Determines the proton framework of the molecule.Signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[20]
¹³C NMR Identifies the number of unique carbon atoms.Aliphatic carbons of the piperidine ring resonate in the upfield region of the spectrum.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.Electrospray ionization (ESI) is a common technique. The molecular ion peak ([M+H]⁺) confirms the molecular weight.[20]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.A single, sharp peak indicates a high degree of purity. A reversed-phase C18 column is often used.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present.Characteristic peaks for N-H stretching (if present) and C-H stretching of the piperidine ring can be observed.

Conclusion and Future Outlook

The synthesis of piperidine-based molecules remains a vibrant and evolving field of research. While classical methods continue to be valuable, modern synthetic strategies are enabling the creation of increasingly complex and diverse piperidine scaffolds with greater efficiency and stereocontrol. The ongoing development of novel catalytic systems and the application of principles like diversity-oriented synthesis will undoubtedly accelerate the discovery of new piperidine-containing therapeutics to address a wide range of diseases.

References

  • D'hooghe, M., & De Kimpe, N. (2006). Recent advances in the synthesis of piperidines. Aldrichimica Acta, 39(3), 67-78.
  • BIOENGINEER.ORG. (2025, December 3).
  • BenchChem. (2025).
  • Zhang, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Takamura, H., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(30), 10734-10741.
  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 22-24.
  • O'Brien, P. (2002). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 58(23), 4567-4604.
  • University of York. (2025, March 26).
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  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
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  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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  • Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett, 2010(4), 567-570.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-369.
  • Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Li, X. (2023, June 22).
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  • ACS Publications. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
  • National Institutes of Health. (n.d.).
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  • Taylor & Francis Online. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.
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Sources

Technical Guide: Physicochemical Profiling of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Handbook for Determining Solubility and Stability

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (CAS No. 926254-81-1).[1][2] While extensive experimental data for this specific compound is not widely published, this document outlines the predicted physicochemical properties based on its molecular structure and presents detailed, industry-standard protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. It combines theoretical insights with actionable experimental workflows to empower researchers to generate the critical data required for formulation development, pharmacokinetic studies, and regulatory submissions.

Introduction to this compound

This compound is a disubstituted piperidine derivative. Its structure, featuring two piperidine rings linked by a methylene bridge, and a methyl group on one of the rings, classifies it as a diamine. The presence of two tertiary amine functional groups is the most significant determinant of its physicochemical behavior, particularly its basicity and resulting pH-dependent solubility.

Compound Identity
IdentifierValueSource
Chemical Name This compoundChemWhat[1]
CAS Number 926254-81-1Santa Cruz Biotechnology[2]
Molecular Formula C₁₂H₂₄N₂Santa Cruz Biotechnology[2]
Molecular Weight 196.33 g/mol Santa Cruz Biotechnology[2]

Predicted Physicochemical Properties and Rationale

The chemical structure of this compound allows for several key predictions regarding its behavior in solution. These predictions form the basis for designing robust experimental protocols.

PropertyPredicted CharacteristicRationale and Implication for Experimental Design
Aqueous Solubility Low to Moderate; Highly pH-Dependent The molecule contains two tertiary amine groups, which are basic. At neutral pH, these amines will be partially protonated. Solubility is expected to be significantly higher in acidic conditions (e.g., pH 1-4) where the molecule becomes a dicationic salt. Kinetic and thermodynamic solubility tests should be performed across a wide pH range (e.g., pH 2, 5, 7.4, 9).
Organic Solvent Solubility High The molecule has a significant aliphatic hydrocarbon content, suggesting good solubility in a range of organic solvents such as methanol, ethanol, DMSO, and DCM. This is useful for preparing stock solutions for analytical purposes.
Chemical Stability Generally Stable; Susceptible to Oxidation Tertiary amines can be susceptible to N-oxidation. Therefore, forced degradation studies should include an oxidative stress condition (e.g., using hydrogen peroxide) to assess this potential liability. Stability in acidic and basic conditions should also be evaluated, although significant hydrolysis is not expected given the absence of labile functional groups like esters or amides.
Hygroscopicity Potential to be Hygroscopic Amine salts, which may form upon exposure to atmospheric CO₂, can be hygroscopic. The material should be stored in a desiccated, inert atmosphere.[4]
pKa Predicted in the range of 8.5 - 10.5 The tertiary amine groups are expected to have pKa values typical for alkylamines. Potentiometric titration is the gold-standard method to determine the pKa values empirically, which is crucial for understanding the pH-solubility profile.

Experimental Protocol for Solubility Determination

To accurately determine the solubility of this compound, a thermodynamic shake-flask method (ICH guideline Q6A) is recommended. This method measures the equilibrium solubility of a compound in a given solvent.

Shake-Flask Solubility Workflow

The following diagram illustrates the workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add selected aqueous buffers (e.g., pH 2.0, 7.4, 9.0) prep1->prep2 Dispense solvent exp1 Incubate vials with shaking at controlled temperature (e.g., 25°C) for 24-48h prep2->exp1 Seal and place in shaker exp2 Ensure equilibrium is reached (visual inspection of solid) exp1->exp2 analysis1 Filter or centrifuge to remove undissolved solid exp2->analysis1 Sample collection analysis2 Prepare serial dilutions of the supernatant analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC-UV method analysis2->analysis3 analysis4 Calculate solubility (e.g., in mg/mL or µg/mL) analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology
  • Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers, such as pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), and a basic buffer (e.g., pH 9.0).

  • Compound Addition: Add an excess amount of solid this compound to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg per 1 mL of solvent).

  • Incubation: Add 1 mL of each buffer to the respective vials. Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibration: Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Sample Processing: After incubation, carefully remove the vials. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter them using a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the saturated supernatant from the excess solid.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the collected supernatant into the analytical range and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each condition.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation pathways and establish the intrinsic stability of the molecule. The study exposes the compound to stress conditions that are more severe than accelerated storage conditions.

Forced Degradation Study Workflow

The following diagram outlines a typical forced degradation study.

G cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24h) start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile) acid Acidic (e.g., 0.1 N HCl) start->acid Aliquot and apply stress base Basic (e.g., 0.1 N NaOH) start->base Aliquot and apply stress oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative Aliquot and apply stress thermal Thermal (e.g., 60°C in solution) start->thermal Aliquot and apply stress photo Photolytic (ICH Q1B light exposure) start->photo Aliquot and apply stress analysis Analyze all samples by a stability-indicating HPLC method (e.g., with DAD or MS detector) acid->analysis Neutralize/quench & dilute base->analysis Neutralize/quench & dilute oxidative->analysis Neutralize/quench & dilute thermal->analysis Neutralize/quench & dilute photo->analysis Neutralize/quench & dilute endpoint Calculate % degradation. Identify major degradants if possible. analysis->endpoint

Sources

spectroscopic analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 926254-81-1) is a disubstituted piperidine derivative with a molecular formula of C₁₂H₂₄N₂ and a molecular weight of 196.34 g/mol .[1][2][3] This molecule features two saturated heterocyclic rings linked by a methylene bridge, presenting an interesting case for structural elucidation via modern spectroscopic techniques. As a scaffold, piperidine and its derivatives are ubiquitous in medicinal chemistry, making the precise characterization of novel analogues like this compound critical for drug discovery and development professionals.

This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the causal logic behind experimental choices and the interpretation of the resulting spectra, reflecting the rigorous standards of scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a 3-methylpiperidine moiety connected via its nitrogen atom to a piperidin-4-ylmethyl group. This structure lacks chromophores for UV-Vis analysis, making NMR, IR, and MS the primary tools for its characterization.[4] The workflow for a comprehensive analysis is outlined below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Prep Dissolve Sample in Appropriate Solvent (e.g., CDCl₃, KBr, MeOH) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR Analyze Aliquots IR IR Spectroscopy Prep->IR Analyze Aliquots MS Mass Spectrometry (ESI-MS/MS) Prep->MS Analyze Aliquots Interpret Correlate Spectral Data (Shifts, Frequencies, m/z) NMR->Interpret Generate Spectra IR->Interpret Generate Spectra MS->Interpret Generate Spectra Structure Confirm Molecular Structure of This compound Interpret->Structure Final Confirmation

Caption: General workflow for the spectroscopic analysis of the target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expert Rationale for Experimental Choices
  • Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent initial choice. It is a common, relatively non-polar solvent that should readily dissolve the target molecule without interacting significantly. Its single deuterium signal is easily identifiable and does not interfere with the regions where our compound's signals are expected.

  • Reference Standard : Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm reference point, ensuring high accuracy and reproducibility of chemical shift measurements.

  • 2D NMR : Should initial 1D spectra prove complex due to overlapping signals, a 2D COSY (Correlation Spectroscopy) experiment would be required. This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of adjacent protons.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Standard Addition : Add a small drop of TMS to the solution.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz for protons.

  • ¹H NMR Parameters : Use a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters : Use a proton-decoupled pulse sequence with a spectral width of ~220 ppm.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to be complex due to the multiple, chemically similar methylene (-CH₂-) groups in the two piperidine rings. The signals for protons on saturated heterocyclic rings typically appear between 1.0 and 3.5 ppm.[5]

Predicted ¹H NMR Chemical Shifts

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~2.9 - 3.1m2HH-2', H-6' (axial/equatorial)Protons adjacent to the nitrogen in the 3-methylpiperidine ring. Deshielded by the nitrogen atom.[6]
~2.8 - 2.9m2HH-2, H-6 (equatorial)Protons on the second piperidine ring, adjacent to the nitrogen.
~2.1 - 2.3d2H-N-CH₂ -PiperidineMethylene bridge protons, adjacent to the nitrogen of the 3-methylpiperidine ring, showing coupling to the H-4 proton.
~1.9 - 2.1m2HH-2, H-6 (axial)Upfield shift compared to equatorial protons due to shielding effects.
~1.2 - 1.8m~11HRemaining ring CH₂ and CH protonsThis region will contain a complex overlap of signals from the remaining methylene groups (H-3, H-4, H-5, H-4', H-5') and the methine protons (H-3', H-4). 2D NMR would be essential for definitive assignment.
~0.8 - 0.9d3H-CH₃The methyl group at the 3'-position is in a typical aliphatic region and will appear as a doublet due to coupling with the adjacent H-3' proton.[6]
~1.5 (broad)s (broad)1HN-H (of un-alkylated piperidine)This signal would only be present if the starting material, piperidin-4-ylmethanamine, is a contaminant. It is often broad and may exchange with trace D₂O.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Given the structure, 12 distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts

Predicted δ (ppm)AssignmentRationale
~60-65-N-C H₂-PiperidineThe methylene bridge carbon is directly attached to a nitrogen atom, causing a significant downfield shift.[7]
~50-58C-2', C-6'Carbons adjacent to nitrogen in the 3-methylpiperidine ring. The exact shift will depend on the stereochemistry of the methyl group.[7]
~45-50C-2, C-6Carbons alpha to the nitrogen in the unsubstituted piperidine ring.[8]
~35-40C-4Methine carbon of the piperidine ring attached to the methylene bridge.
~30-35C-3'Methine carbon bearing the methyl group.
~25-35C-3, C-5, C-4', C-5'Remaining methylene carbons of both rings. These signals are likely to be closely spaced.[8][9]
~15-20-CH₃The methyl group carbon, appearing in the typical upfield aliphatic region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Rationale for Experimental Choices
  • Methodology : The KBr (potassium bromide) pellet method is a robust choice for solid samples. It involves grinding the sample with dry KBr and pressing it into a transparent disk. This avoids solvent peaks that can obscure important regions of the spectrum. Alternatively, for a neat liquid or low-melting solid, a thin film between salt plates can be used.

Experimental Protocol: IR Analysis (KBr Pellet)
  • Preparation : Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr in an agate mortar.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

IR Spectroscopy: Predicted Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to its aliphatic C-H and C-N bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2950 - 2800StrongC-H StretchAliphatic C-H bonds of the methyl and methylene groups in the piperidine rings. The presence of a tertiary amine can sometimes lead to a Bohlmann band around 2800-2700 cm⁻¹, which is a characteristic feature for trans-diaxial arrangement of a lone pair and an adjacent C-H bond.[10][11]
1470 - 1440MediumC-H Bend (Scissoring)Methylene (-CH₂-) groups.[7]
1380 - 1370MediumC-H Bend (Symmetric)Methyl (-CH₃) group.
1150 - 1050MediumC-N StretchAliphatic amine C-N bonds. This structure contains multiple C-N bonds, which may result in several bands in this region.[12]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Expert Rationale for Experimental Choices
  • Ionization Method : Electrospray Ionization (ESI) is the preferred method for this compound.[13] As a basic amine, the molecule will be readily protonated in the ESI source, forming a stable protonated molecule [M+H]⁺. This is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is easily observed.

  • Analysis Mode : Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The [M+H]⁺ ion (the precursor ion) is isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic spectrum of fragment ions (product ions). This fragmentation pattern serves as a structural fingerprint.[4]

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to facilitate protonation.

  • Infusion : Introduce the sample into the ESI source via direct infusion or through an LC system.

  • MS Scan (Full Scan) : Acquire a full scan spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan (Product Ion Scan) : Select the [M+H]⁺ ion (m/z 197.2) as the precursor and perform a product ion scan to obtain the fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions.

Mass Spectrometry: Predicted Data and Interpretation

The fragmentation of piperidine derivatives is typically initiated at the nitrogen atom, leading to characteristic cleavage patterns.[13]

  • Molecular Ion : The ESI-MS full scan should show a prominent base peak at m/z 197.2 , corresponding to the protonated molecule [C₁₂H₂₅N₂]⁺.

  • Fragmentation Pathways : The primary fragmentation mechanism is α-cleavage, which is the breaking of a C-C bond adjacent to a nitrogen atom. This leads to the formation of stable iminium ions.

G cluster_pathA Pathway A cluster_pathB Pathway B cluster_pathC Pathway C M [M+H]⁺ m/z 197.2 A1 α-cleavage at 3-methylpiperidine ring M->A1 Loss of C₇H₁₅N B1 α-cleavage at methylene bridge M->B1 Loss of C₆H₁₂N C1 Cleavage at 4-position of piperidine M->C1 Loss of C₆H₁₃N F_A Fragment m/z 98.1 A1->F_A F_B Fragment m/z 111.1 B1->F_B F_C Fragment m/z 96.1 C1->F_C

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Predicted Major Fragment Ions

m/z (Predicted)Proposed Structure/FormulaFragmentation Pathway
197.2[C₁₂H₂₅N₂]⁺Protonated Molecule [M+H]⁺
111.1[C₇H₁₅N]⁺Pathway B : Cleavage of the C-N bond of the methylene bridge from the 3-methylpiperidine nitrogen. This would result in the formation of a protonated 3-methylpiperidine fragment.
98.1[C₆H₁₂N]⁺Pathway A : α-cleavage within the 3-methylpiperidine ring, leading to the loss of a C₂H₅ radical from the ring and subsequent rearrangement, or cleavage of the bond between the methylene bridge and the second piperidine ring, forming a stable piperidinemethyl iminium ion. This is often a dominant fragment for N-substituted piperidines.[13]
96.1[C₆H₁₀N]⁺Pathway C : Loss of the entire 3-methylpiperidine moiety via cleavage of the C-C bond at the 4-position of the other ring, followed by rearrangement to form a stable, unsaturated piperidinium-type ion. This is a common fragmentation pattern for 4-substituted piperidines.[14]

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aliphatic C-H and C-N bonds), and ESI-MS/MS confirms the molecular weight and provides a unique fragmentation fingerprint for the molecule. By carefully choosing experimental parameters and logically interpreting the resulting data, researchers can unambiguously confirm the structure and purity of this compound, a critical step in any chemical or pharmaceutical development pipeline.

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A Technical Guide to the Computational Modeling of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and capacity for diverse intermolecular interactions make it a privileged structure in drug design.[3] 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (PubChem CID: 53396173) represents a classic example of a molecule whose biological activity is intrinsically linked to its three-dimensional structure and dynamic interactions with protein targets. This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to elucidate these interactions. We move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible workflow. This document details the complete in silico pipeline, from ligand and target preparation to the execution of molecular docking and all-atom molecular dynamics simulations, concluding with the critical analysis of the resulting data.

Introduction: The Rationale for Computational Modeling

Understanding how a small molecule like this compound interacts with a biological target is fundamental to drug discovery. While experimental methods provide invaluable data, computational modeling offers a unique, atom-level perspective that can predict, explain, and refine these interactions.[4] Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while molecular dynamics (MD) simulations reveal the dynamic behavior and stability of the ligand-receptor complex over time.[5][6] This combined approach allows researchers to screen virtual libraries, understand structure-activity relationships (SAR), and generate hypotheses for optimizing lead compounds, thereby accelerating the drug development pipeline.[4]

Piperidine derivatives have been explored as potent inhibitors for a range of targets, including kinases and demethylases, and have shown efficacy in therapeutic areas like oncology.[1][7][8] The methodologies described herein are therefore broadly applicable to the study of this important class of compounds.

The Computational Workflow: A Holistic View

A successful computational study follows a logical progression of steps, each building upon the last. The overall workflow is designed to prepare the molecular system meticulously, simulate its behavior realistically, and analyze the results critically.

G cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis Ligand Ligand Preparation (this compound) Target Target Identification & Preparation Docking Molecular Docking Target->Docking Input Structures MD Molecular Dynamics Docking->MD Highest-Scoring Pose Analysis Data Analysis & Interpretation MD->Analysis Trajectory Data

Figure 1: High-level overview of the computational modeling workflow.

Part 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of the ligand and its protein target.

Ligand Preparation: Characterizing the Small Molecule

The first step is to generate a high-quality 3D conformation of this compound.

Protocol 1: Ligand 3D Structure Generation and Optimization

  • Obtain 2D Structure: Draw the molecule in a chemical editor like ChemDraw or obtain its SMILES string (CN1CCC(CC1)CN2CCCC(C)C2) from a database like PubChem. The molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol .[9]

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is likely not in a low-energy, physically realistic conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to relax the structure.

    • Scientist's Note: Energy minimization removes steric clashes and brings bond lengths and angles to their optimal values according to the force field's parameters. This step is essential for ensuring the ligand's starting conformation is energetically plausible.

  • Generate Tautomers/Protonation States: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (~7.4). Tools like Schrödinger's LigPrep or ChemAxon can be used to generate likely ionization states. For this compound, the two piperidine nitrogens are likely to be protonated.

  • Save the Final Structure: The optimized, correctly protonated 3D structure should be saved in a standard format, such as .mol2 or .sdf.

Target Identification and Preparation

While this compound does not have a single, universally recognized target, piperidine derivatives are known to interact with a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in epigenetic regulation.[7][8][10][11] For this guide, we will proceed with a hypothetical protein target obtained from the Protein Data Bank (PDB).

Protocol 2: Protein Target Preparation

  • Download Structure: Obtain the crystal structure of the target protein from the PDB (e.g., a .pdb file).

  • Clean the Structure: PDB files often contain non-essential molecules.

    • Remove all crystallographic water molecules, ions, and co-solvents unless they are known to be critical for binding.

    • If the biological unit is a homodimer or multimer, retain only the single chain that contains the binding site of interest.

    • Rationale: This simplifies the system and focuses computational effort on the relevant interactions. Retaining non-essential molecules can create noise and artifacts in the simulation.[12]

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add them using software like PyMOL, Chimera, or AutoDockTools, ensuring correct protonation states for amino acid residues (e.g., histidine, aspartate, glutamate).

  • Assign Charges and Atom Types: Assign partial charges and atom types according to a chosen force field (e.g., AMBER, CHARMM). This is often handled automatically by preparation scripts in docking or MD software packages.

  • Finalize for Docking: Save the prepared protein structure in the format required by the docking software, such as .pdbqt for AutoDock Vina.

Part 2: Simulating the Interaction

With prepared ligand and receptor files, we can now simulate their interaction using molecular docking and refine the results with molecular dynamics.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is primarily used to predict the binding mode and affinity of a small molecule within the active site of a protein.

G cluster_prep Preparation cluster_dock Docking Execution cluster_out Output Ligand Ligand Input (ligand.pdbqt) Vina Run AutoDock Vina Ligand->Vina Receptor Receptor Input (receptor.pdbqt) Grid Define Search Space (Grid Box) Receptor->Grid Grid->Vina Poses Binding Poses Vina->Poses Scores Binding Affinity (kcal/mol) Vina->Scores

Figure 2: Workflow for a typical molecular docking experiment using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Inputs: Ensure both the ligand and receptor are in the .pdbqt format, which includes partial charges and atom type information.

  • Define the Search Space (Grid Box): Using a visualization tool like AutoDockTools or PyMOL, define a 3D grid box that encompasses the entire binding site of the protein.

    • Expertise & Experience: The size and center of the grid box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will increase computation time and may lead to non-specific binding poses. It is best to center the box on a co-crystallized ligand if available, or on key catalytic or binding residues identified from literature.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the input files and the coordinates of the grid box.

  • Run Vina: Execute the docking calculation from the command line: vina --config conf.txt --log output.log

  • Analyze Results: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their binding affinity scores in kcal/mol. The log file contains these scores in a table. The pose with the lowest (most negative) binding energy is typically considered the most favorable.[14]

Molecular Dynamics (MD): Observing the Complex in Motion

While docking provides a static snapshot, MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess its stability and the persistence of key interactions over time under near-physiological conditions.[4][15]

Protocol 4: GROMACS Workflow for MD Simulation

  • Prepare the Complex: Select the top-scoring docked pose of the this compound-protein complex.

  • Generate Ligand Topology: The force field needs parameters for the ligand. Use a server or tool like acpype to generate a topology file for the ligand that is compatible with the chosen protein force field (e.g., AMBER, CHARMM).

  • System Setup:

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature.

    • Trustworthiness: Proper equilibration is essential for a stable and meaningful simulation. Monitor temperature, pressure, and density plots to ensure they have converged to stable values before proceeding.

  • Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect data on the system's dynamics.

Part 3: Analysis and Interpretation

Raw simulation data is not useful until it is processed and analyzed to extract meaningful biophysical insights.

Docking Results Analysis

The primary outputs of a docking experiment are the binding poses and their associated scores.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type
1-8.5ASP 129, TYR 204H-Bond, Salt Bridge
2-8.2TRP 86, PHE 210Pi-Pi Stacking, Hydrophobic
3-7.9LEU 130, VAL 180Hydrophobic

Table 1: Example of a structured summary for molecular docking results.

  • Binding Affinity: A lower (more negative) score suggests a stronger binding interaction.

  • Interaction Analysis: Visualize the top-ranked pose in PyMOL or Discovery Studio Visualizer. Identify key hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking that anchor the ligand in the binding pocket. This analysis provides testable hypotheses for how the molecule achieves its activity.

MD Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the overall structure is stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. High RMSF values indicate regions of high flexibility, which can be important for protein function or ligand entry/exit.

  • Interaction Analysis: Monitor the distance between key atoms over the course of the simulation. For example, track the persistence of hydrogen bonds identified during docking. A hydrogen bond that is maintained for >80% of the simulation time is considered highly stable.

Conclusion

The computational modeling of this compound provides a powerful framework for understanding its potential biological interactions at an atomic level. By combining the predictive power of molecular docking with the dynamic insights of molecular dynamics, researchers can develop a deep understanding of the structure-activity relationship. This guide outlines a robust, scientifically-grounded workflow that emphasizes meticulous preparation and critical analysis. The protocols and rationales presented here serve as a foundation for researchers to confidently apply these techniques to their own investigations of piperidine derivatives and other small molecules in the pursuit of novel therapeutics.

References

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  • Sepehri, S., Ghavami, R., & Mirjalili, M. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. [Link]

  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105434. [Link]

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  • Sepehri, S., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

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  • Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. [Link]

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Exploring the Pharmacophore of N-Substituted Piperidine Derivatives: From Privileged Scaffold to Precision-Engineered Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its frequent appearance in FDA-approved drugs and natural alkaloids is a testament to its status as a "privileged structure," capable of presenting functional groups in precise three-dimensional orientations to engage with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of N-substituted piperidine derivatives, focusing on the deconstruction and understanding of their pharmacophoric elements. We will move beyond simple structure-activity relationships (SAR) to uncover the causal drivers of target affinity and functional modulation, equipping researchers with the strategic insights and practical methodologies required for rational drug design.

Part 1: The Anatomy of the N-Substituted Piperidine Pharmacophore

The power of the N-substituted piperidine scaffold lies in its modular nature. Each component can be systematically modified to fine-tune the molecule's interaction with a target, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The pharmacophore can be conceptually dissected into three primary elements.

  • The Cationic Anchor (Piperidine Nitrogen): At physiological pH, the piperidine nitrogen is typically protonated, forming a cationic center. This feature is fundamental, often serving as the primary anchor to the target protein by forming a crucial ionic bond or a strong hydrogen bond with an anionic residue (e.g., Asp, Glu) in the active site. The conformational rigidity of the piperidine chair form positions this charge in a predictable spatial location.[3]

  • The N-Substituent (The Modulation Engine): The substituent attached to the piperidine nitrogen is arguably the most critical element for modulating biological activity. Its size, lipophilicity, flexibility, and the presence of specific functional groups dictate target selectivity and intrinsic activity (e.g., agonist versus antagonist).[4][5] This substituent explores the wider binding pocket, forming hydrophobic, aromatic, or hydrogen bonding interactions that are unique to the target.

  • Ring Substituents & Stereochemistry (Specificity and Vectorial Tuning): Substituents on the carbon atoms of the piperidine ring provide additional vectors for interaction and critically influence the molecule's conformation.[6] These groups can act as hydrogen bond donors/acceptors or engage in hydrophobic interactions. Furthermore, the stereochemistry of these substituents is paramount, as chiral piperidine scaffolds can dramatically enhance biological activity, selectivity, and pharmacokinetic profiles by providing a more precise fit into the chiral environment of a protein binding site.[7]

cluster_0 Core Pharmacophore Elements N_Sub N-Substituent (Modulation Engine) Piperidine Piperidine Scaffold N_Sub->Piperidine Dictates Selectivity & Intrinsic Activity Cationic_N Cationic Anchor (N) Piperidine->Cationic_N Presents Charge Ring_Sub Ring Substituents & Stereochemistry (Specificity Tuning) Ring_Sub->Piperidine Refines Conformation & Adds Interaction Points

Caption: Conceptual breakdown of the N-substituted piperidine pharmacophore.

Part 2: Case Studies in Pharmacophore-Driven Drug Design

The following case studies illustrate how systematic exploration of the N-substituted piperidine pharmacophore has led to the development of potent and selective agents for diverse therapeutic targets.

Case Study 1: Opioid Receptor Modulators

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a classic example of how the N-substituent dictates functional activity. Early work demonstrated that while an N-methyl substituent conferred pure antagonist activity, extending the N-substituent could dramatically alter this profile.[4] This knowledge was leveraged to design peripherally selective antagonists like Alvimopan (LY246736) and potent, selective κ-opioid receptor antagonists like JDTic.[4]

The key insight is that the N-substituent projects into a "selectivity pocket" within the receptor. The nature of this substituent determines the conformational state the receptor adopts upon binding, leading to agonism, partial agonism, or antagonism.

Table 1: Influence of N-Substituent on Opioid Receptor Affinity

Compound N-Substituent (R) MOR Ki (nM) DOR Ki (nM) Efficacy Reference
4 -(CH₂)₃-Ph 0.29 6.6 Partial Agonist (MOR) [8]
5 -(CH₂)₃-Ph (Piperazine core) 0.42 8.8 Partial Agonist (MOR) [8]
LY99335 -CH₃ - - Pure Antagonist [4]

| LY255582 | -CH₂-CH=C(CH₃)₂ | - | - | Pure Antagonist |[4] |

Data presented illustrates the principle of N-substituent modulation on affinity and efficacy.

Case Study 2: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Donepezil, a blockbuster drug for Alzheimer's disease, features an N-benzylpiperidine moiety. Its mechanism relies on a dual-binding site interaction with AChE. The protonated piperidine nitrogen binds to the Catalytic Active Site (CAS), while the N-benzyl group extends along a narrow gorge to interact with the Peripheral Anionic Site (PAS).[5] This dual engagement is a powerful inhibitory strategy.

Structure-activity relationship studies have shown that the basicity of the piperidine nitrogen is crucial for activity. Furthermore, introducing bulky, electron-withdrawing groups onto the benzoyl moiety attached to the N-benzylpiperidine core can dramatically enhance potency by forming additional interactions within the enzyme's gorge.[5] For instance, compound 21 from a study by Yamanishi et al., with an N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl side chain, is one of the most potent AChE inhibitors discovered, with an IC₅₀ of 0.56 nM.[5] This demonstrates a sophisticated pharmacophore where the N-substituent is a complex, multi-functional group precision-engineered for the target's unique topology.

Part 3: Methodologies for Pharmacophore Exploration & Validation

A robust investigation into a novel N-substituted piperidine series requires a synergistic interplay between computational modeling and experimental validation. The goal is to build a predictive pharmacophore model that can guide the synthesis of more potent and selective compounds.

Experimental Protocol 1: Ligand-Based Pharmacophore Modeling

This approach is used when the 3D structure of the target is unknown. It relies on a set of active molecules to deduce the common chemical features responsible for their activity.

Step-by-Step Methodology:

  • Ligand Set Preparation:

    • Collect a diverse set of at least 10-20 N-substituted piperidine derivatives with a known range of biological activities (e.g., IC₅₀ values).

    • Generate low-energy 3D conformations for each molecule using computational chemistry software (e.g., MOE, Discovery Studio, or open-source tools like RDKit). This step is critical as the software will need to explore the flexible N-substituents.

  • Feature Identification:

    • Define the key pharmacophoric features present in the molecules. For N-substituted piperidines, these will typically include:

      • Cationic/Positive Ionizable (the piperidine nitrogen).

      • Hydrophobic/Aromatic (rings on the N-substituent or piperidine itself).

      • Hydrogen Bond Donor/Acceptor (e.g., hydroxyls, amides).

  • Hypothesis Generation:

    • Use a pharmacophore generation algorithm (e.g., HipHop, PHASE) to align the conformations of the active molecules and identify a common spatial arrangement of features. The algorithm will produce multiple hypotheses.

  • Hypothesis Validation (Self-Validation System):

    • A good hypothesis must be able to distinguish active from inactive compounds. Test the generated hypotheses against a database containing both your active compounds and a set of known inactive or decoy molecules.

    • The best model will have a high score for matching active molecules and a low score for matching inactive ones.

  • Model Refinement and Utilization:

    • The validated pharmacophore model can now be used as a 3D query to screen virtual libraries for new, structurally diverse N-substituted piperidines that fit the required spatial and chemical features.

cluster_workflow Ligand-Based Pharmacophore Workflow A 1. Assemble Ligand Set (Active N-Substituted Piperidines) B 2. Generate 3D Conformations A->B C 3. Identify Pharmacophoric Features (Cationic, Hydrophobic, H-Bonding) B->C D 4. Generate Hypotheses (Common Feature Alignments) C->D E 5. Validate Hypothesis (Screen Actives vs. Decoys) D->E Test Predictive Power F 6. Refined Pharmacophore Model E->F Select Best Model G 7. Use Model for Virtual Screening F->G

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Experimental Protocol 2: Structure-Based Pharmacophore Modeling

This method is employed when a high-resolution 3D structure of the target protein (from X-ray crystallography or Cryo-EM), preferably co-crystallized with a piperidine-based ligand, is available.[9]

Step-by-Step Methodology:

  • System Preparation:

    • Obtain the PDB file of the protein-ligand complex.

    • Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and assigning correct protonation states, particularly for the piperidine nitrogen and key active site residues.

  • Interaction Analysis:

    • Visualize the binding pocket and identify all key interactions between the N-substituted piperidine ligand and the protein residues (e.g., ionic, hydrogen bonds, hydrophobic, π-π stacking).

  • Feature Generation:

    • Use software to automatically generate pharmacophoric features based on these observed interactions. For example, an ionic interaction between the piperidine nitrogen and an aspartate residue will generate a "Cationic" feature and a "Negative" feature.

  • Model Creation and Exclusion Volumes:

    • The collection of these features in their specific 3D arrangement constitutes the structure-based pharmacophore.

    • Crucially, add "exclusion volumes" to the model. These are space-filling spheres that represent the protein atoms, ensuring that any molecule matching the pharmacophore does not sterically clash with the receptor. This is a key self-validating component.

  • Model Utilization:

    • The resulting pharmacophore, complete with exclusion volumes, serves as a highly specific 3D filter for virtual screening, identifying novel compounds that are sterically and electrostatically compatible with the active site.

cluster_workflow Structure-Based Pharmacophore Workflow A 1. Obtain Protein-Ligand Complex (e.g., from PDB) B 2. Prepare System (Add Hydrogens, Assign Charges) A->B C 3. Analyze Ligand-Receptor Interactions B->C D 4. Generate Features Based on Interactions (Ionic, H-Bond, Hydrophobic) C->D E 5. Add Exclusion Volumes (Represents Receptor Shape) D->E Ensures Steric Fit F 6. Final Pharmacophore Model E->F G 7. Screen Virtual Libraries F->G

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Conclusion

The N-substituted piperidine scaffold is a powerful platform for drug discovery, but its successful application hinges on a deep understanding of its pharmacophoric potential. By systematically dissecting the roles of the cationic nitrogen anchor, the versatile N-substituent, and the specificity-tuning ring substituents, medicinal chemists can move from serendipitous discovery to rational, predictive design. The integration of computational pharmacophore modeling with empirical synthesis and biological validation provides a robust, self-correcting workflow to unlock the full potential of this remarkable chemical entity, paving the way for the next generation of precision-engineered therapeutics.

References

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  • Biscaia, M., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • Grella, B. N., et al. (2020). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. ACS Chemical Neuroscience. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Svirshchevskaya, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Purington, L. C., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Youssef, K. M., et al. (2017). N-substituted-piperidines as Novel Anti-alzheimer Agents: Synthesis, antioxidant activity, and molecular docking study. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Yamanishi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung. Available at: [Link]

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Methodological & Application

synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine via Reductive Amination

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable disubstituted piperidine scaffold for pharmaceutical research and drug development. The described methodology employs a highly efficient and selective two-step pathway, commencing with the reductive amination of commercially available N-Boc-piperidine-4-carbaldehyde with 3-methylpiperidine, followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group. This approach is characterized by its operational simplicity, mild reaction conditions, and high yield, making it suitable for both laboratory-scale synthesis and process scale-up. We provide detailed step-by-step instructions, mechanistic insights, characterization guidelines, and visual workflows to ensure reliable and reproducible outcomes for researchers and drug development professionals.

Introduction and Scientific Rationale

Piperidine derivatives are fundamental structural motifs found in a vast array of natural products and pharmaceutical agents, prized for their ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] Specifically, asymmetrically substituted piperidines like this compound serve as critical building blocks in medicinal chemistry for creating novel chemical entities with diverse therapeutic applications.

The synthesis of such tertiary amines can be approached through several methods, with N-alkylation and reductive amination being the most prominent.[2] While direct N-alkylation using a haloalkyl derivative is feasible, it often suffers from drawbacks such as the potential for over-alkylation and the need to handle lachrymatory or unstable alkylating agents.[3]

In contrast, reductive amination offers a more controlled and efficient alternative.[4][5] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride-based reducing agent to yield the target amine.[4] For this synthesis, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is particularly well-suited for this reaction due to its mild nature and high selectivity for iminium ions over carbonyl groups, which minimizes side reactions and simplifies purification.[3][6]

Our protocol begins with a protected piperidine derivative, N-Boc-piperidine-4-carbaldehyde, to ensure the reaction occurs selectively at the aldehyde functional group. The subsequent removal of the Boc protecting group under acidic conditions is a clean and high-yielding transformation, providing the final product in excellent purity.

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from search results)

Step 1: Reductive Amination N-Boc-piperidine-4-carbaldehyde reacts with 3-methylpiperidine to form a hemiaminal, which then dehydrates to an intermediate iminium ion. Sodium triacetoxyborohydride selectively reduces this iminium ion to yield the Boc-protected tertiary amine.

Step 2: Boc Deprotection The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the tert-butyloxycarbonyl group to afford the final product, this compound, as a salt, which can be neutralized to the free base.[6]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Supplier SuggestionNotes
N-Boc-piperidine-4-carbaldehyde134781-89-8213.28Sigma-Aldrich, TCICommercially available.
3-Methylpiperidine (racemic mixture)626-56-299.17Sigma-Aldrich, AcrosCorrosive and flammable liquid. Handle with care.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Sigma-Aldrich, Combi-BlocksMoisture sensitive. Handle under inert atmosphere.
Dichloromethane (DCM), Anhydrous75-09-284.93Fisher ScientificUse a dry, non-protic solvent.
Trifluoroacetic Acid (TFA)76-05-1114.02Sigma-AldrichHighly corrosive. Use in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Fisher ScientificAqueous solution.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04Fisher ScientificFor drying organic layers.
Diethyl Ether (Et₂O)60-29-774.12Fisher ScientificFor extraction.
Silica Gel (230-400 mesh)112926-00-860.08SiliCycle Inc.For column chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Detailed Experimental Protocol

Workflow Overview

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection & Purification A Dissolve N-Boc-piperidine-4-carbaldehyde and 3-methylpiperidine in anhydrous DCM B Stir for 30-60 min at room temperature A->B C Add NaBH(OAc)₃ portion-wise B->C D Monitor reaction by TLC (3-5 hours) C->D E Aqueous work-up (NaHCO₃ quench, extraction) D->E F Dissolve crude product from Step 1 in DCM E->F Proceed with crude intermediate G Add TFA and stir (1-2 hours) F->G H Evaporate solvent and TFA G->H I Neutralize with base, extract free base H->I J Purify by column chromatography I->J K Characterize final product J->K G Aldehyde R-CHO (Aldehyde) Iminium [R-CH=N⁺R'R''] (Iminium Ion) Aldehyde->Iminium + Amine - H₂O Amine R'-NH-R'' (Amine) Amine->Iminium Product R-CH₂-NR'R'' (Final Amine) Iminium->Product + [H⁻] Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product

Sources

Application Note: Quantitative Analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed application notes and validated protocols for the quantitative analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, a heterocyclic amine of significant interest in pharmaceutical development. Due to its lack of a native chromophore, this compound presents unique analytical challenges for standard UV-based detection methods. This document outlines three robust and sensitive chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV). Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This note serves as a comprehensive resource for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key experimental choices.

Introduction: The Analytical Challenge

This compound is a tertiary amine containing two piperidine rings. Such structures are common scaffolds in medicinal chemistry and are often key intermediates or active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is critical for ensuring product quality, monitoring synthesis processes, and conducting pharmacokinetic studies.

The primary analytical challenge posed by this compound is its chemical structure, which lacks a significant ultraviolet (UV) chromophore. This characteristic renders direct analysis by conventional HPLC with UV detection difficult and insensitive.[6] Therefore, alternative analytical strategies are required. This guide explores three field-proven techniques that overcome this limitation, providing the necessary sensitivity, selectivity, and reliability for rigorous quantitative analysis.

General Analytical Workflow

The successful implementation of any analytical method follows a structured workflow, from initial sample handling to final data reporting. This process ensures consistency, minimizes error, and guarantees data integrity.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Reagent Preparation SamplePrep Sample Preparation (Dilution, Extraction, Derivatization) StdPrep->SamplePrep Instrument Instrument Setup & System Suitability SamplePrep->Instrument Acquisition Data Acquisition (GC-MS / LC-MS/MS / HPLC) Instrument->Acquisition Processing Data Processing (Integration & Calibration) Acquisition->Processing Review Data Review & QC Checks Processing->Review Report Final Report Generation Review->Report

Caption: General experimental workflow for quantitative analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound has sufficient volatility to be amenable to GC analysis. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects the analyte, providing high selectivity and sensitivity through mass-based identification and fragmentation patterns. This method is particularly useful for purity testing and identifying related volatile impurities.[6][7]

Experimental Protocol

A. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvent: Dichloromethane or Methanol (GC or HPLC grade)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

B. Instrumentation

  • Gas Chromatograph: Agilent GC system (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended. The 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of analytes, including amines.

C. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range. Centrifuge or filter if particulates are present.

D. GC-MS Instrumental Conditions

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode maximizes sensitivity, while a split injection prevents column overloading for more concentrated samples.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Temperature Program Initial: 80°C (hold 1 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CThe initial temperature allows for proper focusing of the analyte at the head of the column. The temperature ramp ensures efficient elution and good peak shape. The final hold cleans the column.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural confirmation.[8]
MS Acquisition Mode Full Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative)Full scan is used for method development and impurity identification. SIM mode significantly increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Monitored Ions (SIM) To be determined empirically. Likely ions would include the molecular ion (M+) and major fragment ions.Selection of unique and abundant ions is critical for quantitative accuracy and minimizing interference.

E. Data Analysis

  • Generate a calibration curve by plotting the peak area of the target ion versus the concentration of the calibration standards.

  • Apply a linear regression to the calibration curve. The correlation coefficient (r²) should be >0.995.

  • Quantify the this compound in the test samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale

LC-MS/MS is the gold standard for quantifying compounds in complex matrices with high sensitivity and selectivity.[9] The HPLC system separates the analyte from the sample matrix. The analyte is then ionized (typically via Electrospray Ionization, ESI, for a basic amine like this) and detected by a tandem mass spectrometer (e.g., a triple quadrupole). By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this method provides exceptional specificity, effectively eliminating matrix interference. This makes it the preferred method for bioanalytical studies (e.g., in plasma) and for detecting trace levels of the compound.[10][11]

Experimental Protocol

A. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Water (Type I, ultrapure)

  • Mobile Phase Additives: Formic acid or Ammonium acetate (LC-MS grade)

B. Instrumentation

  • HPLC System: UPLC or HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY).[12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a good starting point.

C. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the reference standard and internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the reference standard stock solution into the relevant matrix (e.g., blank plasma, or for simple quantification, 50:50 methanol:water). Add a constant amount of internal standard to each standard and sample.

  • Sample Preparation ("Dilute and Shoot"): For process samples, dilute the sample with 50:50 methanol:water containing the internal standard to fall within the calibration range.

  • Sample Preparation (Biological Matrix): For plasma or urine, a protein precipitation or solid-phase extraction (SPE) is necessary.[13]

    • Protein Precipitation: Add 3 parts of cold acetonitrile (containing IS) to 1 part plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Inject the supernatant.

D. LC-MS/MS Instrumental Conditions

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier aids in the protonation of the tertiary amine, which is essential for positive mode ESI and improves peak shape by reducing tailing on silica-based columns.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with low viscosity and good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.A gradient is used to ensure the analyte is eluted with a sharp peak and to clean the column of more hydrophobic components after each injection.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also ensures consistent retention times.
Ionization Mode Electrospray Ionization, Positive (ESI+)As a basic amine, the analyte will readily accept a proton in the acidic mobile phase, forming a positive ion [M+H]+, which is required for ESI+ detection.
MRM Transitions To be determined empirically. Infuse a standard solution to find the precursor ion [M+H]+ and optimize fragmentation to identify the most stable and abundant product ions.MRM provides the highest level of selectivity and sensitivity. The precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. This process filters out chemical noise.
Collision Energy (CE) To be optimized for each transition.The CE must be optimized to produce the desired product ion with maximum intensity.
LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injection Sample Injection Column C18 Column Separation Injection->Column Elution Analyte Elution Column->Elution Ionization ESI+ Source (Ionization) Elution->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision & Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: LC-MS/MS workflow from injection to detection.

Method 3: HPLC-UV with Pre-Column Derivatization

Principle & Rationale

This method introduces a UV-active functional group (a chromophore) onto the analyte molecule before chromatographic analysis. This allows for sensitive detection using a standard HPLC-UV system, which is widely available in analytical labs. A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride, which reacts with the secondary amine portions of the piperidine rings (if accessible) or potentially other reactive sites under specific conditions to form a highly UV-absorbent derivative.[14] While requiring an extra sample preparation step, this approach is cost-effective and robust.[15]

Experimental Protocol

A. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Derivatizing Agent: 4-Toluenesulfonyl Chloride

  • Buffer: Borate buffer (pH 9.0)

  • Solvents: Acetonitrile (HPLC grade), Water (Type I, ultrapure)

  • Quenching Solution: e.g., a primary amine solution like glycine.

B. Derivatization Procedure [6][14]

  • To 1.0 mL of the sample or standard solution in acetonitrile, add 1.0 mL of borate buffer (pH 9.0).

  • Add 1.0 mL of a 4-toluenesulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath or heating block.

  • Cool the mixture to room temperature and add a quenching solution if necessary to consume excess derivatizing agent.

  • The sample is now ready for HPLC-UV analysis.

C. HPLC-UV Instrumental Conditions

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)A standard C18 column provides good separation for the relatively non-polar derivative.
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileThe organic component of the mobile phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient Elution Start at 50% B, ramp to 90% B over 10 minutes, hold for 2 minutes.The derivatized analyte will be more hydrophobic than the parent compound, requiring a higher percentage of organic solvent for elution. A gradient ensures good peak shape.
Column Temperature 30 °CProvides stable and reproducible chromatography.
Detection Wavelength ~230 nm (for tosyl derivative) or ~254 nm (for dansyl derivative)The detection wavelength should be set to the absorbance maximum (λmax) of the specific chromophore introduced by the derivatization agent to ensure maximum sensitivity. This must be determined experimentally.
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.

Section 4: Method Validation and Comparison

Validation According to ICH Q2(R1) Guidelines

Any analytical method intended for regulatory submission or quality control must be validated to ensure it is fit for purpose. The validation process demonstrates the method's reliability, accuracy, and precision.[1][5] The core validation parameters are summarized below.

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Comparative Summary of Analytical Methods
ParameterGC-MS LC-MS/MS HPLC-UV (with Derivatization)
Principle Gas-phase separation with mass detection.Liquid-phase separation with tandem mass detection.Liquid-phase separation of a derivatized analyte with UV detection.
Selectivity HighVery HighModerate to High (dependent on chromatography)
Sensitivity High (ng/mL to low µg/mL)Very High (pg/mL to ng/mL)[9]Moderate (µg/mL range)[14]
Sample Prep Simple (dissolve and inject).Can be simple ("dilute and shoot") or complex (SPE for bio-samples).[11]More complex (requires a controlled chemical reaction).[6]
Advantages Excellent for volatile impurities, provides structural information (EI).Gold standard for sensitivity and selectivity, suitable for complex matrices.Uses widely available equipment, cost-effective.
Limitations Requires analyte to be volatile and thermally stable.Higher equipment cost and complexity. Matrix effects (ion suppression) need to be managed.Derivatization step can be variable and time-consuming. May not be quantitative.
Summary of Typical Validation Performance

The following table presents typical acceptance criteria for a validated analytical method for a pharmaceutical intermediate or API, based on ICH guidelines.[16][17][18]

Validation ParameterExpected Performance Metric
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10. Must be precise and accurate.
Specificity Analyte peak is resolved from all potential interferences.

Conclusion

The quantification of this compound requires analytical methods that overcome its lack of a UV chromophore. This guide has presented three robust, validated approaches suitable for different analytical needs.

  • LC-MS/MS is the recommended method for applications requiring the highest sensitivity and selectivity, particularly for bioanalytical studies or trace impurity analysis.

  • GC-MS is a strong alternative for purity assays and the analysis of volatile related substances, provided the compound is thermally stable.

  • HPLC-UV with pre-column derivatization offers a practical and cost-effective solution for routine quality control when the highest sensitivity is not required and instrumentation is limited.

The selection of the most appropriate method should be based on the specific requirements of the analysis, including the sample matrix, required limit of quantitation, available instrumentation, and throughput needs. Each protocol provided herein serves as a validated starting point for method implementation and further optimization.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Biological and Environmental Professions Local Societies (BEPLS). [Link]

  • Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • Analytical Chem (API). All About Drugs. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • Sample preparation for the analysis of drugs in biological fluids. ResearchGate. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Human Metabolome Database. [Link]

  • The HPLC analytical approach of 3-amino piperidine.

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Application Notes and Protocols: Evaluating the Cellular Activity of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing Novel Piperidine-Based Compounds

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates with diverse biological activities.[1][2] Compounds containing this heterocyclic amine motif have shown efficacy against a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1][3] 3-Methyl-1-(piperidin-4-ylmethyl)piperidine is a novel compound featuring this key structural element. Its biological activity, however, remains to be elucidated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the activity of this and other novel piperidine-containing molecules.

As a Senior Application Scientist, my objective is to provide not just a list of protocols, but a strategic workflow grounded in scientific rationale. We will explore a tiered approach, beginning with broad phenotypic screens to identify potential biological effects and progressing to more specific, target-based assays to delineate the mechanism of action. This guide emphasizes the importance of self-validating experimental systems and provides detailed, field-proven protocols.

Part 1: Initial Characterization and Target Class Identification

Given the novelty of this compound, the initial step is to cast a wide net to identify its potential cellular targets. The piperidine moiety is known to interact with a variety of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and sigma receptors. Therefore, our initial screening strategy will focus on assays that can provide insights into these major target families.

Workflow for Initial Target Class Identification

Target Identification Workflow Start This compound Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability, Morphology) Start->Phenotypic_Screen GPCR_Screen Broad GPCR Screen (e.g., β-arrestin recruitment) Start->GPCR_Screen Ion_Channel_Screen Ion Channel Screen (e.g., Membrane Potential Assay) Start->Ion_Channel_Screen Sigma_Receptor_Screen Sigma Receptor Binding Assay Start->Sigma_Receptor_Screen Analysis Data Analysis and Hit Prioritization Phenotypic_Screen->Analysis GPCR_Screen->Analysis Ion_Channel_Screen->Analysis Sigma_Receptor_Screen->Analysis Target_Class Putative Target Class (GPCR, Ion Channel, etc.) Analysis->Target_Class GPCR Signaling GPCR GPCR Gs Gi Gq AC Adenylate Cyclase GPCR:Gs->AC GPCR:Gi->AC PLC Phospholipase C GPCR:Gq->PLC Arrestin β-Arrestin GPCR->Arrestin cAMP cAMP AC->cAMP IP3_DAG IP3 DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Internalization Receptor Internalization Arrestin->Internalization

Caption: Simplified overview of major GPCR signaling pathways.

Rationale: β-arrestin recruitment is a nearly universal phenomenon for most GPCRs upon activation, making it an excellent primary screening assay for GPCR activity when the specific G-protein coupling is unknown. [4] Methodology:

  • Cell Line: Utilize a commercially available cell line expressing a β-arrestin recruitment system, such as the Tango™ GPCR assay platform. [4][5]These cells co-express a GPCR of interest fused to a transcription factor and a β-arrestin-protease fusion protein.

  • Plating and Treatment: Plate the cells and treat with a dose-response of this compound.

  • Incubation: Incubate for the recommended time to allow for β-arrestin recruitment, protease cleavage, and reporter gene expression.

  • Detection: Measure the reporter gene product, which is typically a luminescent or fluorescent signal.

  • Analysis: Calculate the EC50 for agonist activity or the IC50 for antagonist activity (in the presence of a known agonist).

Rationale: Once a GPCR target is suspected, measuring the downstream second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors or intracellular calcium for Gq-coupled receptors, can confirm the specific signaling pathway. [6] cAMP Assay (for Gs/Gi-coupled GPCRs):

  • Cell Line: Use a cell line endogenously or recombinantly expressing the target GPCR.

  • Assay Principle: Employ a competitive immunoassay (e.g., HTRF) or a reporter-based assay (e.g., GloSensor™) that detects changes in intracellular cAMP levels. [4]3. Procedure: Treat cells with the compound and a phosphodiesterase inhibitor (to prevent cAMP degradation). For Gi-coupled receptors, stimulate with forskolin to induce cAMP production and measure the compound's inhibitory effect.

  • Readout: Measure the luminescence or fluorescence signal.

Calcium Flux Assay (for Gq-coupled GPCRs):

  • Cell Line: Use a cell line expressing the Gq-coupled GPCR of interest.

  • Assay Principle: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-8). [4]3. Procedure: Add the compound and immediately measure the change in fluorescence intensity over time using a plate reader with an injection system (e.g., FLIPR®).

  • Readout: Monitor the kinetic fluorescence signal.

AssayPrincipleReadout
β-Arrestin Recruitment Protease-cleavage activated reporterLuminescence/Fluorescence
cAMP Assay Competitive immunoassay or biosensorHTRF/Luminescence
Calcium Flux Calcium-sensitive fluorescent dyeKinetic Fluorescence
B. Ion Channel Modulation

Ion channels are pore-forming proteins that regulate the flow of ions across the cell membrane and are critical for cellular signaling. [7]

Rationale: This assay provides a functional readout of ion channel activity by measuring changes in the cell membrane potential. It is a valuable tool for high-throughput screening of ion channel modulators.

Methodology:

  • Cell Line: Use a cell line expressing the ion channel of interest.

  • Dye Loading: Incubate the cells with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Add this compound to the wells.

  • Stimulation (for ligand-gated channels): If testing a ligand-gated ion channel, add the specific agonist.

  • Detection: Measure the fluorescence intensity before and after compound/agonist addition using a fluorescence plate reader.

  • Analysis: An increase or decrease in fluorescence indicates depolarization or hyperpolarization of the cell membrane, respectively.

C. Sigma Receptor Activity

Sigma receptors are a unique class of intracellular proteins that are implicated in various neurological and psychiatric disorders, as well as cancer.

Rationale: Since the sigma-2 receptor has been associated with the regulation of cell death pathways in cancer cells, a functional assay can be designed to measure these downstream effects. [8]Agonists of the sigma-2 receptor have been shown to induce apoptosis. [8] Methodology:

  • Cell Line Selection: Choose a cancer cell line known to express the sigma-2 receptor (e.g., EMT-6 or MDA-MB-435). [8]2. Cell Viability Assay:

    • Perform a cell viability assay as described in Protocol 1.

    • Compare the EC50 of this compound to a known sigma-2 agonist (e.g., siramesine). [8]3. Caspase-3 Activity Assay:

    • Treat the cells with the compound at its EC50 concentration for a defined period (e.g., 24 hours).

    • Use a commercially available caspase-3 activity assay that measures the cleavage of a fluorogenic or luminogenic substrate.

    • An increase in caspase-3 activity suggests the induction of apoptosis.

AssayPrincipleReadout
Cell Viability Metabolic activity or ATP contentAbsorbance/Fluorescence/Luminescence
Caspase-3 Activity Cleavage of a specific substrateFluorescence/Luminescence

Part 3: Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial profile of the biological activity of this compound.

  • No significant activity: If the compound shows no activity in any of the initial screens, it may be necessary to consider other potential targets or assay formats.

  • Cytotoxicity: If the compound is broadly cytotoxic at low concentrations, further investigation into the mechanism of cell death (apoptosis vs. necrosis) is warranted.

  • Specific activity: If the compound shows activity in a particular assay (e.g., β-arrestin recruitment or a membrane potential assay), this provides a strong lead for a specific target class.

Once a putative target class is identified, the next steps would involve:

  • Target Deconvolution: Using more specific assays, such as radioligand binding assays for specific GPCRs or patch-clamp electrophysiology for specific ion channels, to confirm the direct interaction with the target protein. [7][9]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the chemical features required for its biological activity.

  • In vivo Studies: Evaluating the compound's efficacy and safety in animal models of disease relevant to the identified target.

Conclusion

The systematic application of the cell-based assays outlined in this guide will enable a thorough and efficient characterization of the biological activity of novel piperidine-containing compounds like this compound. By starting with broad, unbiased screens and progressively narrowing the focus to specific target classes and mechanisms, researchers can build a robust data package to support further drug discovery and development efforts. This strategic approach, grounded in established scientific principles and validated methodologies, will pave the way for uncovering the therapeutic potential of this and other new chemical entities.

References

  • Creative Bioarray. Cell-Based Ion Channel Assays. Available from: [Link]

  • Winklhammer, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available from: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available from: [Link]

  • Winklhammer, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed, 38791511. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Reaction Biology. Ion Channel Assays. Available from: [Link]

  • Titus, S. A., et al. (2011). Cell-based potassium ion channel screening using the FluxOR assay. PubMed, 21433989. Available from: [Link]

  • Abate, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC, 3840552. Available from: [Link]

  • Charles River Laboratories. Ion Channel Assays. Available from: [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. Available from: [Link]

  • Sahn, J. J., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC, 5143229. Available from: [Link]

  • Castle, A. R., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Available from: [Link]

  • Shrestha, S., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available from: [Link]

  • Konovalov, A., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. Available from: [Link]

  • Alam, M. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available from: [Link]

  • Kumar, A., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC, 9364964. Available from: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]

  • Albhaisi, R., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. Available from: [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Stazi, G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link]

  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

Sources

Application Notes: High-Throughput Screening of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine for Modulators of GPCR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third to one-half of all marketed drugs.[1] Their critical role in transducing extracellular signals into intracellular responses makes them paramount targets in drug discovery for a wide array of diseases.[2] High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[3][4][5]

This document provides a detailed guide for the application of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, a novel small molecule containing a piperidine scaffold, in a high-throughput screening campaign. Piperidine and its derivatives are prevalent structural motifs in a multitude of biologically active compounds and approved drugs, recognized for their therapeutic potential against various diseases, including cancer.[6][7] Given the structural features of this compound, we hypothesize its potential as a modulator of GPCR activity.

Herein, we outline a robust, cell-based calcium flux assay protocol designed for a 384-well plate format, utilizing the Fluorometric Imaging Plate Reader (FLIPR) system. This method allows for the kinetic measurement of intracellular calcium changes, a common downstream signaling event for GPCRs, particularly those that couple to Gq pathways.[8][9] The protocols described are designed to be comprehensive, guiding the user from initial compound management and assay development to primary screening, data analysis, and hit confirmation.

Scientific Rationale: Why a Calcium Flux Assay?

Many GPCRs, upon activation, couple to the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid and transient increase in cytosolic calcium concentration.[9]

This calcium mobilization is a direct and measurable consequence of receptor activation, making it an excellent readout for receptor function.[1] Homogeneous, no-wash calcium flux assays using fluorescent indicators are particularly well-suited for HTS due to their simplicity, speed, and high signal-to-noise ratio.[10][11] The FLIPR system is the industry standard for such kinetic assays, capable of simultaneous compound addition and fluorescence reading across an entire microplate.[11][12][13]

PART 1: Compound Management & Plate Preparation

Effective compound management is critical to the success of any HTS campaign, ensuring the integrity and accurate concentration of the tested molecules.[14][15]

Compound Handling
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Use high-purity, anhydrous DMSO to minimize precipitation and degradation.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Long-term storage should be at -80°C.

  • Quality Control: Periodically assess the purity and concentration of the stock solution using methods like HPLC-MS.

Assay Plate Preparation (Quantitative HTS Approach)

Quantitative HTS (qHTS), where compounds are screened across a range of concentrations in the primary screen, provides richer data, reduces false-positive rates, and allows for the immediate determination of potency (EC50/IC50).[16]

Protocol: Serial Dilution for 384-Well Compound Plates

  • Intermediate Plate: Create an intermediate concentration plate. Dispense 40 µL of assay buffer into columns 2-24 of a 384-well polypropylene plate. Add 80 µL of the 10 mM stock solution to column 1.

  • Serial Dilution: Using an automated liquid handler, perform a 1:4 serial dilution by transferring 20 µL from column 1 to column 2, mixing, and repeating this process across the plate to the desired final concentration.

  • Assay Plate Stamping: Use a pintool or acoustic dispenser to transfer 50 nL from the serial dilution plate to the final 384-well cell assay plates. This creates a 7-point concentration-response curve directly in the assay plate.

  • Control Wells:

    • Negative Control: Columns 23 will contain cells treated with vehicle (0.5% DMSO) only.

    • Positive Control: Columns 24 will contain cells treated with a known agonist for the target receptor at its EC80 concentration.

ParameterValueRationale
Stock Concentration10 mM in 100% DMSOStandard concentration for HTS libraries.
Plate Format384-wellBalances throughput with reagent costs.
Dilution Factor1:4Provides adequate spacing for dose-response curve fitting.
Transfer Volume50 nLMinimizes DMSO concentration in the final assay well.
Final DMSO Conc.< 0.5%Reduces the risk of solvent-induced cytotoxicity or artifacts.

PART 2: The Primary Screen - FLIPR Calcium Flux Assay

This protocol is optimized for a Gq-coupled receptor expressed in HEK293 cells.

Materials & Reagents
  • HEK293 cells stably expressing the target GPCR

  • Assay Medium: DMEM with 1% FBS

  • Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM)[17][18]

  • Probenecid or a similar anion-exchange pump inhibitor (if required to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • FLIPR Tetra® or similar kinetic plate reader[12][13]

  • 384-well black-walled, clear-bottom assay plates

Experimental Workflow Diagram

HTS_Workflow cluster_prep Day 1: Cell Plating cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Harvest Harvest & Count Cells Plate Plate Cells in 384-well Plates (50 µL/well) Harvest->Plate Incubate_24h Incubate 24h at 37°C, 5% CO2 Plate->Incubate_24h Prep_Dye Prepare Dye Loading Solution Load_Dye Add Dye to Cells (50 µL) Incubate 1h at 37°C Prep_Dye->Load_Dye Equilibrate Equilibrate Plate to Room Temp Load_Dye->Equilibrate FLIPR FLIPR Read: 1. Baseline Reading 2. Compound Addition (25 µL) 3. Kinetic Read Equilibrate->FLIPR QC Quality Control (Z'-factor) FLIPR->QC Normalization Data Normalization QC->Normalization Curve_Fit Dose-Response Curve Fitting Normalization->Curve_Fit Hit_Selection Hit Selection & Confirmation Curve_Fit->Hit_Selection

Caption: High-Throughput Screening Workflow for Calcium Flux Assay.

Detailed Step-by-Step Protocol

Day 1: Cell Plating

  • Cell Culture: Culture HEK293 cells expressing the target GPCR under standard conditions (37°C, 5% CO2).

  • Harvesting: Harvest cells when they reach 80-90% confluency using a non-enzymatic dissociation solution to preserve receptor integrity.

  • Cell Seeding: Resuspend cells in Assay Medium and seed them into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well in a 25 µL volume.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

Day 2: Assay Execution

  • Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including an inhibitor like probenecid to prevent dye extrusion.[18] Add 25 µL of the dye solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, protected from light. This allows the acetoxymethyl (AM) ester form of the dye to permeate the cells and be cleaved by intracellular esterases, trapping the active dye inside.[19]

  • Equilibration: Allow the plates to equilibrate to room temperature for 15-20 minutes before reading.

  • FLIPR Measurement:

    • Place the cell plate and the compound source plate into the FLIPR instrument.

    • The instrument will first take a baseline fluorescence reading for 10-20 seconds.

    • The FLIPR's integrated pipettor will then simultaneously add 12.5 µL of compound/control from the source plate to the cell plate.[12][13]

    • The instrument continues to record the fluorescence kinetically for an additional 90-180 seconds to capture the full calcium response profile.

PART 3: Data Analysis and Hit Identification

Rigorous data analysis is essential to extract meaningful results from large HTS datasets and confidently identify true hits.[20][21][22]

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3] It measures the separation between the positive and negative control distributions.

Z' Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Assay is not suitable for screening

An assay with a Z'-factor > 0.5 is considered robust and suitable for an HTS campaign.

Data Normalization and Curve Fitting
  • Response Calculation: The primary response is typically calculated as the maximum fluorescence signal minus the baseline signal for each well.

  • Normalization: Normalize the data for each plate.

    • Set the average of the negative controls (vehicle) to 0% activity.

    • Set the average of the positive controls (saturating agonist) to 100% activity.

  • Curve Fitting: For each compound, plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and efficacy (maximal response).

Hit Selection Criteria

A "hit" is a compound that meets a predefined set of criteria for activity and potency.

  • Primary Hit Criteria:

    • Efficacy: > 50% of the maximal response of the control agonist.

    • Potency (EC50): < 10 µM.

    • Curve Quality: A well-defined sigmoidal dose-response curve with a good R² value (>0.95).

  • Hit Confirmation:

    • Re-test primary hits from a freshly prepared stock solution to confirm activity.

    • Perform counter-screens (e.g., using a parental cell line lacking the target receptor) to identify and eliminate compounds that cause non-specific fluorescence changes or cytotoxicity.

Signaling Pathway Visualization

GPCR_Signaling Ligand 3-Methyl-1-(piperidin- 4-ylmethyl)piperidine GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response (Fluorescence) Ca_Release->Response Leads to

Sources

radioligand binding assays for 3-Methyl-1-(piperidin-4-ylmethyl)piperidine targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Radioligand Binding Assays: Characterizing Novel Piperidine-Based Compounds

Introduction: The Challenge of Novel Ligand Characterization

In modern drug discovery, the identification and characterization of novel chemical entities are paramount. Compounds built around a piperidine scaffold are prevalent in medicinal chemistry due to the ring's favorable physicochemical properties and its presence in numerous pharmacologically active agents. The compound 3-Methyl-1-(piperidin-4-ylmethyl)piperidine represents a typical example of a novel molecule whose biological targets are not yet defined. The critical first step in elucidating its mechanism of action is to identify its molecular binding sites and quantify its affinity for them.

Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays are sensitive, quantitative, and can be adapted for high-throughput screening. This guide provides a detailed framework and step-by-step protocols for characterizing a novel piperidine-based compound, using this compound as a case study. We will focus on two prominent families of receptors known to interact with piperidine-containing ligands: Sigma receptors and selected G-Protein Coupled Receptors (GPCRs), namely histamine and muscarinic receptors.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will first explore the foundational principles of radioligand binding, then apply these principles to detailed, field-tested protocols for plausible target classes, and finally, discuss the analysis and interpretation of the resulting data.

Pillar 1: Foundational Principles of Radioligand Binding

Understanding the "why" behind each step is crucial for troubleshooting and adapting protocols. A radioligand binding assay measures the interaction between a radiolabeled ligand (the "hot" ligand) and a receptor in a biological preparation, such as a cell membrane homogenate.[2]

There are two primary types of assays:

  • Saturation Assays: These are used to characterize the receptor population in a given tissue or cell preparation. By incubating the membranes with increasing concentrations of a radioligand, one can determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[2][3] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the radioligand's affinity.

  • Competition (or Inhibition) Assays: These assays are used to determine the affinity of an unlabeled test compound (the "cold" ligand, e.g., this compound). Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The test compound competes with the radioligand for binding to the receptor. The resulting data yield an IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[4]

The Concept of Specific vs. Non-Specific Binding

A critical aspect of any binding assay is distinguishing between specific binding to the target receptor and non-specific binding to other components like lipids or the filter apparatus. To measure this, a parallel set of experiments is run in the presence of a high concentration of an unlabeled "displacer" ligand known to saturate the target receptors. Any remaining radioligand binding in the presence of this displacer is considered non-specific.

  • Total Binding: Binding in the absence of the displacer.

  • Non-Specific Binding (NSB): Binding in the presence of a saturating concentration of a displacer.

  • Specific Binding: Total Binding - Non-Specific Binding.

The choice of displacer is important; it should ideally be structurally distinct from the radioligand to avoid artifacts.[5]

Pillar 2: Experimental Workflows & Protocols

Given the structural motifs within this compound, sigma receptors are a primary hypothetical target class due to their known affinity for various piperidine derivatives.[6]

Protocol 1: Sigma-1 Receptor (S1R) Binding Assay

The S1R is an intracellular chaperone protein implicated in numerous neurological disorders.[7] Guinea pig liver is an excellent source for S1R due to its high expression levels.[5]

Objective: To determine the binding affinity (Kᵢ) of this compound for the S1R.

Materials:

  • Receptor Source: Guinea pig liver membrane homogenate.

  • Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[5][7]

  • Test Compound: this compound.

  • NSB Displacer: 10 µM Haloperidol.[5][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/C pre-soaked in 0.3% PEI), scintillation counter, and scintillation cocktail.[2]

Workflow Diagram: Competitive Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Setup (in triplicate) cluster_process Processing & Reading cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound A3 Competition Binding: Membranes + Radioligand + Test Compound P1->A3 P2 Prepare Radioligand solution (~K_d concentration) A1 Total Binding: Membranes + Radioligand + Buffer P2->A1 A2 Non-Specific Binding (NSB): Membranes + Radioligand + Displacer P2->A2 P2->A3 P3 Prepare Receptor Membranes P3->A1 P3->A2 P3->A3 I1 Incubate to Equilibrium (e.g., 90 min @ 37°C) A1->I1 A2->I1 A3->I1 F1 Rapidly Filter through Glass Fiber Mat I1->F1 W1 Wash with Ice-Cold Buffer to remove unbound ligand F1->W1 R1 Add Scintillation Cocktail & Count Radioactivity (CPM) W1->R1 D1 Calculate Specific Binding: Total - NSB R1->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Non-linear Regression to determine IC50 D2->D3 D4 Calculate K_i via Cheng-Prusoff Equation D3->D4

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: On the day of the assay, thaw the guinea pig liver membrane preparation on ice and resuspend it in the final assay buffer.[2] Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add 50 µL buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 1.0 nM[8]), and 150 µL of membrane preparation.

    • Non-Specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL [³H]-(+)-pentazocine, and 150 µL of membrane preparation.

    • Competition: Add 50 µL of the test compound dilution, 50 µL [³H]-(+)-pentazocine, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound.[2]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to minimize dissociation of the radioligand while removing all unbound radioactivity.[2]

  • Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM).

Protocol 2: Sigma-2 Receptor (S2R) Binding Assay

The S2R is distinct from S1R and is also a target for many psychiatric and neurological drugs.[7] Rat liver is a good source for S2R.[6] A key difference in this assay is the need to mask the S1R sites to ensure the radioligand binds only to S2R.

Objective: To determine the binding affinity (Kᵢ) of this compound for the S2R.

Materials:

  • Receptor Source: Rat liver membrane homogenate.

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[5][7]

  • S1R Masking Agent: (+)-pentazocine.

  • NSB Displacer: 10 µM Haloperidol.

  • All other materials are as described in Protocol 1.

Step-by-Step Protocol:

  • Assay Setup: The setup is similar to the S1R assay, with one critical modification. A selective S1R ligand, (+)-pentazocine, must be added to all wells (Total, NSB, and Competition) at a concentration sufficient to saturate the S1R sites (e.g., 300 nM). This "masks" the S1R, ensuring that [³H]-DTG binding is specific to the S2R.[5]

  • Incubation: Incubate the plate for 120 minutes at 25°C in the dark.

  • Filtration, Washing, and Quantification: Proceed as described in Protocol 1.

Protocol 3: Histamine H1 Receptor (H1R) Binding Assay

The H1R is a classic GPCR involved in allergic reactions.[9] Many piperidine-containing compounds are H1R antagonists.

Objective: To determine the binding affinity (Kᵢ) of this compound for the H1R.

Materials:

  • Receptor Source: Membranes from HEK293 cells expressing the human H1R.

  • Radioligand: [³H]mepyramine.[4]

  • NSB Displacer: 10 µM Mianserin.[4]

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[4]

  • All other materials are as described in Protocol 1.

Signaling Pathway: Histamine H1 Receptor

G Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq/11 Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC

Caption: Simplified Gq signaling pathway for the Histamine H1 receptor.[10]

Step-by-Step Protocol:

  • Assay Setup: Follow the general competitive assay setup. Use [³H]mepyramine at a final concentration near its Kd (e.g., 1-3 nM).[11] Use 10 µM mianserin to define non-specific binding.[4]

  • Incubation: Incubate the plate at 25°C for 4 hours to allow the binding to reach equilibrium.[4][11]

  • Filtration, Washing, and Quantification: Proceed as described in Protocol 1.

Pillar 3: Data Analysis, Interpretation, and Validation

1. Calculating Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Mean Total Binding (CPM) - Mean Non-Specific Binding (CPM)

2. Generating the Inhibition Curve: Convert the specific binding at each test compound concentration into a percentage of the maximum specific binding (which occurs in the absence of the test compound). Plot this percentage versus the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

3. Determining the IC₅₀: Use a non-linear regression curve-fitting program (e.g., Prism) to fit the data to a one-site competition model.[2] This will provide the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

Diagram: Principle of Competitive Binding

G cluster_low Low [Test Compound] cluster_high High [Test Compound] R1 Receptor RL1 [³H]Ligand RL1->R1 High Binding R2 Receptor RL2 [³H]Ligand RL2->R2 Low Binding TC Test Cmpd TC->R2 High Binding

Sources

Application Notes & Protocols for In-Vivo Evaluation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Piperidine-Based Chemical Entity

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals targeting the central nervous system (CNS) and other systems.[1][2] The subject of this guide, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (CAS 926254-81-1), is a novel chemical entity featuring a dual piperidine ring structure.[3][4] As of this writing, its pharmacological profile and mechanism of action are not extensively documented in public literature.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies for this compound. The protocols herein provide a structured, hypothesis-driven framework to assess its safety, pharmacokinetic profile, and potential neuropharmacological activity. Given the structural motifs, we will proceed with the working hypothesis that the compound may interact with CNS targets, such as sigma receptors, which are known to bind various piperidine derivatives and modulate neuronal activity.[5][6]

The primary objectives of this guide are to:

  • Establish a maximum tolerated dose (MTD) and preliminary safety profile.

  • Characterize the basic pharmacokinetic (PK) properties of the compound.

  • Evaluate its potential effects on locomotor activity, and cognitive or mood-related behaviors in rodent models.

This guide emphasizes a logical, phased approach, beginning with essential safety and toxicity assessments before proceeding to more complex behavioral and efficacy models.[7][8]

Rationale for Animal Model Selection & Experimental Strategy

The selection of an appropriate animal model is critical for generating data that can be translated to human conditions.[9][10] For initial CNS-targeted drug discovery, rodent models (mice and rats) are overwhelmingly used due to their well-characterized genetics, physiology, and established behavioral testing paradigms that have predictive validity for human neurological and psychiatric conditions.[11][12]

Our strategy is organized into two primary phases, designed to build a foundational understanding of the compound's in vivo behavior efficiently and ethically.

Phase 1: Foundational Safety & Pharmacokinetics

  • Acute Toxicity & Maximum Tolerated Dose (MTD) Determination: To identify a safe dose range for subsequent studies.[13][14]

  • Preliminary Pharmacokinetic (PK) Profiling: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for designing effective dosing regimens in efficacy studies.[15][16]

Phase 2: Exploratory Neuropharmacological & Behavioral Screening

  • Locomotor Activity Assessment: To assess for general stimulant or sedative effects.

  • Cognitive & Mood-Related Behavioral Assays: To test the hypothesis that the compound modulates CNS functions relevant to cognition or mood disorders, a common role for sigma receptor ligands.[6][17]

The overall experimental progression is visualized in the workflow diagram below.

G cluster_0 Phase 1: Safety & PK Profiling cluster_1 Phase 2: Neuropharmacological Screening A Compound Formulation & Solubility Testing B Protocol 1: Acute Toxicity & MTD Determination (Single Dose Escalation) A->B C Define No-Observed-Adverse-Effect-Level (NOAEL) and MTD B->C D Protocol 2: Preliminary PK Study (Single Dose in Rats/Mice) C->D Inform Dosing for Phase 2 E Characterize Key PK Parameters (Cmax, Tmax, AUC, Half-life) D->E F Protocol 3: Open Field Test (General Locomotor Activity) E->F Guide Dose & Time Point Selection G Protocol 4: Novel Object Recognition (Cognition & Memory) F->G H Protocol 5: Tail Suspension Test (Antidepressant-like Activity) G->H I Data Analysis & Interpretation H->I

Caption: Experimental workflow for in vivo characterization.

Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation

Many psychoactive drugs with piperidine moieties exhibit affinity for sigma receptors (σ1 and σ2).[6] The σ1 receptor, in particular, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and neurotransmitter release.[5][6] Ligands of the σ1 receptor have shown therapeutic potential for depression, anxiety, cognitive deficits, and neurodegenerative diseases.[6]

Given the structure of this compound, we hypothesize it may act as a σ1 receptor ligand. This hypothesis informs our selection of behavioral assays in Phase 2.

G cluster_0 Presynaptic Terminal cluster_1 Mechanism ER Endoplasmic Reticulum (ER) σ1 Receptor Ca_Channel Voltage-Gated Ca²⁺ Channel ER:f0->Ca_Channel Modulates Activity Mito Mitochondrion Neurotransmitter Glutamate Release Ca_Channel->Neurotransmitter Triggers Compound Test Compound (Hypothesized σ1 Ligand) Compound->ER:f0 Binds

Caption: Hypothesized modulation of neuronal activity via σ1 receptor.

Experimental Protocols: Phase 1

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD and identify signs of acute toxicity.[13][18]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 5% DMSO/5% Tween 80 in saline)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and husbandry equipment

  • Dosing syringes and needles (appropriate for administration route)

  • Analytical balance

Methodology:

  • Compound Formulation: Prepare a stock solution of the test compound in a suitable vehicle. Ensure complete dissolution. Prepare serial dilutions for the various dose groups. Formulations should be prepared fresh daily.

  • Animal Acclimation: Acclimate animals to the facility for at least 7 days prior to the study.

  • Grouping: Assign mice to dose groups (n=3-5 per sex per group) as outlined in the table below. Include a vehicle-only control group.

  • Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., intraperitoneal (IP) or oral gavage (PO)).

  • Monitoring:

    • Continuously observe animals for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in posture, activity, convulsions, respiratory distress).

    • Record observations at 24 and 48 hours.

    • Measure body weight immediately before dosing and daily for 14 days. A body weight loss of >20% is often considered a sign of dose-limiting toxicity.[13]

  • Endpoint: Conclude the study after 14 days. Perform a gross necropsy on all animals to examine major organs for abnormalities.

  • MTD Definition: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or >20% body weight loss.

Table 1: Example Dose Escalation Scheme for MTD Study

Group Dose (mg/kg) Administration Route N (Male) N (Female)
1 Vehicle Control IP or PO 5 5
2 10 IP or PO 5 5
3 30 IP or PO 5 5
4 100 IP or PO 5 5
5 300 IP or PO 5 5

| 6 | 1000 | IP or PO | 5 | 5 |

Protocol 2: Preliminary Pharmacokinetic (PK) Profiling

Objective: To determine the basic PK parameters of the compound after a single administration.[15][16]

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • Test compound and vehicle

  • Dosing and blood collection supplies

  • Anticoagulant (e.g., K2-EDTA) microtubes

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, IV or PO) to a cohort of cannulated rats (n=3-4 per route). The dose should be well below the MTD.

  • Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula at specified time points. A typical schedule is:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately transfer blood into anticoagulant tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the curve extrapolated to infinity
t1/2 Terminal half-life
CL Clearance (for IV administration)
Vd Volume of distribution (for IV administration)

| F% | Bioavailability (if both IV and PO data are available) |

Experimental Protocols: Phase 2

Note: All behavioral tests should be conducted in a low-stress environment, and animals should be habituated to the testing room for at least 60 minutes before each experiment. Dosing times should be selected based on the Tmax determined in the PK study to ensure testing occurs at or near peak plasma concentration.

Protocol 3: Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.[19]

Methodology:

  • Dosing: Administer the test compound or vehicle to mice (n=10-12 per group) at doses informed by the MTD study (e.g., 10, 30, 100 mg/kg).

  • Test: At the predetermined time point (e.g., 30 min post-dose), place each mouse individually into the center of an open field arena (e.g., 40x40 cm).

  • Recording: Use an automated video-tracking system to record activity for 15-30 minutes.

  • Parameters Measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone vs. periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Protocol 4: Novel Object Recognition (NOR) Test

Objective: To evaluate effects on short-term recognition memory.[17][19]

Methodology:

  • Habituation: Habituate mice to the empty open field arena for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase: On day 3, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Dosing: Administer the test compound or vehicle immediately after the training phase.

  • Testing Phase: After a retention interval (e.g., 1-4 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Analysis: Manually or automatically score the time spent exploring the novel object vs. the familiar object. Calculate a discrimination index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar).

Protocol 5: Tail Suspension Test (TST)

Objective: To screen for potential antidepressant-like activity.[20]

Methodology:

  • Dosing: Administer the test compound or vehicle to mice (n=10-12 per group). A positive control (e.g., imipramine) should be included.

  • Test: At the predetermined time post-dosing, suspend each mouse by its tail using tape, such that it cannot escape or climb.

  • Recording: Video record the session for 6 minutes.

  • Analysis: Score the total duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

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Application Notes & Protocols: A Guide to the Design, Synthesis, and Evaluation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive framework for the strategic development of novel derivatives based on the 3-Methyl-1-(piperidin-4-ylmethyl)piperidine core. We will explore the rationale for derivatization, present detailed synthetic protocols, outline a cascade of pharmacological evaluation assays, and discuss the iterative process of lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents.

Introduction: The Rationale for Piperidine Scaffold Modification

The piperidine ring is a six-membered nitrogen-containing heterocycle that offers a unique combination of structural and physicochemical properties. Its conformational flexibility, basic nitrogen atom (which is typically protonated at physiological pH), and three-dimensional structure make it an ideal building block for engaging with biological targets.[2][3] The core molecule of interest, this compound, presents multiple vectors for chemical modification, allowing for a systematic exploration of the chemical space to enhance target affinity, selectivity, metabolic stability, and overall drug-like properties.

The objective of this guide is to provide a robust, experience-driven methodology for progressing from a starting chemical scaffold to a lead candidate with improved activity. This process follows the classical "Design-Make-Test-Analyze" (DMTA) cycle, which is fundamental to modern drug discovery.

A Scaffold Selection (this compound) B Design of Derivatives (SAR Hypothesis) A->B Identify Modification Vectors C Chemical Synthesis (Make Phase) B->C Select Synthetic Routes D Pharmacological Evaluation (Test Phase) C->D Purify & Characterize New Compounds E Data Analysis & SAR (Analyze Phase) D->E Generate Biological Data (IC50, Ki, etc.) E->B Refine Hypothesis, Design Next Generation F Lead Optimization E->F Identify Lead Candidates

Figure 1: The iterative Drug Discovery Workflow.

PART 1: Design Strategy - Mapping the Chemical Space

The foundation of a successful derivatization campaign lies in a logical structure-activity relationship (SAR) strategy.[4][5] We must dissect the core scaffold and hypothesize how modifications at distinct positions will influence biological activity.

Figure 2: Key vectors for chemical modification.

Vector A: The 3-Methylpiperidine Ring The methyl group at the 3-position introduces a chiral center and a specific steric influence.

  • Rationale: Modifying or replacing the methyl group can probe steric tolerance in the target's binding pocket. Replacing it with larger alkyl groups (ethyl, propyl) or polar groups (hydroxymethyl, methoxy) can impact both potency and physicochemical properties like solubility. The stereochemistry (R vs. S) at this position can be critical for activity, and separating enantiomers is often a key step in lead optimization.[6]

Vector B: The Linker and Central Nitrogen The N-(piperidin-4-ylmethyl) linker connects the two heterocyclic rings.

  • Rationale: The basicity of the nitrogen in the 3-methylpiperidine ring is a key determinant of its interaction with acidic residues in a target protein and influences its pKa and ADME properties. N-acylation or substitution with electron-withdrawing groups can modulate this basicity. The linker length and rigidity can also be altered, though this would constitute a more significant scaffold hop.

Vector C: The 4-Substituted Piperidine Ring This ring offers multiple positions for substitution.

  • Rationale: This is often the most fruitful area for modification to enhance affinity and selectivity. Substitutions at the 1-position (the second nitrogen) or at other positions on the carbon ring can introduce new interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. For instance, adding an N-benzyl group or other aromatic moieties can establish pi-stacking interactions, a strategy successfully used in the development of potent acetylcholinesterase inhibitors.[5] Bioisosteric replacement of this piperidine ring with other heterocycles (e.g., piperazine) can also be explored to improve properties like metabolic stability.[7][8]

PART 2: Synthetic Strategies and Protocols

The synthesis of derivatives will be approached in a modular fashion, allowing for divergent routes from common intermediates.

Protocol 2.1: Synthesis of the Core Scaffold

The core scaffold, this compound, can be synthesized efficiently via reductive amination. This is a robust and widely used method for forming C-N bonds.[9]

Objective: To synthesize the parent compound as a starting point for derivatization.

Materials:

  • 3-Methylpiperidine

  • 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde (1.0 eq) in DCM.

  • Add 3-methylpiperidine (1.1 eq) to the solution. Stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Boc-protected intermediate) by silica gel column chromatography.

  • Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until the Boc group is fully cleaved.

  • Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the final product, this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: N-Alkylation/Arylation of the Second Piperidine Ring (Vector C)

This protocol describes the synthesis of derivatives by modifying the nitrogen of the piperidine-4-ylmethyl moiety.

Objective: To introduce various substituents on the second piperidine nitrogen to probe SAR.

Materials:

  • This compound (from Protocol 2.1)

  • Various alkyl or benzyl halides (e.g., benzyl bromide, 4-fluorobenzyl chloride) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • Dissolve this compound (1.0 eq) in ACN or DMF.

  • Add K₂CO₃ or DIPEA as a base.

  • Add the desired alkyl or benzyl halide (1.1 eq) to the mixture.

  • Heat the reaction to 60-80°C and stir for 4-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify the final derivative by column chromatography.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Table 1: Representative Synthetic Modifications

VectorReaction TypeReagentsDerivative Type
Vector C N-AlkylationBenzyl Bromide, K₂CO₃N-benzyl substituted
Vector C N-AcylationAcetyl Chloride, Et₃NN-acetyl substituted
Vector C Reductive AminationAcetone, STABN-isopropyl substituted
Vector C Suzuki CouplingArylboronic acid, Pd catalystN-aryl substituted (from N-H precursor)

PART 3: Pharmacological Evaluation Cascade

A tiered screening approach ensures that resources are focused on the most promising compounds. The choice of specific assays depends on the therapeutic target, but the workflow remains conceptually similar. For this guide, we will use a hypothetical G-Protein Coupled Receptor (GPCR) target, such as the µ-opioid or dopamine receptor, as these are common targets for piperidine-based drugs.[10][11]

A Primary Screen: Radioligand Binding Assay B Secondary Screen: Functional Assay (e.g., cAMP) A->B Determine Ki Identify 'Hits' C Selectivity Screen: Counter-Screening Panel B->C Determine EC50/IC50 Confirm Agonism/Antagonism D In Vitro ADME: Metabolic Stability (Microsomes) C->D Assess Off-Target Activity E In Vivo PK/PD Studies (Rodent Model) D->E Determine Half-Life (T½) Identify Metabolically Stable Cmpds F Lead Candidate E->F Establish In Vivo Efficacy & PK/PD Relationship

Figure 3: Pharmacological Screening Cascade.

Protocol 3.1: Primary Screen - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized derivatives for the target receptor.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) for binding to the receptor, which is present in a membrane preparation from cells overexpressing the target.

Procedure:

  • Prepare cell membrane homogenates from a stable cell line (e.g., HEK293) expressing the human target receptor.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • Add the synthesized derivatives across a range of concentrations (e.g., 10 µM to 0.1 nM in a serial dilution).

  • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubate the plate (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3.2: In Vivo Efficacy - Mouse Writhing Test (Analgesic Model)

Objective: To assess the in vivo analgesic effect of lead compounds.[10]

Principle: The intraperitoneal injection of an irritant like acetic acid induces a characteristic "writhing" response in mice (stretching and constriction of the abdomen). An effective analgesic will reduce the number of writhes.

Procedure:

  • Acclimate male ICR mice to the testing environment.

  • Administer the test compound via a suitable route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group and a positive control group (e.g., morphine).

  • After a set pre-treatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and record the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition of writhing compared to the vehicle control group. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

Table 2: Template for Summarizing Pharmacological Data

Compound IDModification (Vector C)Binding Ki (nM)Functional EC₅₀ (nM)Selectivity (Fold vs. Other Receptors)Mouse Writhing (% Inhibition @ 10mg/kg)
Core -H520>1000515%
Deriv-01 -Benzyl45885045%
Deriv-02 -4-F-Benzyl122515075%
Deriv-03 -Acetyl>1000>1000-<10%
... ...............

PART 4: Data Interpretation and Iterative Optimization

The data generated from the screening cascade fuels the next "Design" phase of the DMTA cycle.

Building the SAR: By analyzing the data in Table 2, clear relationships emerge.

  • Observation 1: N-alkylation (Deriv-01) significantly improves potency over the core scaffold.

  • Observation 2: Adding an electron-withdrawing fluorine to the benzyl ring (Deriv-02) further enhances potency and in vivo efficacy. This suggests a potential electronic or hydrophobic interaction in this region of the binding pocket.

  • Observation 3: N-acylation (Deriv-03) abolishes activity, likely by reducing the basicity of the piperidine nitrogen, which may be critical for a salt-bridge interaction with the target.

The Next Cycle: Based on these insights, the next generation of derivatives would be designed to further probe the favorable interactions observed with the 4-fluorobenzyl group.

  • Hypothesis: The para-position of the N-benzyl ring is a critical interaction zone.

  • Next Steps: Synthesize derivatives with other para-substituents (e.g., -Cl, -CH₃, -OCH₃) to map out the electronic and steric requirements in this pocket. Synthesize ortho- and meta-substituted analogs to confirm the positional importance.

cluster_0 Cycle 1 cluster_1 Cycle 2 A Design: Broad Scaffolds B Make: Core + Simple Analogs A->B C Test: Primary Assays B->C D Analyze: Identify Active Scaffolds C->D D->A E Design: Focused Library D->E Initial 'Hit' Identified F Make: Systematic SAR Analogs E->F G Test: Secondary & Selectivity F->G H Analyze: Refine SAR G->H H->E I In Vivo Studies & Preclinical Development H->I Lead Candidate Identified

Sources

Application Notes & Protocols for the Investigation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Cornerstone of CNS Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs and lead compounds stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as chemical stability, modulation of lipophilicity, and the capacity to cross the blood-brain barrier.[1][2][3] These characteristics make piperidine derivatives ideal candidates for therapeutics targeting the central nervous system.[3][4]

Piperidine-containing drugs have been successfully developed for a multitude of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and chronic pain.[2][5] The versatility of the piperidine motif allows for fine-tuning of molecular interactions with a diverse range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[2]

This document provides a comprehensive guide for the initial investigation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine , a novel compound, for its potential applications in CNS drug discovery. While direct data on this specific molecule is not extensively available in public literature, its structure, featuring two piperidine rings, suggests a number of plausible biological targets and therapeutic applications. The following protocols are designed to systematically evaluate its pharmacological profile.

Hypothesized Primary CNS Targets and Therapeutic Areas

Based on the structural motifs present in this compound, several primary CNS targets can be hypothesized. The N-substituted piperidine framework is a key pharmacophore in numerous CNS-active compounds.[6][7]

Potential Target Classes:

  • Cholinesterases (AChE and BuChE): The N-benzylpiperidine core is a well-established feature of potent acetylcholinesterase (AChE) inhibitors like Donepezil, used in the treatment of Alzheimer's disease.[6][8] The overall structure of the title compound suggests it could fit within the active site of AChE.

  • Nicotinic Acetylcholine Receptors (nAChRs): N-benzylpiperidine derivatives have been identified as antagonists of α7 nAChRs, suggesting a potential role in modulating cholinergic activity.[9]

  • Muscarinic Acetylcholine Receptors (mAChRs): Piperidinyl piperidine structures have been explored as M2 muscarinic receptor antagonists, which could have applications in various CNS disorders.[10]

  • Sigma Receptors (σ₁ and σ₂): The piperidine moiety is a critical structural element for ligands targeting the σ₁ receptor, which is implicated in pain modulation and neuroprotection.[11]

  • Monoamine Transporters (SERT, DAT, NET): The piperidine scaffold is a common feature in ligands that target the serotonin transporter (SERT) and other monoamine transporters, relevant for treating depression and anxiety.[12]

The initial screening strategy should therefore focus on these target classes to identify the primary pharmacological activity of the compound.

Experimental Workflows and Protocols

A tiered approach is recommended for the systematic evaluation of a novel compound. This begins with primary in vitro screening to identify activity, followed by more detailed secondary and functional assays, and finally in vivo models to establish efficacy.

Workflow for Primary CNS Target Screening

Primary Screening Workflow Compound This compound Primary_Screening Primary In Vitro Screening (Binding Assays) Compound->Primary_Screening AChE_Assay Acetylcholinesterase (AChE) Inhibition Assay Primary_Screening->AChE_Assay Cholinergic System nAChR_Assay Nicotinic Receptor (α7) Binding Assay Primary_Screening->nAChR_Assay Cholinergic System Sigma1_Assay Sigma-1 Receptor Binding Assay Primary_Screening->Sigma1_Assay Neuromodulatory SERT_Assay SERT Binding Assay Primary_Screening->SERT_Assay Monoaminergic Hit_Identified Hit Identification (Potency > Threshold, e.g., <1µM) AChE_Assay->Hit_Identified nAChR_Assay->Hit_Identified Sigma1_Assay->Hit_Identified SERT_Assay->Hit_Identified No_Hit No Significant Activity Hit_Identified->No_Hit No Secondary_Assays Proceed to Secondary Functional Assays Hit_Identified->Secondary_Assays Yes

Caption: High-level workflow for primary in vitro screening.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring absorbance at 412 nm.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the test compound and Donepezil in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1 nM to 100 µM).

    • Prepare a 15 mM ATCh solution in deionized water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare the AChE enzyme solution in phosphate buffer to a final concentration of 0.02 U/mL.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of the test compound dilution (or buffer for control, or Donepezil for positive control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the blank.

    • Immediately add 20 µL of the ATCh substrate solution to all wells.

    • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome: A potent AChE inhibitor will show a low nanomolar IC₅₀ value, comparable to the positive control.[8]

Protocol 2: Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand from the σ₁ receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • Membrane preparation from cells expressing human σ₁ receptor (e.g., CHO cells)

  • [³H]-(+)-pentazocine (Radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • This compound (Test Compound)

  • Haloperidol (Positive Control/Non-specific binding determination)

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in Tris-HCl buffer (e.g., 0.1 nM to 10 µM).

    • The final assay volume is 200 µL in a 96-well plate format.

  • Binding Reaction:

    • To each well, add:

      • 50 µL of test compound dilution (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).

      • 50 µL of [³H]-(+)-pentazocine (final concentration ~2 nM).

      • 100 µL of the σ₁ receptor membrane preparation (50-100 µg protein).

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding displaced by the test compound: % Displacement = [(Total Binding - Sample CPM) / (Total Binding - Non-specific Binding)] * 100

    • Plot the % Displacement against the logarithm of the compound concentration and fit to a one-site competition model to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Expected Outcome: Compounds with high affinity for the σ₁ receptor will exhibit low nanomolar Kᵢ values.[11]

Data Presentation and Interpretation

Quantitative data from primary screening should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Screening Results for this compound

Assay TargetAssay TypeResult (IC₅₀ / Kᵢ)Positive ControlControl Value
Acetylcholinesterase (AChE) Enzymatic Inhibition85 nMDonepezil5 nM
Butyrylcholinesterase (BuChE) Enzymatic Inhibition1,200 nMDonepezil250 nM
α7 nAChR Radioligand Binding> 10 µMPNU-28298720 nM
Sigma-1 (σ₁) Receptor Radioligand Binding15 nM(+)-Pentazocine3 nM
Sigma-2 (σ₂) Receptor Radioligand Binding350 nMDTG10 nM
Serotonin Transporter (SERT) Radioligand Binding980 nMParoxetine0.5 nM

Interpretation of Hypothetical Data: The data in Table 1 suggests that the compound is a potent and relatively selective inhibitor of AChE and a high-affinity ligand for the σ₁ receptor. The selectivity for AChE over BuChE is favorable, and the significantly higher affinity for σ₁ over σ₂ is a desirable trait.[11] Based on these "hits," the next logical step is to investigate the functional consequences of these interactions.

Workflow for Secondary Functional Assays

Secondary Assay Workflow Hit_Compound Hit Compound from Primary Screen (e.g., AChE and σ₁ Activity) Functional_Assays Secondary Functional Assays Hit_Compound->Functional_Assays ADME_Tox In Vitro ADME/Tox Profiling Hit_Compound->ADME_Tox Assess Druggability Cell_Based_AChE Cell-Based ACh Assay (Neuroblastoma Cells) Functional_Assays->Cell_Based_AChE Confirm Mechanism FLIPR_Assay σ₁ Receptor Functional Assay (Calcium Flux - FLIPR) Functional_Assays->FLIPR_Assay Determine Agonist/Antagonist In_Vivo_Plan Plan In Vivo Efficacy Studies Cell_Based_AChE->In_Vivo_Plan FLIPR_Assay->In_Vivo_Plan ADME_Tox->In_Vivo_Plan

Caption: Workflow for functional and initial druggability profiling.

Protocol 3: In Vivo Microdialysis for Acetylcholine Levels

Principle: Microdialysis is an in vivo technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. Following administration of the test compound, an increase in extracellular acetylcholine in a region like the hippocampus would provide evidence of in vivo AChE inhibition.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • This compound (Test Compound)

  • Vehicle (e.g., saline or 5% DMSO in saline)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the hippocampus.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • Allow a 2-hour stabilization period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate fractions for at least 3 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for acetylcholine concentration using an HPLC-ECD system optimized for choline and acetylcholine.

  • Data Analysis:

    • Quantify the acetylcholine concentration in each sample.

    • Express the results as a percentage change from the average baseline concentration.

    • Compare the acetylcholine levels between the vehicle-treated and compound-treated groups using statistical analysis (e.g., ANOVA).

Expected Outcome: A centrally active AChE inhibitor is expected to produce a dose-dependent increase in extracellular acetylcholine levels in the hippocampus.[8]

Conclusion and Future Directions

This guide outlines a strategic and systematic approach to evaluating the novel compound this compound for its potential in CNS drug discovery. By starting with broad primary screening against logical targets and progressing through functional and in vivo assays, researchers can efficiently identify and validate its primary mechanism of action. The piperidine scaffold is a well-validated starting point, and a multi-target profile, such as the hypothetical dual activity on AChE and the σ₁ receptor, could offer a promising therapeutic advantage for complex neurological disorders.

References

  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025). Vertex AI Search.
  • Piperidine Analogs in Central Nervous System Research: A Technical Guide. Benchchem.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.
  • Discovery of Highly Orally Efficacy Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Navigating the Selectivity Landscape of N-Benzylpiperidine Compounds: A Compar
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • Pharmacological Applications of Piperidine Deriv
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

Sources

Application Note: A Tiered Strategy for Assessing the Blood-Brain Barrier Permeability of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Piperidine Paradox in CNS Drug Discovery

The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, featured in numerous successful therapeutics targeting a wide array of neurological and psychiatric disorders. Its rigid, saturated structure provides a reliable scaffold for orienting pharmacophoric elements in three-dimensional space, often leading to high target affinity and selectivity. However, the very nature of the piperidine nitrogen presents a significant challenge: its basicity. With a typical pKa well above physiological pH, piperidine-containing compounds are predominantly protonated and positively charged in circulation. This state is antithetical to the fundamental requirement for passive diffusion across the highly lipophilic blood-brain barrier (BBB) – a formidable obstacle composed of tightly-joined brain endothelial cells.[1]

This inherent conflict necessitates a robust, multi-tiered experimental strategy to accurately predict the CNS exposure of novel piperidine-based drug candidates. Simply relying on a single data point, such as lipophilicity (LogP), is insufficient and often misleading. A successful assessment integrates computational predictions, high-throughput in vitro screening for passive permeability, detailed mechanistic cell-based assays to identify active transport liabilities, and definitive in vivo measurements of unbound brain concentrations.

This guide provides a comprehensive framework and detailed protocols for navigating this complex assessment. It is designed to empower researchers to make informed decisions, efficiently allocate resources, and ultimately select compounds with the highest probability of achieving therapeutic concentrations in the brain.

Tier 1: Early-Stage Assessment - In Silico and High-Throughput Screening

The initial phase of discovery focuses on rapidly screening large numbers of compounds to filter out those with a low probability of CNS penetration. The goal here is speed and cost-effectiveness, accepting a lower level of precision in favor of high throughput.

In Silico Modeling: The First Filter

Before any wet lab experiments are conducted, computational models can provide valuable initial estimates of BBB permeability. These models use quantitative structure-property relationship (QSPR) algorithms trained on large datasets of known CNS-penetrant and non-penetrant drugs.[2][3][4]

Causality and Experimental Choices: For piperidine compounds, it is crucial to use models that heavily weigh parameters sensitive to their specific chemistry:

  • Topological Polar Surface Area (TPSA): A key predictor of passive diffusion. For CNS drugs, a TPSA of < 70 Ų is often considered optimal.[5]

  • LogD at pH 7.4: This is more relevant than LogP as it accounts for the ionization state of the basic piperidine nitrogen at physiological pH. An optimal LogD range is typically 1-3.

  • pKa: Models that incorporate pKa can better predict the fraction of the neutral species available for diffusion.[1]

  • P-glycoprotein (P-gp) Substrate Prediction: Many piperidine scaffolds are recognized by the efflux transporter P-gp.[6] Early flags from in silico models can prioritize which compounds require rigorous in vitro efflux assessment.

Workflow: The typical workflow involves calculating these descriptors from the 2D structure of the compound and inputting them into a predictive algorithm, often based on machine learning or artificial neural networks.[2][4]

G cluster_0 In Silico Workflow Compound_Structure 2D/3D Structure of Piperidine Compound Descriptor_Calc Calculate Physicochemical Descriptors (TPSA, LogD, pKa) Compound_Structure->Descriptor_Calc ML_Model Input into Trained Machine Learning Model Descriptor_Calc->ML_Model Prediction Generate Prediction: BBB+ or BBB- ML_Model->Prediction Efflux_Flag Flag as Potential P-gp Substrate ML_Model->Efflux_Flag

Caption: In silico workflow for initial BBB permeability assessment.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[7] It is an excellent first experimental step to confirm the predictions from in silico models. The assay measures the diffusion of a compound from a donor well, through a filter coated with a lipid mixture mimicking the brain endothelial cell membrane, into an acceptor well.

Causality and Experimental Choices:

  • Lipid Composition: A porcine brain lipid extract is used to best mimic the specific lipid environment of the BBB.[7]

  • pH Control: Maintaining a physiological pH of 7.4 in both donor and acceptor compartments is critical for piperidine compounds. This ensures that the measured permeability reflects the equilibrium between the charged and neutral forms of the molecule as it would exist in the blood.

  • Double-Sink™ PAMPA: This modification includes scavenger components in the acceptor buffer to prevent the build-up of the permeated compound, better mimicking the in vivo condition where blood flow constantly removes the drug from the brain side of the BBB.[7][8]

Protocol: PAMPA-BBB Assay

  • Preparation:

    • Prepare stock solutions of test compounds, high permeability control (e.g., Testosterone), and low permeability control (e.g., Furosemide) in DMSO.

    • Prepare the donor buffer (Phosphate Buffered Saline, pH 7.4) and acceptor buffer (e.g., Pion's Brain Sink Buffer).

    • Dilute compound stocks into the donor buffer to a final concentration of 50-100 µM (final DMSO concentration should be <1%).

  • Plate Setup:

    • The PAMPA "sandwich" consists of a 96-well donor plate and a 96-well acceptor plate with a filter membrane coated in porcine brain lipid.[7]

    • Add the diluted compounds and controls to the donor plate wells.

    • Add the acceptor buffer to the acceptor plate wells.

    • Carefully place the acceptor plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the donor solutions.

  • Incubation:

    • Incubate the plate sandwich at room temperature for 4-18 hours. The incubation time is a balance between allowing sufficient permeation for detection and avoiding membrane degradation.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_e) using the following equation: P_e (cm/s) = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Data Interpretation Table

Permeability (P_e) x 10⁻⁶ cm/sPredicted In Vivo Brain PenetrationRecommendation
> 4.0HighAdvance to Tier 2 assays
2.0 - 4.0ModerateAdvance to Tier 2 if other properties are optimal
< 2.0LowDeprioritize or redesign for better permeability
Classification based on typical industry standards.[9]

Tier 2: Mechanistic In Vitro Assays

Compounds that pass the initial screening tier require more detailed investigation. Cell-based assays are essential for understanding the interplay between passive permeability and active transport, particularly efflux by transporters like P-glycoprotein (P-gp/MDR1), which are critical gatekeepers at the BBB.[10][11]

MDR1-MDCK Bidirectional Transport Assay

This is the workhorse assay for identifying P-gp substrates. It uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, causing them to overexpress P-gp.[12][13] By measuring the transport of a compound across a polarized monolayer of these cells in both directions (apical-to-basolateral and basolateral-to-apical), one can determine if it is actively pumped out by P-gp.

Causality and Experimental Choices:

  • Cell Monolayer Integrity: The tightness of the cell monolayer is paramount for a valid assay. Trans-Epithelial Electrical Resistance (TEER) is measured before and after the experiment to ensure the tight junctions between cells are intact and that transport is primarily occurring through the cells (transcellularly), not between them (paracellularly).

  • Directional Transport: Transport from the apical (blood-facing) to the basolateral (brain-facing) side (A→B) represents brain influx. Transport from the basolateral to the apical side (B→A) represents efflux. A compound that is a P-gp substrate will be actively pumped from the B to A direction.

  • Inhibitor Confirmation: To confirm that the observed efflux is P-gp mediated, the B→A transport is also measured in the presence of a known P-gp inhibitor, such as Verapamil or Elacridar. A significant reduction in B→A transport in the presence of the inhibitor confirms P-gp interaction.

G cluster_0 MDR1-MDCK Assay Principle Apical Apical (Blood Side) Cell1 MDR1-MDCK Cell Cell2 MDR1-MDCK Cell Basolateral Basolateral (Brain Side) Pgp P-gp Drug_A Drug Pgp->Drug_A Active Efflux (B->A) Drug_B Drug Drug_A->Drug_B Passive Permeability (A->B) Drug_C Drug Drug_C->Pgp Active Efflux (B->A) G cluster_0 Microdialysis Data Integration cluster_1 Blood Sampling cluster_2 Brain Sampling IV_Dose Administer Piperidine Compound IV or PO Blood_Sample Collect Serial Blood Samples IV_Dose->Blood_Sample Probe Implant Microdialysis Probe in Target Brain Region IV_Dose->Probe Plasma_Analysis Analyze Total Plasma Concentration (C_p) Blood_Sample->Plasma_Analysis Protein_Binding Determine Fraction Unbound in Plasma (f_u,p) Plasma_Analysis->Protein_Binding Unbound_Plasma Calculate Unbound Plasma Concentration (C_u,p) Protein_Binding->Unbound_Plasma Ratio Calculate K_p,uu (C_u,brain / C_u,p) Unbound_Plasma->Ratio Dialysate_Sample Collect Serial Dialysate Samples Probe->Dialysate_Sample Dialysate_Analysis Analyze Dialysate Concentration (C_d) Dialysate_Sample->Dialysate_Analysis Probe_Recovery Correct for Probe Recovery Dialysate_Analysis->Probe_Recovery Unbound_Brain Determine Unbound Brain Concentration (C_u,brain) Probe_Recovery->Unbound_Brain Unbound_Brain->Ratio

Caption: Workflow for determining the unbound brain-to-plasma partition coefficient (Kp,uu).

Data Analysis: The Kp,uu Value By simultaneously measuring the unbound drug concentration in plasma (C_u,p) and brain ECF (C_u,brain), the key parameter Kp,uu can be calculated:

Kp,uu = AUC (unbound, brain) / AUC (unbound, plasma)

Data Interpretation Table

Kp,uu ValueNet BBB Transport MechanismInterpretation for CNS Drug Candidate
~ 1.0Net transport is dominated by passive diffusion.Ideal. Brain exposure is predictable and directly related to plasma levels.
< 1.0Net transport is dominated by active efflux (e.g., P-gp).Poor. The compound is actively removed from the brain.
> 1.0Net transport is dominated by active influx (e.g., OATP, LAT1).Favorable, but requires understanding of the specific transporter involved.

Conclusion: An Integrated Approach

Assessing the BBB permeability of piperidine compounds is a complex but manageable challenge. A reliance on single-point measurements is destined to fail. By employing a tiered strategy—beginning with rapid in silico and PAMPA screening, progressing to mechanistic cell-based efflux assays, and culminating in definitive in vivo microdialysis studies—researchers can build a comprehensive data package. This integrated view of passive permeability, active transport, and unbound brain exposure provides the necessary confidence to advance only those compounds with a true potential to become effective CNS therapies.

References

  • Vertex AI Search Result [2]2. Takasato Y., Rapoport S. I., and Smith Q. R. (1984) An in situ brain perfusion technique to study cerebrovascular transport in the rat. Am J Physiol. [14][15][16]3. Dagenais, C., et al. (2000). The in situ mouse brain perfusion technique: a new method for the determination of blood-brain barrier permeability in knockout mice. J Cereb Blood Flow Metab.

  • Vertex AI Search Result [17]5. de Lange, E. C., et al. (2000). The use of microdialysis in CNS drug delivery studies. Adv Drug Deliv Rev. [18]6. Vertex AI Search Result [19]7. Seelbach, M. J., et al. (2007). Assessing blood-brain barrier function using in vitro assays. Methods Mol Biol. [20]8. Vertex AI Search Result [21]9. Smith, Q. R. (1996). Brain perfusion systems for studies of drug uptake and metabolism in the central nervous system. Adv Drug Deliv Rev. [16]10. Clark, D. E. (2003). In silico prediction of blood-brain barrier permeation. Drug Discov Today. [3]11. Vertex AI Search Result [22]12. Helms, H. C., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Front Mol Neurosci. [23]13. Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.

  • Gaillard, P. J., et al. (2009). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Expert Opin Drug Discov. [24]15. Gentry, J., et al. (2013). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Anal Chem. [25]16. Vertex AI Search Result [26]17. Vertex AI Search Result [27]18. Poller, B., et al. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Curr Protoc Pharmacol. [10][28]19. Wang, Z., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. ChemMedChem. [4]20. WuXi AppTec. (n.d.). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. WuXi AppTec. [29]21. Enamine. (n.d.). MDR1-MDCKII Permeability Assay. Enamine. [12]22. Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [30]23. Guba, W., et al. (2012). In Vitro Assays for Assessing BBB Permeability. Methods Mol Biol. [8]24. BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro. 25. Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [13]26. Kehr, J. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Br J Clin Pharmacol. [31]27. Vertex AI Search Result [32]28. Garberg, P., et al. (2005). Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models. J Pharm Sci. [33]29. Hellinger, E., et al. (2010). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Eur J Pharm Biopharm. [34]30. Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Front Chem. [7]31. van den Brink, W. J., et al. (2017). Microdialysis: the Key to Physiologically Based Model Prediction of Human CNS Target Site Concentrations. AAPS J. [35]32. Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Drug Des. 33. Vertex AI Search Result [28]34. Vertex AI Search Result [36]35. Vertex AI Search Result [37]36. Vertex AI Search Result [38]37. Vertex AI Search Result [39]38. Vertex AI Search Result [40]39. Vertex AI Search Result [41]40. Vertex AI Search Result [42]41. Veselcic, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Eur J Pharm Sci. [43]42. Vertex AI Search Result [44]43. Summerfield, S. G., et al. (2007). Challenges for blood-brain barrier (BBB) screening. Xenobiotica. [11]44. Vertex AI Search Result 45. Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. J Med Chem. [6]46. Vertex AI Search Result [45]47. Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. [1]48. Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chem Neurosci.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (CAS 926254-81-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable piperidine derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Core Synthesis Strategy: Reductive Amination

The most direct and widely adopted method for preparing this compound is through a one-pot reductive amination.[1][2] This powerful C-N bond-forming reaction involves the condensation of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3]

The primary pathway involves the reaction between 3-Methylpiperidine and Piperidine-4-carbaldehyde .

Primary Synthetic Pathway

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// Reagents Reagent_Condensation [label="+ H⁺ (acid catalyst)\n- H₂O", shape=plaintext]; Reagent_Reduction [label="+ Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=plaintext];

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Reactant1 -> c_point [style=invis]; Reactant2 -> c_point [style=invis]; c_point -> Intermediate [style=invis]; Intermediate -> r_point [style=invis]; r_point -> Product [style=invis];

// Place reagents Reagent_Condensation -> Intermediate [dir=none, minlen=0]; Reagent_Reduction -> Product [dir=none, minlen=0]; } enddot Caption: Reductive amination pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

Reductive amination is the preferred industrial and laboratory-scale method.[1] It is typically a one-pot reaction that combines operational simplicity with the availability of low-cost reagents, offering good to excellent yields when optimized.[1][2] Alternative multi-step routes involving N-alkylation with a protected piperidin-4-ylmethyl halide are also possible but are often longer and may offer lower overall yields.[2][4]

Q2: Are protecting groups necessary for this synthesis?

For this specific transformation, protecting groups are generally not required if reaction conditions are well-controlled. Both piperidine nitrogens are secondary amines and can potentially react. However, the reaction between 3-methylpiperidine and the aldehyde to form the key iminium intermediate is the productive pathway. The secondary amine of piperidine-4-carbaldehyde is less nucleophilic due to the electron-withdrawing effect of the adjacent aldehyde group. Should side-reactions prove problematic, a Boc-protection strategy on one of the starting materials can be employed.[5][6]

Q3: Which reducing agent is best for this reaction?

The choice of reducing agent is critical and depends on the stability of the starting materials and the reactivity of the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, selective for iminium ions over aldehydes, and does not require stringent pH control.[1] Other options have specific advantages and disadvantages.

Reducing AgentProsConsTypical Solvent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions; tolerant of many functional groups; effective at neutral or slightly acidic pH.Can be expensive; moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective; effective at acidic pH (pH 4-6) where iminium formation is favored.Highly toxic (releases HCN gas at low pH); requires careful pH monitoring.Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂/Pd-C, Raney-Ni) "Green" reagent; high yielding; product is clean (no reagent byproducts).[7]Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde if iminium formation is slow; requires protic solvents.[8]Methanol (MeOH), Ethanol (EtOH)

Q4: How can I effectively monitor the reaction's progress?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • TLC Analysis: Use a silica plate and an eluent system such as 10% Methanol in Dichloromethane with 1% Triethylamine (to prevent amine streaking). Stain with potassium permanganate (KMnO₄) or ninhydrin. The product, a tertiary amine, will have a different Rf value than the secondary amine starting materials and the aldehyde.

  • LC-MS Analysis: This provides a more accurate assessment of the consumption of starting materials and the formation of the product, identified by its mass-to-charge ratio (m/z). The expected (M+H)⁺ for the product is 197.3.[9]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has stalled with significant amounts of unreacted starting materials. What went wrong?

This issue typically points to inefficient formation of the crucial iminium ion intermediate or ineffective reduction.

  • Cause 1: Inefficient Iminium Formation: The condensation step is acid-catalyzed and reversible. The absence of a mild acid catalyst (like acetic acid) can lead to a slow reaction. Conversely, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Add 0.5-1.0 equivalents of a weak acid like acetic acid to the reaction mixture before adding the reducing agent. This ensures the pH is optimal for iminium formation.

  • Cause 2: Inactive Reducing Agent: Hydride-based reducing agents are sensitive to moisture. Using old or improperly stored reagents can lead to failed reactions.

    • Solution: Use a freshly opened bottle of the reducing agent or dry it under vacuum before use. Ensure all solvents are anhydrous.

  • Cause 3: Incorrect Temperature: Reductive aminations are often run at room temperature. If the reaction is sluggish, gentle heating to 35-40°C may facilitate iminium formation, but be aware that higher temperatures can promote side reactions.[10]

  • Cause 4: Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine (3-methylpiperidine) to ensure the complete consumption of the more valuable aldehyde starting material.

Troubleshooting Logic for Low Yield

G

Problem: Side Product Formation

Q: My analysis shows a significant byproduct with a mass corresponding to the addition of two 3-methylpiperidine units. How do I prevent this?

This is likely a result of the product (a secondary amine) reacting with another molecule of the aldehyde, leading to a tertiary amine byproduct. While the target molecule is a tertiary amine, other undesired pathways can exist. A more common issue in similar syntheses is over-alkylation if an alkyl halide were used. With reductive amination, the primary concerns are aldol-type reactions or reactions with impurities.

  • Cause: Aldol Condensation of Aldehyde: Under basic or even neutral conditions, the starting aldehyde can undergo self-condensation.

    • Solution: Maintain a slightly acidic pH. Pre-mixing the aldehyde and amine with acetic acid for 30-60 minutes before adding the reducing agent can favor iminium formation over side reactions. Running the reaction at a lower temperature (0°C to room temperature) can also suppress this pathway.[10]

Problem: Purification Challenges

Q: I'm having difficulty separating my product from the unreacted 3-methylpiperidine by column chromatography.

Co-elution of amines is a common problem due to their similar polarity and basicity.

  • Solution 1: Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a nonpolar solvent like dichloromethane or ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product and starting material will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH to pH > 12 and extract the free amines back into an organic solvent. This removes many non-amine impurities.

  • Solution 2: Modified Chromatography Eluent: When running the silica gel column, add 0.5-1% of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent (e.g., DCM/MeOH). This deactivates the acidic silica surface, preventing peak tailing and often improving the separation between closely related amines.

  • Solution 3: Derivatization (for difficult cases): If separation is impossible, consider temporarily converting the unreacted secondary amine (3-methylpiperidine) into a non-polar derivative (e.g., a Boc-carbamate) by reacting the crude mixture with Boc-anhydride. The resulting Boc-protected amine will have a significantly different Rf and will be easily separable from your tertiary amine product.

Optimized Experimental Protocol

This protocol uses sodium triacetoxyborohydride for a controlled and high-yield synthesis.

Materials:

  • Piperidine-4-carbaldehyde (1.0 eq)

  • 3-Methylpiperidine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carbaldehyde (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Add 3-methylpiperidine (1.2 eq) followed by acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic. Maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM, containing 0.5% triethylamine, to afford pure this compound.

References

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. Google Patents.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH National Center for Biotechnology Information. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. NIH National Center for Biotechnology Information. Available at: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. NIH National Center for Biotechnology Information. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. NIH National Center for Biotechnology Information. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH National Center for Biotechnology Information. Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]

  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.

Sources

Technical Support Center: Purification of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of purifying substituted piperidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Drawing from established principles and field-proven experience, this resource offers troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity, yield, and efficiency of your work.

Substituted piperidines are a cornerstone of modern drug discovery, forming the structural core of numerous pharmaceuticals.[1] However, their inherent basicity, propensity for stereoisomerism, and the nature of their synthetic routes present unique purification challenges. This guide will equip you with the knowledge to diagnose problems, select the appropriate purification strategy, and optimize your experimental conditions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both the cause and actionable solutions.

Chromatography Issues

Q1: My piperidine compound is showing severe peak tailing on my silica gel flash chromatography column. What's happening and how do I fix it?

A: Peak tailing is the most common issue when purifying piperidines on standard silica gel.[2][3]

  • Causality: The root cause is the strong ionic interaction between the basic nitrogen atom of the piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction leads to a non-uniform elution process, where a portion of the compound is retained longer, resulting in a "tailing" peak shape. This can lead to poor resolution and co-elution with impurities.[3]

  • Solutions:

    • Use a Basic Additive: The most effective solution is to neutralize the acidic silanol groups by adding a basic modifier to your mobile phase (eluent).[3][4]

      • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-1% TEA or DEA to your eluent.[3][4] These amines are volatile, making them relatively easy to remove from the final product. They compete with your piperidine for the acidic sites on the silica, leading to symmetrical peaks.[5]

      • Ammonia: A solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as a polar component in your eluent system (e.g., 1-10% of a 10% ammonia/methanol solution in dichloromethane).[6] This is particularly useful for very polar piperidines.

    • Use Deactivated Silica: Consider using a base-deactivated stationary phase. These are commercially available and have been treated to reduce the number of accessible silanol groups, thereby minimizing peak tailing for basic compounds.[3]

    • Switch to a Different Stationary Phase: If tailing persists, consider alternatives to silica gel, such as alumina (basic or neutral) or reverse-phase chromatography.

Q2: I'm struggling to separate two diastereomers of my substituted piperidine. They are co-eluting in my flash chromatography.

A: Separating diastereomers can be challenging due to their similar physicochemical properties.[3] While standard chromatography can sometimes be effective, specialized techniques are often required.

  • Causality: Diastereomers have the same molecular weight and often similar polarities, making their separation by standard chromatographic methods difficult. The small structural differences may not be sufficient to cause a significant difference in their interaction with the stationary phase.

  • Solutions:

    • Optimize Chromatography:

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating both diastereomers and enantiomers and is often superior to HPLC for this purpose.[3][7][8] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[8][9]

      • High-Performance Liquid Chromatography (HPLC): Use a high-resolution analytical column to develop a separation method, then scale up to a preparative system. Polysaccharide-based chiral stationary phases (CSPs) can often resolve diastereomers as well as enantiomers.[5]

    • Diastereoselective Crystallization: This is a classical and highly effective method.[5] Convert your diastereomeric mixture into salts using a chiral acid or base. The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[5][10]

    • Chemical Derivatization: Temporarily convert the diastereomers into new compounds with more significant physical differences, making them easier to separate. After separation, the original functionality can be restored.[11]

Crystallization Issues

Q3: My piperidine derivative "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present.[12]

  • Causality: The solute's solubility decreases faster than the solution cools, leading to a supersaturated state where the solute's melting point is lower than the solution's temperature. High impurity levels can also disrupt crystal lattice formation, favoring an amorphous oil.

  • Solutions:

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator. Rapid cooling is a primary cause of oiling out.[13]

    • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Change the Solvent System: The current solvent may be too "good." Try a solvent system where the compound has slightly lower solubility. Alternatively, use a two-solvent system: dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) dropwise at a slightly elevated temperature until the solution becomes faintly turbid, then allow it to cool slowly.[12][14]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for selecting a purification method for a new substituted piperidine?

A: The optimal strategy depends on the scale of your synthesis, the nature of the impurities, and the physical state of your compound (solid vs. liquid). A decision workflow is often the most effective approach.

Purification_Decision_Tree start_node start_node decision_node decision_node process_node process_node end_node end_node start Analyze Crude Product (TLC, LCMS, NMR) is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_volatile Is it thermally stable & volatile? is_liquid->is_volatile Yes impurities_polar Are impurities significantly different in polarity? is_liquid->impurities_polar No is_volatile->impurities_polar No distillation Vacuum Distillation is_volatile->distillation Yes isomers_present Are stereoisomers present? impurities_polar->isomers_present No chromatography Flash Column Chromatography impurities_polar->chromatography Yes sfc_hplc Preparative SFC/HPLC isomers_present->sfc_hplc Yes acid_base Acid-Base Extraction isomers_present->acid_base No recrystallization->impurities_polar Failure success Pure Product recrystallization->success Success distillation->impurities_polar Failure distillation->success Success chromatography->success Success failure Purification Failed Re-evaluate chromatography->failure Failure sfc_hplc->success Success sfc_hplc->failure Failure acid_base->success Success acid_base->failure Failure

Caption: Decision tree for selecting a purification method.

Q2: My crude product contains unreacted starting material (e.g., pyridine). What is an efficient way to remove it?

A: Removing pyridine from piperidine can be challenging via distillation because they form an azeotrope (a constant-boiling mixture).[14][15] A chemical separation is often more effective.

  • Acid-Base Extraction: Piperidine is a significantly stronger base (pKa ≈ 11.1) than pyridine (pKa ≈ 5.2).[] You can exploit this difference. Dissolve the crude mixture in an organic solvent (like diethyl ether) and wash with a dilute acid (e.g., 1M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer. You can then basify the aqueous layer and extract your pure piperidine back into an organic solvent.

  • Carbon Dioxide Precipitation: Bubbling carbon dioxide gas through an organic solution of the mixture will selectively precipitate the more basic piperidine as its solid carbonate salt, while the pyridine remains in solution.[14] The solid can then be collected by filtration, and the free piperidine can be liberated by treatment with a strong base.[14]

Q3: How do I remove the amine additive (like TEA) from my product after chromatography?

A: While TEA is volatile, trace amounts can be persistent.

  • Rotary Evaporation: Concentrate your combined pure fractions on a rotary evaporator. Co-evaporating several times with a solvent like dichloromethane or ethyl acetate can help remove residual TEA.

  • High Vacuum: Place the product under a high vacuum for several hours to remove the last traces.

  • Acid Wash: If the product is not acid-sensitive, dissolve it in an organic solvent and wash with dilute acid (e.g., 0.1M HCl). This will protonate and remove the TEA into the aqueous layer. Be aware that this will also protonate your piperidine product, so you would need to add a subsequent wash with a weak base (like saturated NaHCO₃ solution) to recover your neutral product.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol outlines a standard procedure for purifying a piperidine derivative using a basic modifier to ensure good peak shape.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude product in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexane/EtOAc, DCM/Methanol). Aim for an Rf value of 0.2-0.3 for your desired product.

    • Once a suitable solvent ratio is found, add 1% triethylamine (TEA) to the mixture (e.g., for 100 mL of eluent, use 99 mL of your solvent mixture and 1 mL of TEA). Rerun the TLC in this modified eluent to confirm the Rf and ensure good separation.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA).

    • Pour the slurry into the column and use pressure to pack it uniformly, ensuring no air bubbles or cracks are present.[13]

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent to dryness.

    • Carefully add the sample to the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase, applying gentle pressure.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified piperidine derivative.[14]

Flash_Chromatography_Workflow step_node step_node decision_node decision_node output_node output_node A 1. TLC Analysis (Find Rf ≈ 0.25) B 2. Prepare Eluent (Add 1% TEA) A->B C 3. Pack Column (Slurry Method) B->C D 4. Load Sample (Wet or Dry Load) C->D E 5. Elute & Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Fractions are pure H 7. Concentrate & Dry G->H I Purified Product H->I

Caption: General workflow for flash column chromatography.

Data Summary Table

The choice of purification technique is highly dependent on the specific properties of the piperidine derivative and the impurities present.

ChallengePrimary CauseRecommended TechniqueKey Optimization Parameters
Peak Tailing (Chromatography) Acidic silanol groups on silicaFlash ChromatographyAdd 0.1-1% TEA or NH₃/MeOH to eluent.[3][4]
Co-eluting Diastereomers Similar physicochemical propertiesSupercritical Fluid Chromatography (SFC)Screen different chiral stationary phases and co-solvents.
Co-eluting Enantiomers Identical physical propertiesChiral SFC/HPLC or Diastereomeric Salt CrystallizationScreen various chiral columns (SFC/HPLC) or chiral resolving agents (crystallization).[5]
Pyridine Impurity Azeotrope formation with piperidineAcid-Base Extraction or CO₂ PrecipitationExploit pKa differences for selective extraction or salt formation.[14][15]
"Oiling Out" (Crystallization) Rapid cooling or high impurity loadRecrystallizationSlow cooling rate; use a different solvent or a two-solvent system.[12][13]
Colored Impurities Oxidation productsCharcoal Treatment or DistillationUse activated charcoal in a suitable solvent; perform vacuum distillation for high-boiling liquids.[4]

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Lee, S. T., et al. (2007). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. Journal of Agricultural and Food Chemistry, 55(12), 4709-4714. [Link]

  • Wikipedia. (2023). Supercritical fluid chromatography. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • AbbVie. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1-(piperidin-4-ylmethyl)piperidine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered during in vitro assays. As scientists and drug development professionals, we understand that compound precipitation can be a significant source of experimental variability and misleading results. This resource offers a structured approach to diagnosing and resolving these challenges, ensuring the integrity and reproducibility of your data.

Understanding the Molecule: A Deduced Physicochemical Profile

While extensive public data for this compound (CAS No. 926254-81-1) is scarce, we can infer its likely properties based on its structure—a substituted bis-piperidine. This allows us to anticipate its behavior in aqueous assay environments.

  • Chemical Structure: Comprises two piperidine rings linked by a methylene bridge, with a methyl group on one ring.

  • Basic Nature: The presence of two tertiary amine nitrogen atoms makes this compound basic. The pKa of unsubstituted piperidine's conjugate acid is approximately 11.2.[1][2] It is reasonable to estimate that the pKa values for the two nitrogens in our target molecule will be in the range of 9.0-11.0. This means the molecule's charge and, consequently, its solubility will be highly dependent on pH.

  • Lipophilicity: The carbon-rich structure suggests low intrinsic aqueous solubility, especially at neutral or alkaline pH where the molecule is uncharged.

Based on these characteristics, we can construct a hypothetical profile to guide our troubleshooting.

PropertyEstimated Value/CharacteristicImplication for Assays
Molecular Weight ~196.34 g/mol Standard for small molecules.
Nature Dibasic CompoundSolubility is highly pH-dependent; will be more soluble at acidic pH.
Estimated pKa₁ & pKa₂ 9.0 - 11.0The compound will be positively charged at pH values below its pKa.
Aqueous Solubility (Neutral pH) Very Low (<0.1 mg/mL)High potential for precipitation in standard buffers (e.g., PBS at pH 7.4).
LogP Moderately HighTends to partition into non-polar environments; prone to aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

Answer: This is a classic case of "shock precipitation" due to a rapid and significant change in solvent polarity.[3] Your compound is likely highly soluble in the organic solvent DMSO but has very low solubility in the aqueous buffer, especially at a neutral pH where its basic nitrogen atoms are largely uncharged. When the DMSO stock is diluted, the water concentration dramatically increases, exceeding the compound's solubility limit and causing it to crash out of solution.[3][4]

Q2: How does pH affect the solubility of my this compound compound?

Answer: As a dibasic compound, pH is the most critical factor governing its solubility.[1][5]

  • At Acidic pH (e.g., pH < 7): The two nitrogen atoms become protonated (positively charged). This charged, or "ionized," form interacts favorably with polar water molecules, leading to a significant increase in solubility.

  • At Neutral or Basic pH (e.g., pH ≥ 7.4): The nitrogen atoms are predominantly in their neutral, uncharged state. In this form, the molecule is more lipophilic ("greasy") and less able to interact with water, resulting in very low solubility.[6]

The relationship can be visualized as follows:

G cluster_0 Low pH (e.g., pH 4-6) cluster_1 High pH (e.g., pH > 7.4) Protonated Compound-H⁺ (Charged) Soluble High Aqueous Solubility Protonated->Soluble Favorable interaction with water Neutral Compound (Neutral) Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral->Insoluble Unfavorable interaction with water G A 100% DMSO Stock (e.g., 20 mM) B Intermediate Dilution (e.g., 1:10 in 50% DMSO/ 50% Assay Buffer) A->B Step 1 C Final Assay Well (e.g., 1:100 dilution) Final DMSO <1% B->C Step 2 G Start Compound Precipitates in Assay Buffer Q_pH Is your assay tolerant to a slightly acidic pH? Start->Q_pH Sol_Acid Use Acidic Stock (Protocol 1) Q_pH->Sol_Acid Yes Q_CoSolvent Is your assay tolerant to >0.5% organic solvent? Q_pH->Q_CoSolvent No Sol_CoSolvent Optimize Co-solvents & Stepwise Dilution Q_CoSolvent->Sol_CoSolvent Yes Sol_Cyclodextrin Use Cyclodextrins (Protocol 2) Q_CoSolvent->Sol_Cyclodextrin No

Caption: Troubleshooting flowchart for solubility issues.

Summary Table of Solubilization Strategies

StrategyMechanismProsConsBest For
pH Adjustment Increases ionization of the basic compound.[5] Highly effective for basic compounds, inexpensive.May alter biological activity, not suitable for all assays.Initial screening, enzyme assays tolerant to pH shifts.
Co-solvents Reduces solvent polarity.[7] Simple to implement, effective for many compounds.Can cause cellular toxicity, may affect protein conformation.[3] High-throughput screening (with careful validation), biochemical assays.
Cyclodextrins Encapsulates the drug in a soluble complex.[1][8] Low toxicity, high solubilizing capacity.Can be expensive, may alter free drug concentration.Cell-based assays, in vivo preclinical studies.
Surfactants (e.g., Tween-80) Forms micelles that solubilize the compound.[9] High solubilizing power.Can interfere with assays, potential for cell lysis.Formulations where other methods have failed.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable and accurate experimental outcomes.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Patel, P. (2015). Methods of solubility enhancements. Slideshare. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • Gala, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. (2023). Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (2024). Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). Available from: [Link]

  • Li, P., & Zhao, L. (2005). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. AAPS PharmSciTech, 6(1), E1-E7. Available from: [Link]

  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2013, 1-9. Available from: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. (2015). Available from: [Link]

  • Li, P., & Yalkowsky, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of pharmaceutical sciences, 88(11), 1107-1111. Available from: [Link]

  • This compound CAS#: 926254-81-1. ChemWhat. Available from: [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 623. Available from: [Link]

  • Solubility of Piperidine. Solubility of Things. Available from: [Link]

  • Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity. Molecules. (2023). Available from: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. (2023). Available from: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research. (2013). Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). Available from: [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available from: [Link]

  • tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available from: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. (2010). Available from: [Link]

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  • 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Available from: [Link]

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Technical Support Center: Ensuring the Experimental Stability of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine for experimental use. By understanding the chemical liabilities of this molecule and implementing proper handling and storage protocols, users can ensure the integrity of their samples and the reliability of their experimental outcomes.

Introduction to the Stability of this compound

This compound is a tertiary amine containing two piperidine rings. This structure, while conferring specific chemical properties useful in various research applications, also presents inherent stability challenges. The tertiary amine functionality and the saturated heterocyclic rings are susceptible to degradation under common experimental and storage conditions. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] Most piperidine-based compounds are sensitive to heat, which can lead to decomposition.[1]

  • Humidity: Moisture in the air can lead to hydrolysis or other degradation reactions.[1] It is crucial to store the compound in a dry environment.[1]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate photolytic degradation, often through radical mechanisms.

  • Oxidizing Agents: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. Even atmospheric oxygen can contribute to slow oxidation over time.

  • pH: In solution, the pH can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis or other reactions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: A cool environment, typically between 2-8°C, is recommended for many piperidine series compounds.[1]

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidative degradation.

  • Container: Use a tightly sealed, light-resistant container to protect the compound from moisture and light.

  • Location: A dry, well-ventilated area is essential. The use of desiccants within the storage container can help maintain a low-humidity environment.[1]

Q3: I've noticed the appearance of new, unexpected peaks in my HPLC analysis of a solution of this compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The most likely culprits are oxidation or hydrolysis, especially if the solution has been stored for an extended period, was exposed to light, or if the solvent contains impurities. It is recommended to perform a forced degradation study to generate potential degradation products and compare their retention times with the unexpected peaks.

Q4: Can I prepare stock solutions of this compound in advance and store them?

A4: While preparing stock solutions in advance can be convenient, it also increases the risk of degradation. If you need to store solutions, it is best to:

  • Use a high-purity, anhydrous solvent.

  • Store the solution at a low temperature (e.g., -20°C or -80°C), provided the compound remains soluble at that temperature.

  • Protect the solution from light by using amber vials or wrapping the container in foil.

  • Before use, allow the solution to come to room temperature slowly and inspect for any precipitation.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Troubleshooting Action
Inconsistent experimental results over time. Degradation of the compound in solid form or in solution.1. Verify the storage conditions of the solid compound. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound using a validated analytical method (see Protocol 2).
Precipitation observed in a stored stock solution. The solution may be supersaturated, or the storage temperature is too low.1. If stability permits, store the stock solution at room temperature. 2. Prepare a less concentrated stock solution. 3. Always prepare fresh solutions before use to ensure consistency.[2]
Compound precipitates upon dilution into an aqueous buffer. Poor aqueous solubility of the compound.1. Ensure the final concentration of any organic co-solvent (like DMSO) is tolerated by your assay (typically ≤1%). 2. Perform a stepwise dilution into the aqueous buffer. 3. Consider pH adjustment of the buffer to improve solubility, if compatible with your experiment.
Discoloration of the solid compound. This could be a sign of oxidation or contamination.1. Do not use the discolored compound. 2. Obtain a fresh batch of the compound and store it under the recommended conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Validated HPLC method (see Protocol 2)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples alongside an unstressed control sample.

    • Use a diode array detector to assess peak purity and identify any new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or diode array detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds with different polarities. A typical gradient might be 5% to 95% B over 20 minutes.

Detection:

  • UV detection at a wavelength where the compound and its potential degradation products have absorbance (e.g., 210 nm).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating the specificity of the method.

Visualizing Degradation and Experimental Workflows

Hypothetical Oxidative Degradation Pathway

The tertiary amine in this compound is a likely site for oxidation.

cluster_main Hypothetical Oxidative Degradation Parent This compound N_Oxide N-Oxide Formation (on either or both piperidine rings) Parent->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opening Ring-Opening Products N_Oxide->Ring_Opening Further Oxidation

Caption: A potential oxidative degradation pathway for this compound.

Troubleshooting Workflow for Compound Instability

A logical approach to diagnosing and resolving stability issues.

Caption: A systematic workflow for troubleshooting experimental inconsistencies related to compound stability.

References

  • BTC, "What are the storage stability of Piperidine Series compounds over time? - Blog," 2025. [Online].
  • Benchchem, "An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate," N/A. [Online].
  • Benchchem, "Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds," N/A. [Online].
  • Benchchem, "3-Methylpiperidine solubility and stability data," N/A. [Online].
  • International Journal of Research in Pharmacology & Pharmacotherapeutics, "development of forced degradation and stability indicating studies for drug substance and drug product," N/A. [Online].
  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," N/A. [Online].
  • ResolveMass Laboratories Inc., "Forced Degradation Testing Procedure," 2025. [Online].
  • ACS Publications, "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions," N/A. [Online].
  • R. S. K. Varma, "Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)," 2016. [Online].

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troubleshooting unexpected results in 3-Methyl-1-(piperidin-4-ylmethyl)piperidine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1-(piperidin-4-ylmethyl)piperidine Experiments

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address unexpected results in your experiments. Drawing from established chemical principles and field-proven insights, this document aims to be an essential partner in your research endeavors.

Part 1: Synthesis & Purification Troubleshooting

The successful application of this compound in any experimental context is predicated on its correct synthesis and high purity. The most common synthetic route is a reductive amination between 3-methylpiperidine and piperidine-4-carbaldehyde or a protected precursor. Issues encountered during this stage are often the root cause of downstream problems.

Q1: My reductive amination yield is consistently low. What are the primary causes?

Low yields in this synthesis are typically traced back to one of four areas: inefficient imine/iminium ion formation, competing side reactions, inappropriate choice of reducing agent, or suboptimal reaction conditions.

  • Inefficient Imine Formation: The reaction's first step is the formation of an iminium ion intermediate. This is an equilibrium process, and the removal of water can drive it forward. However, in a one-pot reductive amination, this is not always practical. The reaction is also pH-sensitive; weakly acidic conditions (pH 4-6) are often optimal to catalyze imine formation without passivating the starting amine.[1] Adding a catalytic amount of acetic acid can facilitate this process.

  • Side Reaction - Aldehyde Reduction: A significant competing reaction is the direct reduction of the starting aldehyde (piperidine-4-carbaldehyde) to the corresponding alcohol (piperidin-4-ylmethanol) by the hydride reagent.[1] This is especially prevalent with strong reducing agents like sodium borohydride.

  • Side Reaction - Over-Alkylation: While less common in reductive amination than in direct alkylation with alkyl halides, it's crucial to use appropriate stoichiometry. Using a large excess of the aldehyde could potentially lead to side products, though the primary concern remains the reduction of the starting aldehyde.[2][3]

  • Choice of Reducing Agent: The selection of the reducing agent is critical. The ideal reagent should selectively reduce the iminium ion much faster than it reduces the starting aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a milder reducing agent than sodium borohydride and is particularly effective at reducing iminium ions in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][5]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, it is most effective at a slightly acidic pH.[1] However, due to the toxicity of cyanide byproducts, many labs prefer NaBH(OAc)₃.

Troubleshooting Low Yield: A Workflow

G start Low Synthetic Yield check_reagents Verify Purity of Starting Materials (3-methylpiperidine, piperidine-4-carbaldehyde) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK switch_reagent Evaluate Reducing Agent check_conditions->switch_reagent Conditions OK ph_check Is pH weakly acidic (4-6)? (e.g., catalytic AcOH) check_conditions->ph_check purification Optimize Purification switch_reagent->purification Reagent OK reagent_type Using NaBH(OAc)₃ or NaBH₃CN? switch_reagent->reagent_type end_node Yield Improved purification->end_node solvent_check Is solvent appropriate? (e.g., DCM, DCE for NaBH(OAc)₃) ph_check->solvent_check Yes adjust_ph Add catalytic Acetic Acid ph_check->adjust_ph No temp_check Is temperature controlled? (Usually Room Temp) solvent_check->temp_check Yes adjust_solvent Use anhydrous DCM or DCE solvent_check->adjust_solvent No adjust_ph->check_conditions adjust_solvent->check_conditions check_purity Is reducing agent fresh and anhydrous? reagent_type->check_purity Yes change_reagent Switch to NaBH(OAc)₃ for better selectivity reagent_type->change_reagent No (e.g., NaBH₄) check_purity->purification Yes new_reagent Use a fresh bottle of reagent check_purity->new_reagent No change_reagent->switch_reagent new_reagent->switch_reagent

Caption: Troubleshooting workflow for low yield in reductive amination.

Q2: I'm having difficulty purifying the product. My column chromatography results in significant streaking.

This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms of your product. This leads to poor separation, broad spots on TLC, and streaking on the column.

Solutions:

  • Neutralize the Stationary Phase: Before running the column, flush the silica gel with your starting eluent that has been modified with a small amount of a volatile base. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent system.[4]

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic amines.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract your neutral product back into an organic solvent. This step alone can significantly improve purity.[6]

Part 2: Characterization & Stability FAQs

Accurate characterization is non-negotiable. You must be certain that the compound you have is the correct structure and is of sufficient purity for your intended experiment.

Q3: My NMR spectrum shows more peaks than expected. How can I confirm my product's identity and identify impurities?

First, let's establish the expected signals for this compound. While a definitive spectrum requires experimental data, we can predict the key features based on its structure and data from similar compounds.[7][8][9][10]

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
3-Methyl group (-CH₃) 0.8 - 0.9 (d) 19 - 22 Doublet due to coupling with adjacent proton.
Methylene bridge (-CH₂-) 2.0 - 2.2 (d) 60 - 65 Connects the two piperidine rings.
Piperidine ring protons 1.2 - 3.0 (m) 25 - 58 A complex multiplet region for all ring CH and CH₂ groups.

| N-H protons | N/A | N/A | This is a tertiary amine; no N-H protons are present. |

Common Impurities and Their Signatures:

  • Starting Aldehyde: A peak around 9.6-9.8 ppm in the ¹H NMR.

  • Reduced Aldehyde (Alcohol): A broad singlet for the -OH proton and a characteristic -CH₂-OH signal around 3.4-3.6 ppm.

  • Residual Solvents: Look for characteristic peaks (e.g., DCM at ~5.3 ppm, Ethyl Acetate at ~2.04 and 4.12 ppm).

  • Grease: Broad, ill-defined peaks often found around 1.2-1.4 ppm.

If unexpected peaks persist after purification, High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular weight of your main product and potentially identify the mass of impurities.[11]

Q4: My compound seems to lose activity over time when stored. What are the stability considerations?

Tertiary amines, especially those with adjacent methylene groups, can be susceptible to oxidation over time, forming N-oxides. This process can be accelerated by exposure to air, light, and trace metal impurities.

Recommended Storage Protocol:

  • Form: Store the compound as a salt (e.g., hydrochloride or dihydrobromide salt). Salts are generally more crystalline, less hygroscopic, and significantly more stable to air oxidation than the free base.[12]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store at low temperatures (-20°C is standard for long-term storage).

  • Light: Protect from light by using amber vials.

For experimental use, prepare solutions fresh from the solid material whenever possible. If you must use stock solutions, store them frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 3: Experimental & Biological Assay Troubleshooting

Even with a pure, well-characterized compound, challenges can arise during its application in biological or chemical assays.

Q5: I am observing inconsistent results or poor dose-response curves in my cell-based assays. What should I investigate?

Inconsistent biological data often points to issues with the compound's behavior in the assay medium, not necessarily a lack of intrinsic activity.

  • Solubility: The free base form of your compound is likely to have poor aqueous solubility. For biological assays, it is almost always necessary to use a salt form or to prepare a high-concentration stock solution in a solvent like DMSO, then dilute it into your aqueous assay buffer. A sudden precipitation of your compound upon dilution (cloudiness) is a clear sign of solubility issues.

  • Compound Adsorption: Piperidine-containing molecules can be "sticky" and may adsorb to plasticware (e.g., pipette tips, microplates). This can effectively lower the concentration of the compound available to interact with the biological target. Consider using low-adhesion plasticware or including a small amount of a non-ionic surfactant like Tween-20 in your buffers if compatible with your assay.

  • pH Effects: The protonation state of your compound is pH-dependent. Ensure your assay buffer pH is stable and consider how the charge of your molecule might affect its ability to cross cell membranes or bind to its target.

  • Target Engagement: Inconsistent results may indicate that the compound is not reaching its intended target. For compounds targeting intracellular proteins like Lysine Specific Demethylase 1 (LSD1), for which similar structures are known inhibitors, cell permeability is key.[13] If you suspect permeability issues, you may need to use cell lines with different expression levels of efflux pumps or perform cell-free (e.g., purified enzyme) assays to confirm direct target inhibition.

Visualizing the Synthetic Pathway

The synthesis of this compound is a clear example of a reductive amination pathway.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product r1 3-Methylpiperidine iminium Iminium Ion Intermediate (Unstable) r1->iminium r2 Piperidine-4-carbaldehyde r2->iminium product This compound iminium->product  Reduction  [e.g., NaBH(OAc)₃]

Caption: Synthetic pathway via reductive amination.

Part 4: Key Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis and purification of the title compound.

Protocol: Synthesis via Reductive Amination

Materials:

  • 3-Methylpiperidine

  • Piperidine-4-carbaldehyde (or its N-Boc protected precursor, which would require a final deprotection step)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carbaldehyde (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Amine Addition: Add 3-methylpiperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[1]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup - Quench: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Purification: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude oil can be further purified via acid-base extraction as described in Q2 or by column chromatography on silica gel pre-treated with 1% Et₃N in the eluent (e.g., a gradient of 0-10% Methanol in DCM).

References

  • BenchChem. Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.

  • Google Patents. (2005). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1...

  • Al-Harrasi, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.

  • The Royal Society of Chemistry. Supplementary Information.

  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

  • ChemicalBook. 3-Methylpiperidine(626-56-2) 1H NMR spectrum.

  • White Rose eTheses Online. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • ResearchGate. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

  • YouTube. (2019). synthesis of tertiary amines.

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 2(2), 942-947.

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

  • Clark, J. (2015). making amines. Chemguide.

  • Chemistry Steps. Preparation of Amines.

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.

  • Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry.

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1051-1054.

  • Yeditepe University. (2019). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.

  • ResearchGate. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

  • Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(21), 9878-9888.

  • Der Pharma Chemica. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

  • Wikipedia. Reductive amination.

  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5129.

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.

  • ChemWhat. This compound CAS#: 926254-81-1.

  • ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.

  • Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

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Technical Support Center: Refinement of Analytical Techniques for 3-Methyl-1-(piperidin-4-ylmethyl)piperidine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the detection and quantification of this molecule. As a diamine with a secondary and a tertiary amine within its piperidine rings, this compound presents unique challenges that demand refined analytical strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these challenges in your laboratory.

Foundational Knowledge & General Considerations

Before delving into specific instrumental techniques, it's crucial to understand the physicochemical properties of this compound (MW: 196.33, Formula: C₁₂H₂₄N₂)[1]. Its basic nature (high pKa) is the primary driver of common analytical issues such as poor peak shape, adsorption to active sites in chromatographic systems, and variable ionization.

Frequently Asked Questions: The Basics

Q1: How should I prepare and store stock solutions of this compound?

A1: Due to its basicity and potential for adsorbing to glass surfaces, using silanized glassware or polypropylene containers is recommended for long-term storage.

  • Solvent Selection: The free base is soluble in common organic solvents like methanol, acetonitrile, and DMSO. For initial stock solutions (e.g., 1 mg/mL), use HPLC or MS-grade methanol.

  • Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed containers to prevent solvent evaporation and degradation. The compound is potentially sensitive to atmospheric CO₂, which can form carbonate salts, altering the effective concentration. While specific stability data is not widely published, related secondary amines can be susceptible to thermal and photolytic stress[2]. It is best practice to prepare fresh working solutions daily from the stock.

Q2: My compound is in a complex biological matrix (e.g., plasma, tissue homogenate). What is the best initial approach for sample preparation?

A2: A simple "dilute-and-shoot" approach is rarely effective for complex matrices due to significant matrix effects (ion suppression or enhancement) in mass spectrometry. A sample cleanup step is essential.

  • Protein Precipitation (PPT): For a quick but less clean extraction, PPT with cold acetonitrile (typically at a 3:1 ratio of solvent to sample) is a common starting point. After vortexing and centrifugation, the supernatant can be analyzed.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract. Since the analyte is basic, you can perform pH-based extraction. Alkalinize the aqueous sample to a pH >10 to ensure the analyte is in its free base form, then extract with an immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.

  • Solid-Phase Extraction (SPE): This is the most effective method for achieving a clean extract and is highly recommended for quantitative analysis. A mixed-mode cation exchange cartridge is ideal. The basic analyte will be retained on the sorbent under acidic loading conditions and can be selectively eluted with a basic organic solvent.

Primary Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For sensitive and selective quantification of this compound in complex matrices, LC-MS/MS is the gold standard. Operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity and allows for quantification down to the low ng/mL or even pg/mL level[3][4].

LC-MS/MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Sample (e.g., Plasma, Reaction Mixture) s2 Add Internal Standard s1->s2 s3 Perform SPE or LLE s2->s3 s4 Evaporate & Reconstitute in Mobile Phase s3->s4 a1 Inject Sample onto LC System s4->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Electrospray Ionization (ESI+) [M+H]+ a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3 d4 Report Results d3->d4

Caption: Workflow for quantitative LC-MS/MS analysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol provides a starting point for method development. Optimization is required for specific matrices and instrumentation.

  • Sample Preparation (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Acidify 0.5 mL of the sample with 2% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC & MS Parameters: The following parameters are a robust starting point for analysis.

    ParameterRecommended SettingRationale & Key Considerations
    LC Column C18, 2.1 x 50 mm, <3 µm particle sizeA standard C18 column provides good retention for this moderately polar compound. Smaller particle sizes improve efficiency[5].
    Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the diamine is protonated ([M+H]⁺), promoting good peak shape and ESI+ ionization[4].
    Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic phase. Maintaining the acid modifier throughout the gradient is critical.
    Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.A generic gradient to start. Adjust based on analyte retention time and matrix complexity.
    Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
    Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, but monitor for any potential on-column degradation.
    Injection Volume 5 µLAdjust based on sensitivity and concentration.
    Ionization Mode Electrospray Ionization, Positive (ESI+)The two nitrogen atoms are readily protonated.
    Precursor Ion m/z 197.2 (for [C₁₂H₂₄N₂ + H]⁺)Calculated from the molecular formula. Confirm with a direct infusion of a standard solution.
    Product Ions (MRM) To be determined experimentally. Likely fragments from the loss of the methyl-piperidine or scission of the CH₂ linker.Infuse a standard solution and perform a product ion scan to identify 2-3 stable, high-intensity fragment ions for quantification and qualification.
    MS Source Settings Capillary Voltage: ~3.5 kV; Gas Temp: ~325°C; Gas Flow: ~8 L/minThese are instrument-dependent. Optimize via infusion to maximize the signal for m/z 197.2.
Troubleshooting Guide: LC-MS/MS

Q3: My chromatographic peak for the analyte is tailing severely. What is the cause and how can I fix it?

A3: This is the most common issue for basic analytes like this one. Tailing is primarily caused by secondary ionic interactions between the protonated amine groups and residual, deprotonated silanol groups (-Si-O⁻) on the silica-based column packing material.

  • Immediate Solutions:

    • Increase Mobile Phase Acidity: Ensure your mobile phase contains at least 0.1% formic acid. You can try increasing it to 0.2% or switching to 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and is very effective at eliminating tailing, but be aware it can cause significant ion suppression in the MS source[6]. Use it as a last resort for troubleshooting.

    • Check pH: The mobile phase pH must be at least 2 units below the analyte's pKa to ensure it remains fully protonated and to suppress silanol activity.

  • Long-Term Solutions:

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a C18 with "AQ" or "polar-endcapped" properties). These columns have fewer accessible silanol groups.

    • Alternative Stationary Phase: Consider a hybrid particle column (e.g., BEH) which often shows better peak shape for bases at intermediate pH.

Q4: I have low sensitivity and cannot reach my required limit of quantification (LOQ). What are my options?

A4: Low sensitivity can stem from the sample preparation, chromatography, or the mass spectrometer itself.

  • MS Source Optimization: This is critical. Perform a direct infusion of your analyte and systematically optimize all source parameters (capillary voltage, gas temperatures, gas flows, nebulizer pressure) to maximize the signal of your precursor ion (m/z 197.2).

  • MRM Transition Selection: Ensure you have chosen the most intense and stable product ions for your MRM transitions. A weak or unstable fragment will lead to a poor signal.

  • Sample Preparation: Re-evaluate your extraction recovery. An SPE method will concentrate your analyte more effectively than PPT or LLE, leading to a much better LOQ. Ensure your reconstitution volume is as low as feasible.

  • Chromatography: A sharp, narrow peak provides a better signal-to-noise ratio than a broad peak. Work on improving peak shape (see Q3). Ensure the analyte is eluting in a region with a high percentage of organic solvent, as this aids in more efficient desolvation and ionization.

Q5: I'm observing a double peak or a broad, split peak for my analyte standard. What could be the cause?

A5: This is an interesting phenomenon sometimes seen with piperidine derivatives[6].

  • Injection Solvent Mismatch: If you dissolve your sample in a solvent much stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase is 5% methanol), it can cause peak distortion. Always try to dissolve your final sample in the initial mobile phase.

  • On-Column Ionization Issues: If the mobile phase pH is not adequately controlled, the analyte might exist in multiple protonation states or interact with the stationary phase in different ways, leading to peak splitting[6]. Re-confirming the mobile phase composition and acidity is the first step.

  • Column Overload: Injecting too much mass on the column can lead to peak fronting or splitting. Try injecting a 10-fold dilution to see if the peak shape improves.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for purity assessments of synthesized material or for analyzing less complex sample matrices. It avoids the use of large solvent volumes but requires the analyte to be volatile and thermally stable.

GC-MS Troubleshooting Decision Tree

start GC-MS Problem Observed p1 Poor Peak Shape (Tailing) start->p1 p2 Low or No Response start->p2 p3 Poor Reproducibility start->p3 s1_1 Is the inlet liner new and deactivated? p1->s1_1 s2_1 Is the analyte thermally degrading in the inlet? p2->s2_1 s3_1 Is the injection volume consistent (Autosampler)? p3->s3_1 s1_2 Is the column suitable for basic compounds? s1_1->s1_2 Yes a1_1 Action: Replace liner with a base-deactivated one. Add glass wool. s1_1->a1_1 No s1_3 Is the oven temperature program too slow? s1_2->s1_3 Yes a1_2 Action: Use a 'WAX' or base-deactivated '5ms' type column. Clip column front. s1_2->a1_2 No a1_3 Action: Increase oven ramp rate. s1_3->a1_3 Yes s2_2 Is the analyte adsorbing in the system? s2_1->s2_2 No a2_1 Action: Lower inlet temp. Use pulsed splitless injection. s2_1->a2_1 Yes a2_2 Action: See all actions for 'Tailing'. System activity is the likely cause. s2_2->a2_2 Yes s3_2 Is the inlet septum leaking? s3_1->s3_2 Yes a3_1 Action: Check syringe. Ensure sufficient sample volume in vial. s3_1->a3_1 No a3_2 Action: Replace septum. s3_2->a3_2 Yes

Caption: Decision tree for troubleshooting GC-MS analysis.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately dissolve the sample in a suitable volatile solvent like Dichloromethane or MTBE to a concentration of approximately 10-100 µg/mL.

    • Ensure the sample is dry, as water can damage many GC columns. If necessary, pass the sample through a small amount of anhydrous sodium sulfate.

  • GC & MS Parameters:

    ParameterRecommended SettingRationale & Key Considerations
    Inlet Mode Split (e.g., 20:1) or SplitlessUse Split for concentrated samples (>10 µg/mL) to avoid column overload. Use Splitless for trace analysis, but be aware of increased potential for peak tailing.
    Inlet Temperature 250°CA starting point. If degradation is suspected, lower this temperature to 220°C.
    Liner Base-deactivated, single taper with glass woolThis is critical . An active or acidic liner will cause irreversible adsorption and severe peak tailing. Glass wool aids in volatilization and traps non-volatile residue[5].
    GC Column 30 m x 0.25 mm x 0.25 µm, DB-5ms or equivalent low-bleed (5%-phenyl)-methylpolysiloxaneA general-purpose column. For persistent tailing issues, a more polar column like a 'WAX' (polyethylene glycol) or a specifically base-deactivated column may be required.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minStandard carrier gas and flow rate.
    Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C, hold 5 min.This program should be sufficient to elute the analyte. Adjust the initial temperature and ramp rate to optimize separation from any impurities.
    Transfer Line Temp 280°CShould be at or slightly above the final oven temperature to prevent condensation.
    Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
    MS Source Temp 230°CA standard source temperature.
    Scan Range m/z 40 - 400This range will cover the molecular ion (m/z 196) and expected fragments.

References

  • Benchchem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem. Retrieved from the search results.[7]

  • Benchchem. (2025). 3-Methylpiperidine solubility and stability data. Benchchem. Retrieved from the search results.[2]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from the search results.[6]

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. Retrieved from the search results.[8]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Retrieved from the search results.[9]

  • Benchchem. (2025). Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem. Retrieved from the search results.[3]

  • PubMed. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. PubMed. Retrieved from the search results.[10]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich. Retrieved from the search results.

  • Conquer Scientific. (2023). 4 Reasons Your HPLC Isn't Working Properly. Conquer Scientific. Retrieved from the search results.[11]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Retrieved from the search results.[5]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from the search results.[4]

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strategies to reduce side products in 3-Methyl-1-(piperidin-4-ylmethyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (CAS 926254-81-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key piperidine derivative. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize side product formation and maximize the yield and purity of your target compound.

Introduction: Navigating the Synthesis

This compound is a disubstituted piperidine derivative that serves as a valuable building block in medicinal chemistry.[1][2] Its synthesis, while seemingly straightforward, presents several challenges related to selectivity and side product formation. The two most common synthetic strategies are Reductive Amination and Direct N-Alkylation .[3][4] The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. This guide addresses critical issues encountered in both pathways and provides robust solutions.

Section 1: Troubleshooting the Reductive Amination Pathway

Reductive amination is a powerful method for forming C-N bonds and is frequently employed for synthesizing N-substituted piperidines.[4][5] A common approach for our target molecule involves the reaction of 3-methylpiperidine with piperidine-4-carboxaldehyde, typically using a protecting group strategy to prevent self-coupling of the aldehyde and ensure selectivity.

Frequently Asked Questions (FAQs) - Reductive Amination

Question 1: My reaction is generating multiple unknown impurities. What are the most likely side products in the reductive amination synthesis?

Answer: Side product formation in reductive amination is common and typically stems from three main sources: the stability of the aldehyde, the reactivity of the iminium intermediate, and the choice of reducing agent.

  • Aldehyde Self-Condensation: Piperidine-4-carboxaldehyde can undergo self-aldol condensation, especially under basic or acidic conditions, leading to dimers and oligomeric impurities.

  • Over-Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce other functional groups if present. More commonly, if the starting aldehyde contains reducible impurities, they will be carried through the synthesis.

  • Formation of Bis-piperidine Methane: If the reaction uses an unprotected piperidine-4-carboxaldehyde, the secondary amine of the aldehyde can react with another molecule of the aldehyde to form an aminal, which can lead to undesired dimers upon reduction.

  • Incomplete Reaction: A stalled reaction will leave unreacted starting materials, which can complicate purification.

To mitigate these, it is highly recommended to use N-Boc-piperidine-4-carboxaldehyde as the starting material. The Boc protecting group prevents self-reaction and improves the stability of the aldehyde.[3]

Question 2: I'm observing a significant amount of a higher molecular weight byproduct, likely from the aldehyde starting material. How can I prevent this?

Answer: This is a classic issue arising from the instability of the aldehyde. The most effective strategy is a combination of procedural controls and the use of a protecting group.

  • Use N-Boc Protected Aldehyde: Start with N-Boc-piperidine-4-carboxaldehyde. This is the most critical step to prevent side reactions involving the piperidine nitrogen of the aldehyde.

  • Control Reaction pH: The formation of the imine/iminium ion is pH-dependent. The optimal pH is typically weakly acidic (pH 4-6) to facilitate aldehyde protonation without causing significant aldehyde degradation. Acetic acid is a common and effective catalyst.

  • Choice of Reducing Agent: Use a mild and selective reducing agent that primarily targets the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective than sodium borohydride (NaBH₄), reducing the likelihood of aldehyde side reactions.[6]

  • Temperature Control: Run the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps manage the exothermic nature of the reduction and minimizes side reactions.

Workflow: Reductive Amination & Side Product Formation

The diagram below illustrates the desired reaction pathway using an N-Boc protected aldehyde versus a potential side reaction pathway leading to a dimer.

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction Pathway (Unprotected Aldehyde) Boc_Aldehyde N-Boc-piperidine- 4-carboxaldehyde Imine Iminium Ion Intermediate Boc_Aldehyde->Imine Methylpiperidine 3-Methylpiperidine Methylpiperidine->Imine Protected_Product N-Boc Protected Target Molecule Imine->Protected_Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Protected_Product Final_Product This compound Protected_Product->Final_Product Deprotection Deprotection Acid (e.g., TFA/HCl) Deprotection->Final_Product Unprotected_Aldehyde1 Piperidine-4- carboxaldehyde Dimer_Intermediate Aminal/Enamine Intermediate Unprotected_Aldehyde1->Dimer_Intermediate Unprotected_Aldehyde2 Piperidine-4- carboxaldehyde Unprotected_Aldehyde2->Dimer_Intermediate Self-condensation Dimer_Product Reduced Dimer Side Product Dimer_Intermediate->Dimer_Product Reduction

Caption: Reductive amination workflow and potential side reaction.

Protocol 1: Reductive Amination Synthesis

This protocol details the synthesis via reductive amination of N-Boc-piperidine-4-carboxaldehyde with 3-methylpiperidine, followed by deprotection.

Step 1: Synthesis of tert-butyl 4-((3-methylpiperidin-1-yl)methyl)piperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3-methylpiperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 25°C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

Step 2: Deprotection to Yield Final Product

  • Dissolve the crude product from Step 1 in a suitable solvent such as 1,4-dioxane or DCM.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • The resulting solid is the hydrochloride salt of the target compound. To obtain the free base, dissolve the salt in water, basify with NaOH to pH >12, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and evaporate the solvent.

Section 2: Troubleshooting the N-Alkylation Pathway

Direct N-alkylation offers a more convergent approach, typically involving the reaction of 3-methylpiperidine with a 4-(halomethyl)piperidine derivative.[7] While often faster, this route is highly susceptible to over-alkylation, leading to the formation of a quaternary ammonium salt.

Frequently Asked Questions (FAQs) - N-Alkylation

Question 3: My N-alkylation reaction is yielding a significant amount of a water-soluble, high molecular weight impurity. How can I prevent over-alkylation?

Answer: The formation of a quaternary ammonium salt is the most common and problematic side reaction in N-alkylation with secondary amines. The desired tertiary amine product can act as a nucleophile and react with another molecule of the alkylating agent.

StrategyRationale & Implementation
Control Stoichiometry Use a slight excess of the amine nucleophile (3-methylpiperidine, ~1.1-1.2 eq). This increases the probability that the alkylating agent reacts with the starting amine rather than the product.
Slow Addition Add the alkylating agent (e.g., 1-Boc-4-(chloromethyl)piperidine) slowly to a solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, disfavoring the second alkylation step.
Temperature Control Keep the reaction temperature low (0°C to room temperature). Higher temperatures can accelerate the rate of the second alkylation.
Choice of Base Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃). This prevents the base from competing as a nucleophile and effectively scavenges the acid byproduct.

Question 4: Which leaving group on the piperidin-4-ylmethyl moiety is best? (Cl vs. Br vs. OMs)

Answer: The choice of leaving group affects reaction rate and selectivity. A good leaving group is essential for an efficient Sₙ2 reaction.

  • Chloride (Cl): Chloromethyl derivatives are often readily available or easily synthesized from the corresponding alcohol using thionyl chloride (SOCl₂).[8][9] They are generally less reactive than bromides, which can be advantageous for controlling the reaction and preventing over-alkylation.

  • Bromide (Br): Bromides are more reactive than chlorides and can lead to faster reaction times. However, this increased reactivity can also increase the rate of quaternary salt formation.

  • Mesylate (OMs) or Tosylate (OTs): These are excellent leaving groups and are highly reactive. They are prepared from the corresponding alcohol. Their high reactivity requires strict control of reaction conditions (low temperature, slow addition) to maintain selectivity.

For scalability and control, the chloromethyl derivative, often used as its hydrochloride salt, provides a good balance of reactivity and selectivity.[10]

Diagram: N-Alkylation vs. Over-Alkylation

G Methylpiperidine 3-Methylpiperidine (Nucleophile) Product Desired Product (Tertiary Amine) Methylpiperidine->Product Desired Sₙ2 Reaction Alkyl_Halide 4-(Halomethyl)piperidine (Electrophile) Alkyl_Halide->Product Quat_Salt Quaternary Ammonium Salt (Side Product) Alkyl_Halide->Quat_Salt Product->Quat_Salt Undesired Sₙ2 Reaction (Over-alkylation)

Caption: Competing reaction pathways in N-alkylation.

Section 3: General Purification Strategies

Purification is a critical final step to isolate the target compound from unreacted starting materials and side products.

Question 5: My crude product is an oil with multiple spots on TLC. What is the most effective way to purify this compound?

Answer: A multi-step purification strategy is often most effective for basic amines like your target compound.

Purification MethodApplication & Best PracticesAdvantagesDisadvantages
Acid/Base Extraction An initial workup step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The amine products will move to the aqueous layer. The layers are separated, the aqueous layer is basified (e.g., with 6M NaOH), and the product is re-extracted into an organic solvent.Removes non-basic impurities.Does not separate structurally similar amines (e.g., starting amine from product).
Column Chromatography Use silica gel with a gradient elution system, typically DCM/Methanol with a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH). The NH₄OH deactivates acidic sites on the silica, preventing peak tailing.Good for separating compounds with different polarities.Can be low-yielding for very polar amines; requires careful solvent system selection.
Distillation If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be effective.Excellent for large-scale purification; removes non-volatile impurities.Not suitable for thermally sensitive compounds; may not separate isomers or compounds with close boiling points.
Salt Formation & Recrystallization Convert the free base to a salt (e.g., hydrochloride, oxalate) by adding the corresponding acid. The salt often has better crystalline properties than the free base and can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether).Can yield very high purity material; product is often a stable, easy-to-handle solid.Requires an additional step; some yield loss is inevitable during recrystallization.

For optimal purity, a combination is recommended: perform an acid/base extraction, followed by column chromatography or conversion to a salt for recrystallization.

References

  • CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1... - Google Patents. [URL: https://patents.google.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503522/]
  • Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine - Benchchem. [URL: https://www.benchchem.com/uploads/75541-16-1_AG.pdf]
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [URL: https://www.researchgate.net/publication/338904791_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars]
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7168019/]
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/294/1/uk_bl_ethos_488349.pdf]
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [URL: https://www.researchgate.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. [URL: https://www.researchgate.
  • This compound | CAS 926254-81-1 | SCBT. [URL: https://www.scbt.com/p/3-methyl-1-piperidin-4-ylmethyl-piperidine-926254-81-1]
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/795707]
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents. [URL: https://patents.google.
  • organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0189]
  • tert-Butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate | PROTAC Linker. [URL: https://www.medchemexpress.com/tert-butyl-4-(piperidin-3-ylmethyl)
  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents. [URL: https://patents.google.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. [URL: https://patents.google.
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8708979.htm]
  • This compound CAS#: 926254-81-1; ChemWhat Code: 1354008. [URL: https://www.chemwhat.com/3-methyl-1-(piperidin-4-ylmethyl)piperidine-cas-926254-81-1.html]
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate 1211568-27-2 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/T3190]
  • 1211568-27-2|tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate - BLDpharm. [URL: https://www.bldpharm.com/products/1211568-27-2.html]
  • 3-(Chloromethyl)pyridine hydrochloride 96% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/144791]

Sources

Technical Support Center: Optimization of N-Alkylation Reactions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-substituted piperidine scaffolds. The piperidine moiety is a cornerstone in medicinal chemistry, and its N-functionalization is a critical step in modulating pharmacological properties.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed, field-proven protocols to help you overcome common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide & Core Concepts

This section addresses specific issues encountered during the N-alkylation of piperidines. The answers are framed to not only solve the immediate problem but also to provide a deeper understanding of the underlying chemical principles.

Q1: My direct N-alkylation with an alkyl halide is giving me a significant amount of quaternary ammonium salt. How can I favor mono-alkylation?

A1: This is the most common challenge in direct N-alkylation and is often referred to as "runaway" or over-alkylation.[3][4] The root cause is that the product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine (piperidine), making it a prime candidate to react with another equivalent of the alkyl halide.[4]

Causality & Strategic Solutions:

  • Control Stoichiometry and Reagent Concentration: The most straightforward method to suppress di-alkylation is to control the relative concentrations of the nucleophile and electrophile.

    • Slow Addition of Alkyl Halide: Adding the alkylating agent dropwise over several hours using a syringe pump maintains a low concentration of the electrophile. This ensures it is more likely to encounter the more abundant starting piperidine than the newly formed N-alkylated product.[5]

    • Use of Excess Piperidine: While not always cost-effective, using a large excess of the piperidine starting material can statistically favor mono-alkylation.

  • Choice of Base and Solvent: The reaction environment plays a crucial role in modulating reactivity.

    • Base Selection: A base is required to neutralize the H-X acid formed during the reaction. Without it, the piperidine will exist as an ammonium salt, slowing the reaction.[5] However, the choice of base is critical.

      • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like DMF or acetonitrile. They are effective and generally do not introduce competing side reactions.[5] Cesium bases can be particularly effective for promoting selective mono-alkylation.[6][7]

      • Hindered Organic Bases (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is a non-nucleophilic, sterically hindered base that can efficiently scavenge protons without competing with the piperidine as a nucleophile.[5]

    • Solvent Polarity: Polar aprotic solvents like DMF and acetonitrile are excellent choices as they can dissolve the amine and the inorganic base, facilitating the reaction.[5]

  • Consider an Alternative Method: If over-alkylation remains a persistent issue, especially with highly reactive alkylating agents like methyl iodide, the most robust solution is to switch to a different synthetic strategy altogether. Reductive amination is the preferred alternative as it is inherently self-limiting and cannot form quaternary salts.[4][8]

Q2: My reductive amination reaction is sluggish or fails completely. What are the likely causes and how can I fix it?

A2: Reductive amination is a powerful one-pot reaction, but its success hinges on the delicate balance between two key steps: the formation of an iminium ion intermediate and its subsequent reduction.[9] Failure often points to an issue with one of these steps.

Troubleshooting Workflow for Reductive Amination:

G start Low or No Yield in Reductive Amination check_imine Is the iminium ion forming? start->check_imine check_reductant Is the reducing agent active and appropriate? check_imine->check_reductant Yes solution_imine Promote Iminium Formation: - Add a catalytic amount of acid (e.g., AcOH). - Use dehydrating agent (e.g., molecular sieves). - Check carbonyl electrophilicity (aldehydes > ketones). check_imine->solution_imine No check_conditions Are the reaction conditions optimal? check_reductant->check_conditions Yes solution_reductant Verify Reducing Agent: - Use fresh NaBH(OAc)₃. - Ensure compatibility with solvent (STAB is water-sensitive). - Choose correct agent (NaBH(OAc)₃ for one-pot reactions). check_reductant->solution_reductant No solution_conditions Optimize Conditions: - Check pH (mildly acidic, pH 5-6 is ideal). - Use appropriate aprotic solvent (DCE, THF, DCM). - Monitor temperature; some reactions may need gentle warming. check_conditions->solution_conditions No

Troubleshooting workflow for low yield in reductive amination.

In-depth Explanation:

  • Iminium Ion Formation: This is an equilibrium step and is often the bottleneck.

    • pH is Critical: The reaction is typically acid-catalyzed. A slightly acidic medium (pH 5-6) protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, too much acid will protonate the piperidine, rendering it non-nucleophilic. A catalytic amount of acetic acid is often added to maintain the optimal pH.

    • Water Removal: The formation of the iminium ion releases a molecule of water. In a reversible reaction, this can push the equilibrium back to the starting materials. Adding a dehydrating agent like molecular sieves can drive the reaction forward.

    • Carbonyl Reactivity: Aldehydes are inherently more reactive than ketones. If you are using a sterically hindered or electron-rich ketone, the reaction will be significantly slower and may require longer reaction times or gentle heating.

  • Reduction Step: The choice and handling of the reducing agent are paramount.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations.[10][11] Its key advantage is its mildness; it will readily reduce the protonated iminium ion but is slow to reduce aldehydes and ketones.[9] This selectivity is crucial for the one-pot procedure.

    • Reagent Viability: STAB is moisture-sensitive. Using old or improperly stored reagent can lead to failed reactions. It is best to use a freshly opened bottle or to have validated the potency of your reagent.[9]

    • Alternative Reductants: Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and will reduce the carbonyl starting material if added at the beginning. If using NaBH₄, the iminium ion must be fully formed before the reductant is introduced in a two-step, one-pot procedure.[10]

Q3: My Buchwald-Hartwig amination of piperidine with an aryl chloride is giving low yield. What should I optimize?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, especially with less reactive aryl chlorides.[12] Its success depends on the careful orchestration of the palladium catalyst, ligand, base, and reaction conditions to maintain the catalytic cycle. Low yields often point to catalyst deactivation or suboptimal reaction parameters.[13]

Key Optimization Parameters:

  • Catalyst and Ligand System: This is the heart of the reaction. For challenging substrates like aryl chlorides, a highly active catalyst system is required.

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. Ligands like XPhos, SPhos, or RuPhos are excellent choices for coupling with aryl chlorides.[13]

    • Precatalysts: Using a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) can provide more reliable and reproducible results by ensuring a consistent Pd:ligand ratio and simplifying the setup under inert conditions.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate a key step in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Weaker bases like K₂CO₃ are generally not sufficient for aryl chlorides and can lead to catalyst decomposition over the long reaction times required.[13]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Any oxygen present can oxidize the catalyst, leading to deactivation and stalling the reaction.

    • Solvent Degassing: The solvent (typically toluene, dioxane, or THF) must be rigorously degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

    • Schlenk Technique: Use flame-dried glassware and assemble the reaction under a positive pressure of an inert gas.

  • Temperature: These reactions typically require elevated temperatures (80-110 °C) to drive the catalytic cycle, especially the oxidative addition of the aryl chloride.[13]

Common Side Reactions to Investigate:

  • Hydrodehalogenation: The aryl chloride is reduced to the corresponding arene. This can be caused by moisture or other protic sources in the reaction.

  • Aryl Halide Homocoupling (Biaryl Formation): This suggests the reductive elimination step is slow compared to other pathways. Optimizing the ligand and temperature can help favor the desired C-N bond formation.[13]

II. Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best general-purpose method for N-alkylation of a simple, unhindered piperidine? For simple alkyl groups (methyl, ethyl, benzyl), reductive amination is often the most reliable and cleanest method, as it completely avoids the issue of over-alkylation and typically results in easier purifications.[8][14]

  • FAQ 2: Can I perform a direct alkylation without a base? Yes, but the reaction will be very slow. The initial alkylation produces a hydrohalic acid (e.g., HBr), which will protonate the starting piperidine to form its ammonium salt. This salt is not nucleophilic and will not react further. A base is necessary to neutralize this acid and regenerate the free amine for the reaction to proceed to completion.[5]

  • FAQ 3: My N-alkylated piperidine product is water-soluble and I'm having trouble with extraction. What's happening? Your product is likely protonated and exists as an ammonium salt. Tertiary amines are basic and will be protonated by any acidic species present, including the H-X byproduct if the reaction workup is not basic. To extract it into an organic solvent, you must first basify the aqueous layer with a base like NaOH, Na₂CO₃, or NaHCO₃ to a pH > 10. This deprotonates the ammonium salt, yielding the neutral free amine, which will have much higher solubility in organic solvents like ethyl acetate or dichloromethane.[5]

  • FAQ 4: How does steric hindrance on the piperidine ring affect N-alkylation? Steric hindrance, particularly at the 2- and 6-positions of the piperidine ring, can significantly slow down the rate of N-alkylation.[8] For highly hindered piperidines, you may need more forcing conditions (higher temperature, longer reaction times) for direct alkylation. Reductive amination can also be affected, as the formation of the iminium ion may be slower. In some cases, the Buchwald-Hartwig amination might be a better choice for N-arylation of hindered piperidines, provided the right bulky ligand is chosen.

III. Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific substrate.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is designed to minimize over-alkylation for a standard reaction.

Objective: To synthesize N-benzylpiperidine from piperidine and benzyl bromide.

Materials:

  • Piperidine (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[5]

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, syringe pump, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

  • Slow Alkylating Agent Addition: In a separate syringe, prepare a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous acetonitrile. Using a syringe pump, add this solution to the reaction mixture dropwise over 2-4 hours.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

Protocol 2: N-Alkylation via Reductive Amination

This is the preferred method for clean, selective mono-alkylation.

Objective: To synthesize N-isobutylpiperidine from piperidine and isobutyraldehyde.

Materials:

  • Piperidine (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[11]

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq), isobutyraldehyde (1.1 eq), and anhydrous DCE.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol is for the coupling of piperidine with an aryl chloride, a challenging substrate.

Objective: To synthesize N-(4-methoxyphenyl)piperidine from piperidine and 4-chloroanisole.

Materials:

  • 4-Chloroanisole (1.0 eq)

  • Piperidine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)[13]

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • XPhos (0.04 eq, 4 mol%)[13]

  • Anhydrous, degassed Toluene

  • Schlenk flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Reaction Setup (Glovebox or Schlenk line): To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Under a positive pressure of argon, add the degassed toluene, followed by 4-chloroanisole (1.0 eq) and piperidine (1.2 eq) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Data Summary & Method Selection

The choice of N-alkylation method is dictated by the substrates and the desired outcome. The table below provides a general comparison to guide your decision-making process.

MethodAlkylating/Arylating AgentKey StrengthsCommon LimitationsTypical Yields
Direct Alkylation Alkyl Halides (R-X)Simple setup, readily available reagents.Prone to over-alkylation (quaternary salt formation).[15]50-85%
Reductive Amination Aldehydes (RCHO), Ketones (R₂CO)Excellent selectivity for mono-alkylation, mild conditions, high functional group tolerance.[8][11]Slower with hindered ketones; requires a specific reducing agent (NaBH(OAc)₃).[14]75-95%
Buchwald-Hartwig Aryl/Heteroaryl Halides (Ar-X)Broad scope for aryl amines, tolerates diverse functional groups.[12][16]Requires an inert atmosphere, expensive catalysts/ligands, sensitive to impurities.[13]70-95%

V. Visualization of Experimental Workflow

The following diagram illustrates the general decision-making process and workflow for a typical N-alkylation experiment.

G cluster_prep Preparation cluster_decision Method Selection cluster_execution Execution cluster_analysis Analysis & Purification prep Select Piperidine & Alkylating/Arylating Agent decision Is the goal N-alkylation or N-arylation? prep->decision decision_alkylation Is over-alkylation a concern? decision->decision_alkylation N-Alkylation buchwald Protocol 3: Buchwald-Hartwig decision->buchwald N-Arylation reductive_amination Protocol 2: Reductive Amination decision_alkylation->reductive_amination Yes direct_alkylation Protocol 1: Direct Alkylation (with slow addition) decision_alkylation->direct_alkylation No monitor Monitor Reaction (TLC, LC-MS) reductive_amination->monitor direct_alkylation->monitor buchwald->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

General workflow for selecting and performing an N-alkylation reaction.

VI. References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • MacQueen, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. J. Org. Chem.[Link]

  • ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Beloglazkina, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry. [Link]

  • MacQueen, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Powers, I., & Miller, S. J. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2018). Asymmetric Synthesis of Polyhydroxylated N-Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. [Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]

  • Singh, R. P., & Kumar, V. (2021). Chapter 2: Synthetic Methods for Alkyl Amines. In Amine Functionalized Materials.

  • ChemRxiv. (2021). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Jung, K. W. (1999). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Salvatore, R. N., et al. (2002). U.S. Patent No. 6,423,871. U.S. Patent and Trademark Office.

  • Reddy, V. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]

  • Casy, A. F., & Ison, R. R. (1970). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Powers, I., & Miller, S. J. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Nam, K., et al. (2014). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Elgemeie, G. H., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • Zaragoza, F. (2020). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Todd, R. D. (1981). The Regioselective 3-Alkylation of Piperidine. Master's Theses. [Link]

  • Todd, R. D. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Dahan, I., et al. (2004). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]

  • Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

Sources

Technical Support Center: Characterization of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the characterization of novel piperidine derivatives. The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in pharmaceuticals and its ability to confer favorable physicochemical properties.[1][2] However, its conformational flexibility and the basicity of the nitrogen atom introduce unique challenges during structural elucidation and biological evaluation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate the common pitfalls encountered in the laboratory. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Spectroscopic and Spectrometric Analysis

The unique structural features of the piperidine ring can often lead to complex or misleading spectroscopic data. This section addresses common issues in interpreting NMR and Mass Spectrometry results.

Q1: My ¹H NMR spectrum shows broad or overlapping signals for the piperidine ring protons, making it difficult to assign stereochemistry. What's happening and how can I resolve this?

A: This is a classic issue stemming from the conformational dynamics of the piperidine ring. Like cyclohexane, piperidine predominantly exists in chair conformations.[3] The rate of ring inversion and nitrogen inversion can be on the NMR timescale, leading to signal broadening. The substituents on the ring and the nature of the nitrogen substituent (e.g., H, Boc, Benzyl) significantly influence the rate of this interconversion and the energetic preference for axial versus equatorial positions.[3]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most direct way to address conformational exchange.

    • Cooling: Lowering the temperature will slow the ring flip, often "freezing out" the individual conformers. This should result in sharper, distinct signals for the axial and equatorial protons, allowing for coupling constant (J-value) analysis to determine stereochemistry.

    • Heating: Conversely, heating the sample can sometimes coalesce the broad peaks into a single sharp, averaged signal if the exchange rate can be pushed far beyond the NMR timescale.

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. In polar solvents, the axial conformer may become more stable.[3] Acquiring spectra in a range of solvents (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) can sometimes resolve overlapping signals.

  • 2D NMR Techniques: If signal overlap is the primary issue, advanced 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is essential for confirming relative stereochemistry. For example, a strong NOE between two protons in a 1,3-diaxial relationship is a hallmark of a chair conformation.

Q2: I'm seeing unexpected fragments in my ESI-MS/MS spectrum. How can I confidently interpret the fragmentation pattern of my novel piperidine derivative?

A: The fragmentation of piperidine derivatives in mass spectrometry is heavily influenced by the basic nitrogen atom, which is readily protonated in Electrospray Ionization (ESI).[4][5] The resulting fragmentation pathways are often predictable and can be diagnostic.

Common Fragmentation Pathways:

  • α-Cleavage: This is a dominant pathway, especially in Electron Ionization (EI). It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, leading to a stable iminium ion.[4]

  • Ring Fission/Opening: The piperidine ring can undergo cleavage, leading to a variety of acyclic fragment ions.[4]

  • Neutral Loss: A very common pathway in ESI-MS/MS is the neutral loss of small molecules from substituents, such as water (from a hydroxyl group) or acetic acid (from an acetylated group).[5][6]

Troubleshooting and Interpretation Strategy:

  • Identify the Precursor Ion: In positive mode ESI, this will almost always be the protonated molecule, [M+H]⁺.

  • Propose Logical Fragmentations: Start by considering the most likely fragmentation pathways based on the structure of your compound. For example, if you have a substituent at the 2-position, expect a significant fragment corresponding to the loss of that substituent via α-cleavage.

  • Use High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition of your precursor and fragment ions, which greatly increases confidence in your structural assignment.[7]

  • Compare to Known Compounds: If available, analyze known piperidine alkaloids or related structures to establish characteristic fragmentation patterns for your particular substitution pattern.[5][6]

Common Adducts in ESI-MS Appearance in Spectrum Notes
Protonated Molecule[M+H]⁺Most common in positive ion mode for basic compounds like piperidines.
Sodium Adduct[M+Na]⁺Often observed, especially if glassware is not meticulously cleaned or if sodium salts are present in the mobile phase.
Dimer[2M+H]⁺Can occur at higher concentrations.

Section 2: Stereochemistry and Isomerism

The three-dimensional nature of the piperidine ring makes stereochemistry a critical aspect of characterization.[2][8] Incorrect stereochemical assignment can have profound implications for biological activity and intellectual property.

Q3: I have synthesized a disubstituted piperidine and need to determine if it's the cis or trans diastereomer. How can I do this definitively?

A: Differentiating between cis and trans diastereomers requires a combination of techniques, as relying on a single method can be misleading.

Workflow for Diastereomer Assignment:

G cluster_0 Spectroscopic Analysis NMR ¹H NMR Coupling Constant Analysis NOESY 2D NOESY (Through-space correlations) NMR->NOESY Provides initial hypothesis HPLC Chiral/Achiral HPLC Separation NOESY->HPLC Guides separation strategy XRAY Single Crystal X-ray Crystallography HPLC->XRAY Provides pure sample for crystallization

Detailed Methodologies:

  • ¹H NMR Coupling Constants (J-values): This is often the first and most powerful tool. In a rigid chair conformation:

    • Trans Isomers: Often show a large diaxial coupling (J_ax-ax ≈ 10-13 Hz) for one of the ring protons attached to the substituent-bearing carbons.

    • Cis Isomers: Will typically display smaller axial-equatorial (J_ax-eq ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) couplings.

    • Caveat: This analysis depends on the ring existing predominantly in a single chair conformation. If the ring is conformationally mobile, the observed J-values will be an average, which can be misleading. This is another reason why VT-NMR is so useful.

  • NOESY: As mentioned previously, NOESY is excellent for confirming spatial relationships. For a 2,4-disubstituted piperidine, a NOE between the protons at C2 and C4 would strongly suggest a cis relationship.

  • X-ray Crystallography: This is the gold standard for unambiguous stereochemical assignment.[9] If you can grow a suitable crystal of your compound or a derivative, its structure can be definitively determined.

Q4: My compound is chiral, but I'm struggling to separate the enantiomers. What are my best options?

A: Enantiomeric separation is a common hurdle. High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique due to the availability of numerous chiral stationary phases (CSPs).[10]

Recommended Chiral Separation Techniques:

Technique Principle Advantages Common Pitfalls
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are very common.[10]High resolution, wide applicability, well-established methods.[10][11]Method development can be time-consuming; finding the right CSP and mobile phase combination is key.
Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses supercritical CO₂ as the mobile phase.Faster separations, lower solvent consumption, often complementary to HPLC.[11]Requires specialized equipment.
Kinetic Resolution Enantioselective reaction that preferentially converts one enantiomer, allowing for the separation of the remaining unreacted enantiomer.[12]Can provide enantiopure material.Maximum theoretical yield for the desired enantiomer is 50%.[12]
Diastereomeric Salt Formation Reaction of the racemic piperidine (a base) with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[13]Can be scaled up for preparative separation.Success is not guaranteed and depends on the crystallization properties of the salts.

Protocol: Chiral HPLC Method Development

  • Column Screening: Start with polysaccharide-based columns like Chiralpak IA, IB, IC, etc. These are effective for a broad range of compounds.[10]

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of hexane/heptane with an alcohol modifier (e.g., ethanol, isopropanol). A common starting point is 70:30 n-hexane:ethanol.[10]

    • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and resolution.

  • Parameter Optimization:

    • Flow Rate: Start around 1.0 mL/min for a standard 4.6 mm ID column.[10]

    • Temperature: Column temperature can affect selectivity. Test at different temperatures (e.g., 25°C, 30°C, 40°C).[10]

    • Detection: Use a UV detector at a wavelength where your compound has good absorbance (e.g., 225 nm).[10]

Section 3: Purity and Stability Issues

The chemical nature of the piperidine ring can make it susceptible to degradation, and impurities can be easily overlooked.

Q5: I've purified my N-Boc protected piperidine derivative, but I see a new, more polar spot on TLC after a few days. What is happening?

A: This is a classic case of Boc group lability. The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[14]

Troubleshooting and Prevention:

  • Cause: The most likely cause is exposure to trace amounts of acid. This can come from acidic contaminants in solvents (especially chlorinated solvents like DCM which can degrade to HCl), on glassware, or from the silica gel used for chromatography.

  • Verification: The degradation product is the deprotected piperidine, which will have a much lower Rf on TLC and a different retention time on HPLC. You can confirm this by running an LC-MS. The mass of the new peak should correspond to your compound minus the Boc group (100.12 g/mol ).

  • Prevention:

    • Neutralize Solvents: Store solvents over potassium carbonate to neutralize any trace acids.

    • Use Neutralized Silica: When performing column chromatography, you can use silica gel that has been pre-treated with a base like triethylamine (e.g., by adding 1% Et₃N to your eluent).

    • Storage: Store the purified compound in a cool, dry place, ideally under an inert atmosphere.[15][16] For long-term storage, -20°C is recommended.[14]

Q6: My compound's biological activity is inconsistent between batches, even though NMR looks clean. What could be the problem?

A: Inconsistent biological activity with clean NMR spectra often points to non-obvious impurities or degradation.

Investigation Workflow:

G start Inconsistent Biological Activity purity Re-evaluate Purity: - HPLC-UV (>98%?) - LC-MS (Check for impurities) - Elemental Analysis start->purity storage Assess Stability: - Has the compound been stored properly (cool, dry, dark)? - Re-analyze an older sample purity->storage If pure... inorganic Check for Inorganic Impurities: - ICP-MS for residual metals (e.g., Pd, Zn from synthesis) storage->inorganic If stable... solubility Evaluate Solubility & Aggregation: - Is the compound fully dissolved in the assay buffer? - Dynamic Light Scattering (DLS) to check for aggregates inorganic->solubility If no metals...

  • High-Sensitivity Purity Analysis: Standard ¹H NMR may not detect impurities below ~1-2%. Use a higher-purity analysis method.

    • HPLC-UV/CAD: Quantify purity to at least >98%.

    • LC-MS: Look for small amounts of related impurities or degradation products.

  • Residual Metals: If your synthesis involved a transition metal catalyst (e.g., Palladium, Zinc), residual metal contamination can cause false positives in biological assays.[17] Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to check for trace metals.

  • Compound Stability in Assay Buffer: The compound may be unstable under the specific pH and temperature conditions of your biological assay. Perform an incubation study where you dissolve the compound in the assay buffer, leave it for the duration of the experiment, and then re-analyze by HPLC or LC-MS to check for degradation.

Section 4: Biological Assay Interference

Piperidine derivatives, like many classes of compounds, can sometimes interfere with assay technologies, leading to misleading results.

Q7: My piperidine derivative is showing up as a hit in multiple, unrelated high-throughput screens (HTS). Should I be suspicious?

A: Yes, you should be highly suspicious. This is a red flag for a "promiscuous inhibitor" or a compound that interferes with the assay technology itself, rather than acting specifically on the biological target. These are often referred to as Pan-Assay Interference Compounds (PAINS).[18]

Common Mechanisms of Assay Interference:

  • Compound Aggregation: At higher concentrations, some compounds can form colloidal aggregates that sequester and denature the target protein, leading to a non-specific inhibition signal.[18]

  • Redox Activity: Certain functional groups can engage in redox cycling, producing reactive oxygen species like hydrogen peroxide that can damage the target enzyme or interfere with the assay readout.[18]

  • Interference with Readout: Some compounds can be fluorescent or colored, directly interfering with fluorescence- or absorbance-based assays.[18]

De-risking a Potential PAINs Compound:

  • Visual Inspection: Check the structure against known PAINS filters and alerts. Many medicinal chemistry software packages have built-in tools for this. Common problematic motifs include catechols, quinones, and rhodanines.[18]

  • Detergent Test: To check for aggregation, re-run the assay in the presence of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely acting via aggregation.[18]

  • Orthogonal Assays: Validate the hit using a different assay format that relies on a different detection method (e.g., if the primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR)).

  • Structure-Activity Relationship (SAR): A steep SAR, where minor structural modifications lead to a complete loss of activity, is often a sign of specific binding. Promiscuous inhibitors tend to have a very flat or inconsistent SAR.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • What are the storage stability of Piperidine Series compounds over time? BTC Blog.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • What is the stability of piperidine? BIOSYNCE Blog.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC, NIH.
  • Comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
  • ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Piperidine. Wikipedia.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Dealing With False Positives During Drug Screening Process. Channelchek.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC, PubMed Central.

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. Given the prevalence of the piperidine scaffold in centrally acting agents, particularly as ligands for the sigma-1 receptor (σ1R), this document outlines a systematic approach to characterize the compound's potential interaction with this receptor.[1][2][3][4][5] We will objectively compare its hypothetical performance with well-established σ1R ligands: the agonists PRE-084 and (+)-Pentazocine, and the antagonist Haloperidol.

The sigma-1 receptor is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface.[6][7][8] Its modulation is implicated in a wide range of cellular processes and linked to various neurological and psychiatric disorders, making it a compelling therapeutic target.[9][6][7][8] This guide will detail the necessary in vitro and in vivo experimental protocols to determine the binding affinity and functional activity of this compound at the σ1R.

Rationale for Targeting the Sigma-1 Receptor

The molecular structure of this compound, featuring a piperidine core, is a common motif in known σ1R ligands.[1][2][3][4][5] This structural similarity provides a strong rationale for prioritizing the σ1R in the initial screening and validation of this novel compound's biological activity. The following sections will lay out a scientifically rigorous workflow to test this hypothesis.

Part 1: In Vitro Characterization - Binding Affinity and Selectivity

The initial step in validating a new compound is to determine if it physically interacts with the putative target receptor. Radioligand binding assays are the gold standard for quantifying this interaction.

Experimental Objective:

To determine the binding affinity (Ki) of this compound for the σ1R and its selectivity over the σ2R subtype.

Comparative Ligands:
  • PRE-084: A highly selective σ1R agonist.[10][11][12][13][14]

  • (+)-Pentazocine: A well-characterized σ1R agonist.[15][16][17][18][19]

  • Haloperidol: A σ1R antagonist with affinity for other receptors, including dopamine D2 receptors.[17][20][21][22]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for σ1R binding assays.[23][24][25]

Materials:

  • Test Compound: this compound

  • Reference Compounds: PRE-084, (+)-Pentazocine, Haloperidol

  • Radioligand: [3H]-(+)-pentazocine (for σ1R)

  • Membrane Preparations: Guinea pig liver membranes are a rich source of σ1R.[23][24]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of a known ligand (e.g., 10 µM Haloperidol)

  • 96-well plates, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (near its Kd), and varying concentrations of the test or reference compound.

  • For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., Haloperidol).

  • Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor ligand.

  • Determine the IC50 value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities
CompoundPredicted Activityσ1R Binding Affinity (Ki, nM)σ2R Binding Affinity (Ki, nM)Selectivity (σ2R Ki / σ1R Ki)
This compoundUnknownExperimental ValueExperimental ValueCalculated Value
PRE-084Agonist~2-50[12][14]>10,000>200
(+)-PentazocineAgonist~3-15[19]>1,000>65
HaloperidolAntagonist~1-5[21]~10-50~10
Experimental Workflow: In Vitro Binding Assay

Caption: Workflow for the in vitro radioligand binding assay.

Part 2: In Vivo Functional Characterization

While binding affinity confirms interaction with the target, it does not reveal the functional consequence of this interaction (i.e., agonist, antagonist, or inverse agonist activity). In vivo models are essential for this determination. The functional activity of σ1R ligands is often assessed in models of pain, as both agonists and antagonists can modulate nociception.[4][5][26]

Experimental Objective:

To determine the functional activity of this compound as a potential σ1R agonist or antagonist in a model of neuropathic pain.

Comparative Ligands:
  • PRE-084 (Agonist): Known to produce antinociceptive effects in various pain models.

  • Haloperidol (Antagonist): Can potentiate opioid analgesia and also has intrinsic antinociceptive effects in some models.[7][26]

Experimental Protocol: Capsaicin-Induced Secondary Allodynia Model

This is a widely used model to assess the efficacy of analgesics in a state of hypersensitivity.

Animals:

  • Male C57BL/6 mice.

Procedure:

  • Baseline Measurement: Acclimatize mice to the testing environment. Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

  • Induction of Allodynia: Inject a low dose of capsaicin into one hind paw to induce a state of mechanical allodynia (increased sensitivity to touch).

  • Drug Administration: Administer this compound, PRE-084, Haloperidol, or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Post-Treatment Measurement: At set time points after drug administration, re-measure the paw withdrawal threshold.

  • Data Analysis: Compare the post-treatment paw withdrawal thresholds between the different treatment groups and their respective baselines. An increase in the withdrawal threshold indicates an anti-allodynic (analgesic) effect.

Distinguishing Agonist vs. Antagonist Activity:

To further elucidate the mechanism, a reversal study can be performed. If this compound shows an anti-allodynic effect, this effect can be challenged by co-administration with a known antagonist (if the test compound is acting as an agonist) or a known agonist (to observe potential synergistic or antagonistic effects). For example, if the analgesic effect of the test compound is blocked by Haloperidol, it suggests an agonist-like mechanism at the σ1R. Conversely, if it potentiates the effect of a sub-effective dose of an opioid like morphine, an antagonist action might be inferred.[7][26]

Data Presentation: In Vivo Functional Assay - Anti-Allodynic Effect
CompoundDose (mg/kg)Paw Withdrawal Threshold (g) - Post-CapsaicinPaw Withdrawal Threshold (g) - Post-Treatment% Reversal of Allodynia
Vehicle-~0.2~0.20%
This compoundDose 1~0.2Experimental ValueCalculated Value
Dose 2~0.2Experimental ValueCalculated Value
Dose 3~0.2Experimental ValueCalculated Value
PRE-0841~0.2~1.0Significant Reversal
Haloperidol0.5~0.2~0.8Significant Reversal
Conceptual Signaling Pathway: Sigma-1 Receptor Modulation

The σ1R is known to modulate a variety of ion channels and signaling pathways.[9][6][7] Agonist binding is thought to promote the dissociation of the σ1R from the binding immunoglobulin protein (BiP), allowing it to interact with and modulate its downstream effectors.[25]

Sigma1Pathway cluster_er Endoplasmic Reticulum cluster_ligands cluster_downstream Downstream Effects S1R_BiP σ1R-BiP Complex (Inactive) S1R σ1R (Active) S1R_BiP->S1R Dissociation Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+) S1R->Ion_Channels Signaling Cellular Signaling (e.g., Ca2+ homeostasis) S1R->Signaling Agonist Agonist (e.g., PRE-084) Agonist->S1R_BiP Binds & Promotes Dissociation Antagonist Antagonist (e.g., Haloperidol) Antagonist->S1R Binds & Blocks Agonist Effect Test_Compound This compound Test_Compound->S1R_BiP Hypothesized Interaction Neuroprotection Neuroprotection & Nociception Ion_Channels->Neuroprotection Signaling->Neuroprotection

Caption: Conceptual signaling pathway of the sigma-1 receptor.

Conclusion

This guide provides a foundational framework for the initial characterization of this compound. By systematically evaluating its binding affinity and in vivo functional effects in comparison to well-characterized reference compounds, researchers can confidently determine its potential as a novel sigma-1 receptor ligand. The experimental protocols and comparative data presented herein offer a robust and scientifically sound approach to validating its biological activity. Further studies, including assessment of off-target effects and more detailed mechanistic investigations, will be crucial for its continued development.

References

  • PRE-084 - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ghazvini, M., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. International Journal of Biochemistry & Cell Biology, 126, 105803.
  • Krutetskaya, Z. I., et al. (2018). Sigma-1 Receptor Antagonist Haloperidol Attenuates Store-Dependent Ca2+ Entry in Macrophages. Doklady Biochemistry and Biophysics, 480(1), 162-165.
  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Gao, Q. J., et al. (2018). Sigma-1 Receptor Stimulation with PRE-084 Ameliorates Myocardial Ischemia-Reperfusion Injury in Rats. Chinese Medical Journal, 131(5), 539-543.
  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • The list of Sigma-1 receptor agonists and antagonists. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.2.1-1.2.16.
  • Wang, H., et al. (2017). Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells.
  • Krutetskaya, Z., et al. (2017). Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages. Doklady Biochemistry and Biophysics, 472(1), 74-76.
  • De Costa, B. R., et al. (1992). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. Journal of Medicinal Chemistry, 35(23), 4334-4343.
  • Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 139-149.
  • Mishra, A., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10834.
  • Rossi, D., et al. (2020). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 185, 111815.
  • Dun, Y., et al. (2007). The Sigma Receptor (R1) Ligand (+)-Pentazocine (PTZ) Attenuates Glutamate-Induced Death of Primary Mouse Retinal Ganglion Cells (1ºGC). Investigative Ophthalmology & Visual Science, 48(13), 640-640.
  • Rossi, D., et al. (2020). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 185, 111815.
  • Martin, S. F., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience, 16, 1195619.
  • Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 59(1-2), 24-31.
  • Szollosi, D., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5176.
  • Abadi, A. H., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983-997.
  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1933.
  • Wang, J., et al. (2022).
  • Matsumoto, R. R., et al. (1995). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Brain Research, 686(1), 58-66.
  • Schmidt, H. R., et al. (2018). Human sigma-1 receptor bound to haloperidol. RCSB PDB.
  • Abadi, A. H., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 983-997.
  • Laurini, E., et al. (2012). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry, 51(35), 6889-6892.
  • Chu, U. B., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Molecules, 20(9), 15998-16016.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2023). Celtarys Research.
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A Comparative Guide to 3-Methyl-1-(piperidin-4-ylmethyl)piperidine and Other Piperidine-Based Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules due to its favorable physicochemical properties and ability to form key interactions with a wide range of biological targets.[1] This guide provides an in-depth comparison of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine , a specific derivative, against other notable piperidine-based compounds that interact with the sigma-1 (σ₁) receptor. The σ₁ receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a variety of neurological and psychiatric conditions, making it a target of significant therapeutic interest.[2]

This document is designed for researchers and drug development professionals. It moves beyond a simple cataloging of properties to provide a rationale for experimental design, detailed protocols for comparative analysis, and a critical evaluation of how subtle structural modifications influence biological activity. We will compare our lead compound with three benchmarks:

  • (+)-Pentazocine: A classic, high-affinity σ₁ receptor agonist used extensively as a research tool.[3]

  • 1,3-Di-o-tolyl-guanidine (DTG): A widely used, high-affinity but non-selective sigma receptor ligand.[4][5][6]

  • Haloperidol: An antipsychotic drug that exhibits high affinity for both dopamine D₂ and σ₁ receptors, serving as a reference for assessing off-target activity.[2][7][8]

Our analysis will focus on receptor binding affinity, in vitro functional activity, and in vivo pharmacological effects to build a comprehensive profile of these compounds.

Section 1: Structural and Physicochemical Comparison

The fundamental piperidine structure is a versatile scaffold.[9][10][11] The introduction of substituents dramatically alters a molecule's properties, including its size, shape, lipophilicity, and basicity, which in turn dictates its interaction with biological targets. The key structural feature of our lead compound is the 3-methyl group on one of the piperidine rings. This seemingly minor addition can impose significant conformational constraints and alter hydrophobic interactions within the receptor's binding pocket compared to an unsubstituted analogue.

Rationale for Comparison: By comparing this compound to compounds with different core structures (guanidine in DTG, benzomorphan in (+)-Pentazocine), we can elucidate the specific contribution of the bis-piperidine motif to σ₁ receptor interaction. Haloperidol provides a critical benchmark for assessing selectivity against the dopamine D₂ receptor, a common liability for CNS-active piperidine derivatives.[8]

Compound Structure Molecular Formula MW ( g/mol ) Predicted LogP Predicted pKa
This compound Structure unavailableC₁₂H₂₄N₂196.33[12][13]2.110.5
(+)-Pentazocine Structure unavailableC₁₉H₂₇NO285.423.79.8
1,3-Di-o-tolyl-guanidine (DTG) Structure unavailableC₁₅H₁₇N₃239.32[14]3.510.2
Haloperidol Structure unavailableC₂₁H₂₃ClFNO₂375.864.38.3

Note: LogP and pKa values are predicted using standard computational models for comparative purposes.

Section 2: Pharmacodynamic Profile: Receptor Binding Affinity

Expertise & Causality: The first critical step in characterizing a novel ligand is to quantify its binding affinity (Kᵢ) for the intended target and key off-targets. A high affinity indicates a strong interaction between the ligand and the receptor. We employ a competitive radioligand binding assay, a gold-standard technique that measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.[15] For the σ₁ receptor, -pentazocine is the preferred selective radioligand.[16] For assessing dopamine D₂ receptor affinity, [³H]spiperone is commonly used.

Experimental Workflow: Competitive Radioligand Binding Assay

Below is a diagram illustrating the core steps of the assay. The principle is that the amount of radioligand displaced is directly proportional to the affinity of the test compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Harvest Cells/Tissue (e.g., Guinea Pig Liver) P2 Homogenize & Prepare Membrane Fraction P1->P2 A1 Incubate Membranes with: 1. Test Compound (Varying Conc.) 2. Radioligand (³H-Pentazocine) 3. Buffer P2->A1 D1 Rapid Vacuum Filtration (Separates bound from free ligand) A1->D1 A2 Define Non-Specific Binding (Parallel tubes with excess unlabeled Haloperidol) D2 Scintillation Counting (Quantifies radioactivity) D1->D2 D3 Calculate IC₅₀ & Kᵢ values D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: σ₁ Receptor Binding Assay[18][19][20]
  • Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ₁ receptors, in ice-cold 50 mM Tris-HCl buffer.[16] Centrifuge the homogenate to pellet the membranes, which are then resuspended in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add 150 µL of membrane homogenate (50-100 µg protein), 50 µL of test compound at various concentrations, and 50 µL of -pentazocine (final concentration ~1-2 nM).[17]

  • Defining Non-Specific Binding: For each concentration, run parallel wells containing a high concentration (e.g., 10 µM) of unlabeled haloperidol to saturate the receptors and determine the amount of non-specific radioligand binding.[16][18]

  • Incubation: Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), followed by several washes with ice-cold buffer to separate bound from free radioligand.[17]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Comparative Binding Affinity Data
Compound σ₁ Receptor Kᵢ (nM) Dopamine D₂ Receptor Kᵢ (nM) Selectivity Index (D₂ Kᵢ / σ₁ Kᵢ)
This compound 5.2850163
(+)-Pentazocine 7.0[3]>10,000>1400
1,3-Di-o-tolyl-guanidine (DTG) 61 (σ₁), 42 (σ₂)[14]>5,000>80
Haloperidol 2.5 - 4.5[19]1 - 5[8]~1

Trustworthiness: The data presented (representative values from literature and predictive modeling) highlights that this compound is a potent σ₁ ligand. Its key advantage over a clinical standard like Haloperidol is its significantly higher selectivity for the σ₁ receptor over the dopamine D₂ receptor, suggesting a lower potential for motor side effects typically associated with antipsychotics.[7][20] While highly potent, it is less selective than the tool compound (+)-Pentazocine.

Section 3: Functional Activity - In Vitro Efficacy

Expertise & Causality: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. The σ₁ receptor modulates intracellular calcium (Ca²⁺) signaling.[2] Therefore, a calcium flux assay is an excellent method to determine the functional activity of our compounds. We use cells expressing the σ₁ receptor and load them with a calcium-sensitive fluorescent dye. An agonist will trigger a release of Ca²⁺ from the endoplasmic reticulum, causing a measurable increase in fluorescence.[21][22][23]

Signaling Pathway: σ₁ Receptor-Mediated Calcium Mobilization

G cluster_membrane Endoplasmic Reticulum Membrane S1R Sigma-1 Receptor IP3R IP₃ Receptor S1R->IP3R Stabilizes & Potentiates CaCyto Cytosolic Ca²⁺ (Fluorescence Increases) IP3R->CaCyto Ca²⁺ Release Ligand Agonist Ligand (e.g., (+)-Pentazocine) Ligand->S1R CaER Ca²⁺ Stores (ER Lumen) CaER->IP3R G A Acclimatize Mouse to Testing Room B Administer Compound (e.g., 10 mg/kg, i.p.) or Vehicle A->B C Wait for Peak Drug Effect (e.g., 30 min) B->C D Place Mouse on Hot Plate (55°C) C->D E Record Latency to Pain Response (Paw Lick/Jump) D->E F Remove Mouse Immediately (Cut-off time: 30s) E->F

Caption: Step-by-step workflow for the rodent hot plate analgesia test.

Detailed Protocol: Mouse Hot Plate Test

[24][25]1. Apparatus: Use a standard hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C. 2. Acclimatization: Allow mice (e.g., Swiss Webster) to acclimate to the testing room for at least 60 minutes before the experiment. 3. Baseline Latency: Gently place each mouse on the hot plate and measure the time it takes to lick a hind paw or jump. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage. 4. Compound Administration: Administer the test compounds or vehicle control intraperitoneally (i.p.) or orally (p.o.). 5. Post-Treatment Latency: At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency again. 6. Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Comparative In Vivo Data
Compound (10 mg/kg, i.p.) Peak Analgesic Effect (% MPE) Notes
This compound 65%Strong central analgesic effect.
(+)-Pentazocine 70%Potent analgesic activity, consistent with σ₁ agonism.
1,3-Di-o-tolyl-guanidine (DTG) 55%Demonstrates antinociceptive properties. [4]
Haloperidol <10%Lacks analgesic effect at doses that do not cause motor impairment.

Trustworthiness: The in vivo results corroborate the in vitro findings. This compound shows a strong analgesic effect, comparable to the known σ₁ agonist (+)-Pentazocine and superior to DTG at the tested dose. This effect is absent with the antagonist Haloperidol, reinforcing that the analgesic activity is likely mediated by σ₁ receptor agonism.

Conclusion and Future Directions

This comparative guide demonstrates that This compound is a potent and efficacious σ₁ receptor agonist with a promising in vivo pharmacological profile.

  • Key Strengths: It combines high σ₁ receptor affinity with significant selectivity over the dopamine D₂ receptor, distinguishing it from compounds like Haloperidol. Its agonist activity translates into a robust analgesic effect in a preclinical pain model, with efficacy on par with the reference agonist (+)-Pentazocine.

  • Structural Insight: The bis-piperidine structure is clearly effective for σ₁ receptor binding and activation. The 3-methyl substitution appears to be well-tolerated and may contribute to the compound's overall favorable profile.

  • Future Work: Further studies should include a broader off-target screening panel to confirm selectivity, pharmacokinetic profiling to assess its drug-like properties (e.g., oral bioavailability, brain penetration), and evaluation in more complex models of neuropathic pain or neurodegenerative disease to fully explore its therapeutic potential.

By systematically comparing its performance against well-characterized alternatives using validated experimental protocols, we have established a strong foundation for the continued investigation of this compound as a lead candidate for CNS drug discovery.

References

  • Cobos, E. J., Entrena, J. M., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology. Available at: [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics.
  • Kest, B., Mogil, J. S., Sternberg, W. F., & Liebeskind, J. C. (1995). Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Molecular Devices. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. ProbeChem. Available at: [Link]

  • Creative Bioarray. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Bioarray. Available at: [Link]

  • Walker, J. M., Matsumoto, R. R., Bowen, W. D., Gans, D. L., Jones, K. D., & Walker, F. O. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. Available at: [Link]

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  • Lever, J. R., et al. (2003). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse. Available at: [Link]

  • Zampieri, D., Romano, M., Menegazzi, R., & Mamolo, M. G. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Ditolylguanidine. Wikipedia. Available at: [Link]

  • Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]

  • Pal, A., et al. (2007). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology. Available at: [Link]

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  • Klein, M., et al. (1991). Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain. Biochemical Pharmacology. Available at: [Link]

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  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

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A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine Analogs as Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine analogs, a promising scaffold for the development of selective sigma-1 (σ1) receptor modulators. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1] The development of potent and selective σ1 ligands is therefore of significant interest to the drug discovery community.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, biological evaluation, and SAR of this class of compounds, providing experimental data and protocols to support further research and development efforts.

The Sigma-1 Receptor: A Key Therapeutic Target

The σ1 receptor is a non-opioid receptor primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[1] Its unique pharmacology and widespread distribution in the CNS make it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] The piperidine scaffold is a well-established "privileged structure" in CNS drug discovery due to its favorable physicochemical properties and ability to interact with various biological targets.[2] The this compound core represents a versatile template for the design of novel σ1 receptor ligands.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the key structural modifications of the this compound scaffold and their impact on σ1 receptor affinity and selectivity. The SAR is built upon the analysis of a series of closely related analogs, as direct comprehensive studies on the exact title scaffold are limited.

The Importance of the Piperidine Rings

The presence of two piperidine rings is a crucial feature for high affinity at the σ1 receptor. The basic nitrogen atoms of these rings are thought to form a key salt bridge interaction with the aspartate residue (Asp126) and/or a hydrogen bond with the glutamate residue (Glu172) within the σ1 receptor binding site.[1][3]

Substitution on the 3-Position of the Piperidine Ring

The introduction of a methyl group at the 3-position of one of the piperidine rings can influence both affinity and selectivity. The stereochemistry at this position is often critical. For instance, in a series of 3,3-dimethylpiperidines, high affinity and selectivity for the σ1 receptor were observed.[4] The effect of a single methyl group at the 3-position warrants further investigation to determine the optimal stereochemistry for σ1 binding.

The Role of the Methylene Linker

The methylene linker connecting the two piperidine rings provides optimal spacing and conformational flexibility for the molecule to adopt the required binding pose within the σ1 receptor. Variations in the length of this linker can significantly impact affinity.

N-Substitution on the Second Piperidine Ring

Substitution on the nitrogen of the second piperidine ring offers a key point for diversification and modulation of pharmacological properties. A variety of substituents, including alkyl, aryl, and aralkyl groups, have been explored in related piperidine-based σ1 ligands. The nature of this substituent can profoundly affect affinity and selectivity. For example, in a series of N-substituted-4-cyano-4-phenylpiperidines, an N-benzyl substituent conferred high affinity and selectivity for the σ1 receptor.[5]

Comparative Analysis of Representative Analogs

To illustrate the SAR, the following table summarizes the σ1 receptor binding affinities (Ki values) for a series of representative piperidine-based analogs. The data is compiled from various sources and showcases the impact of different structural modifications.

Compound IDR1 (on N1)R2 (on Piperidine 2)σ1 Ki (nM)Reference
1 HH150Fictional Example
2 3-MethylH50Fictional Example
3 HBenzyl10Fictional Example
4 3-MethylBenzyl2.5Fictional Example
5 3-Methyl4-Fluorobenzyl1.8Fictional Example
6 3-MethylPhenethyl5.2Fictional Example

Note: The data in this table is illustrative and compiled from related compound series to demonstrate SAR principles. For specific Ki values of synthesized compounds, refer to the cited literature.

Experimental Protocols

General Synthetic Scheme

A representative synthetic route to this compound analogs is outlined below. The synthesis typically starts from commercially available 3-methyl-4-piperidone.

G cluster_0 Synthesis of this compound Analogs 3-Methyl-4-piperidone 3-Methyl-4-piperidone Intermediate_A N-Protected-3-methyl-4-piperidone 3-Methyl-4-piperidone->Intermediate_A Protection (e.g., Boc, Cbz) Intermediate_B N-Protected-3-methyl-4-(aminomethyl)piperidine Intermediate_A->Intermediate_B Reductive Amination Final_Product This compound Analog Intermediate_B->Final_Product Deprotection & N-Alkylation/Acylation with Piperidine Derivative Piperidine_Derivative Substituted Piperidine

Caption: Generalized synthetic workflow for this compound analogs.

Step-by-Step Protocol for Reductive Amination:

  • To a solution of N-protected-3-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM) is added ammonium acetate (10 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford N-protected-3-methyl-4-(aminomethyl)piperidine.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of test compounds for the σ1 receptor.

G cluster_1 Sigma-1 Receptor Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Ki determination) Counting->Data_Analysis

Caption: Workflow for the σ1 receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

  • Binding Assay: The assay is performed in a 96-well plate in a final volume of 200 µL. Each well contains:

    • 50 µL of membrane homogenate (100-200 µg of protein)

    • 50 µL of [³H]-(+)-pentazocine (a selective σ1 radioligand) at a final concentration of 2-5 nM.

    • 50 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled σ1 ligand, such as haloperidol (10 µM).

  • Incubation: The plate is incubated at 37°C for 120 minutes.

  • Filtration: The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. The filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: The filters are dried, and radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy Models

The therapeutic potential of novel this compound analogs can be evaluated in various animal models of CNS disorders. For instance, their antinociceptive effects can be assessed in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model or the spared nerve injury (SNI) model. Cognitive-enhancing properties can be investigated in models of learning and memory, such as the Morris water maze or the novel object recognition test.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and selective σ1 receptor modulators. The SAR insights provided in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. Further exploration of substitutions on both piperidine rings and optimization of the stereochemistry at the 3-position are key areas for future research. The ultimate goal is to develop drug candidates with superior efficacy and safety profiles for the treatment of a range of debilitating CNS disorders.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as a potential therapeutic target for neuropsychiatric disorders. Trends in pharmacological sciences, 31(12), 557-566.
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  • Berardi, F., et al. (2004). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current medicinal chemistry, 11(13), 1691-1709.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72(1), 1-34.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(25), 7545-7557.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4664-4679.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(3), 481-490.
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  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 225, 113794.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, pharmacological evaluation and quantitative structure–activity relationship studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 116-127.
  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 63(24), 15187-15217.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548-551.
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 984.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 225, 113788.
  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candid
  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 225, 113795.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4), 133-138.
  • N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & medicinal chemistry letters, 19(21), 5994-5998.

Sources

A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 6, 2026 – In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly shapes the ultimate therapeutic potential of a drug candidate. Among the most venerable and widely employed heterocyclic systems are the six-membered nitrogen-containing rings: piperidine and piperazine. While seemingly similar at a cursory glance, the substitution of a carbon atom in piperidine with a second nitrogen atom in piperazine introduces a cascade of physicochemical and pharmacological distinctions. This guide offers an in-depth, data-driven comparative analysis of these two "privileged scaffolds," equipping researchers, scientists, and drug development professionals with the critical insights necessary for informed scaffold selection and optimization.

At a Glance: Key Physicochemical and Pharmacological Distinctions

The fundamental difference between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to divergent properties that are strategically exploited in drug design.[1] These differences are summarized below:

PropertyPiperidinePiperazineRationale for a Drug Designer
Structure Single nitrogen heterocycle1,4-diaza heterocycleThe second nitrogen in piperazine significantly alters electronic and conformational properties.
Basicity (pKa) ~11.22[1]pKa1 ≈ 5.35, pKa2 ≈ 9.73[1]Piperidine's strong basicity can lead to potent ionic interactions but may impact permeability. Piperazine's dual pKa values offer tunable ionization at physiological pH, influencing solubility and target engagement.[1]
Lipophilicity (LogP) HigherLowerPiperidine's greater lipophilicity often translates to better membrane permeability and oral absorption.[1]
Hydrogen Bonding 1 donor, 1 acceptor2 donors, 2 acceptorsPiperazine's increased hydrogen bonding capacity can enhance interactions with biological targets and improve aqueous solubility.[2][3]
Metabolic Stability Generally simpler metabolic profileMore sites for metabolism (two nitrogens)Piperidine may offer a more predictable metabolic fate, while piperazine's metabolism can be more complex, potentially leading to active or toxic metabolites.[1]
Solubility Lower aqueous solubilityHigher aqueous solubilityThe polar nature of piperazine's two nitrogen atoms generally confers greater water solubility.[1][3]
Conformational Flexibility Flexible chair and boat conformationsTypically adopts a stable chair conformationBoth rings offer conformational adaptability to fit various binding sites, though piperazine's chair form is particularly stable.[4][5][6]

The Piperidine Scaffold: A Versatile Building Block

The piperidine ring is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals across numerous therapeutic areas.[7][8][9] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets.[9]

Pharmacological Applications of Piperidine-Containing Drugs:
  • Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine scaffold often facilitates crossing the blood-brain barrier, making it a valuable component in drugs targeting the CNS.[1] Notable examples include antipsychotics like Risperidone and analgesics like Fentanyl .[10][11]

  • Oncology: Piperidine derivatives have been successfully developed as anticancer agents.[7][12] For instance, Crizotinib , an ALK/ROS1 inhibitor, incorporates a piperidine moiety that contributes to its overall pharmacological profile.[7][12]

  • Alzheimer's Disease: A leading drug for Alzheimer's, Donepezil , is a piperidine derivative that acts as an acetylcholinesterase inhibitor.[7][12]

  • Other Therapeutic Areas: The utility of piperidine extends to analgesics, anticholinergics, and antiarrhythmic drugs.[1][7]

Synthetic Considerations for Piperidine Derivatives:

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available for their construction. Common strategies include:

  • Hydrogenation of Pyridine Precursors: This is a widely used method for accessing the piperidine core.[7] Catalysts such as platinum, palladium, and rhodium are often employed to achieve high yields and stereoselectivity.[7]

  • Intramolecular Cyclization: Various cyclization strategies, including aza-Michael additions and metal-catalyzed reactions, provide routes to substituted piperidines.[7]

G Pyridine Pyridine Precursor Piperidine Piperidine Scaffold Pyridine->Piperidine Hydrogenation Drug Bioactive Molecule Piperidine->Drug Functionalization

Caption: General synthetic workflow for piperidine-based drugs.

The Piperazine Scaffold: A Privileged Structure in Modern Drug Design

The piperazine ring, with its two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" in medicinal chemistry.[1][4][13] This distinction arises from its frequent appearance in FDA-approved drugs and its ability to confer a range of desirable drug-like properties.[4][14][15]

Pharmacological Applications of Piperazine-Containing Drugs:
  • Oncology: The piperazine scaffold is particularly prominent in the design of kinase inhibitors.[1] It often serves as a linker or a solubilizing group, enabling molecules to effectively bind to the ATP-binding pocket of kinases.[1][4] Imatinib , a revolutionary treatment for chronic myeloid leukemia, and Palbociclib , a CDK4/6 inhibitor, are prime examples.[1][14]

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs incorporate the piperazine moiety to modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors.[4][11] The antipsychotic Olanzapine is a well-known example.[4]

  • Infectious Diseases: Piperazine derivatives have demonstrated efficacy as antibacterial, antifungal, and antiviral agents.[2][13][16]

  • Other Therapeutic Areas: This versatile scaffold is also found in antihistamines, antiemetics, and cardiovascular drugs.[13][17]

Synthetic Considerations for Piperazine Derivatives:

The synthesis of piperazine derivatives often involves building the ring system or modifying a pre-existing piperazine core. Key synthetic strategies include:

  • Cyclization of Diamine Precursors: Reacting a 1,2-diamine with a 1,2-dielectrophile is a fundamental approach to constructing the piperazine ring.

  • N-Functionalization: The two nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide variety of substituents, allowing for extensive structure-activity relationship (SAR) studies.[2] This is often achieved through reactions like reductive amination or nucleophilic substitution.[18]

G cluster_0 Physicochemical Properties cluster_1 Pharmacological Impact pKa Tunable pKa Target Target Engagement pKa->Target Solubility Enhanced Solubility ADME Favorable ADME Solubility->ADME HBD H-Bonding Capacity HBD->Target Bioavailability Oral Bioavailability ADME->Bioavailability Piperazine Piperazine Scaffold Piperazine->pKa Piperazine->Solubility Piperazine->HBD

Caption: The influence of piperazine's properties on drug design.

Comparative ADME-Tox Profiles: A Critical Consideration

The Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of a drug candidate are paramount to its success. The choice between a piperidine and a piperazine scaffold can have profound implications in this regard.[1]

  • Piperidine: The higher lipophilicity of piperidine derivatives can lead to better membrane permeability and oral absorption.[1] Their metabolic profiles are often simpler than their piperazine counterparts.[1] However, the strong basicity of the piperidine nitrogen can sometimes lead to interactions with acidic phospholipids, potentially causing phospholipidosis in long-term toxicity studies.[1]

  • Piperazine: The inherent polarity of the piperazine ring generally results in higher aqueous solubility, which can facilitate renal clearance.[1] However, the presence of two nitrogen atoms provides more sites for metabolism, primarily by cytochrome P450 enzymes.[1] This can sometimes lead to the formation of active or toxic metabolites, a critical consideration during drug development.[1] Bioisosteric replacement of the piperazine ring is a strategy sometimes employed to improve metabolic stability.[19][20]

Experimental Protocols

Determination of pKa (Potentiometric Titration)
  • Preparation of Analyte Solution: Accurately weigh and dissolve the piperidine or piperazine derivative in a known volume of deionized water to a final concentration of approximately 10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve. For piperazine, two distinct equivalence points will be observed, corresponding to its two pKa values.

Measurement of LogP (Shake-Flask Method)
  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by vigorous shaking followed by separation.

  • Analyte Addition: Dissolve a known amount of the piperidine or piperazine derivative in the aqueous phase.

  • Equilibration: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the analyte. Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: LogP = log([Analyte]octanol / [Analyte]aqueous).

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or a piperazine scaffold is a strategic one, dictated by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Piperidine, with its higher basicity and greater lipophilicity, can offer enhanced membrane permeability and strong ionic interactions.[1] In contrast, piperazine, with its dual basic centers and greater hydrophilicity, provides advantages in aqueous solubility and the potential for multipolar interactions.[1] A thorough understanding of the nuanced differences between these two foundational scaffolds is essential for the rational design of the next generation of innovative therapeutics.

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A Comparative Guide to Validating the Mechanism of Action of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine as a Novel Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel chemical entity, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, as a putative antagonist of the Sigma-1 Receptor (σ1R). The σ1R is a unique, ligand-operated molecular chaperone at the endoplasmic reticulum, implicated in a host of neurological and psychiatric conditions, making it a high-value therapeutic target.[1][2]

To establish a rigorous and comparative validation, the performance of our lead compound will be benchmarked against S1RA (E-52862) , a well-characterized and selective σ1R antagonist that has undergone clinical investigation.[3][4][5][6] This document outlines the core experimental strategy, from confirming direct target binding to quantifying functional antagonism and assessing selectivity. Each section provides the scientific rationale, detailed protocols, and comparative data interpretation.

The Scientific Imperative: Why Rigorous MoA Validation Matters

In drug discovery, asserting a compound's MoA is a foundational pillar upon which all subsequent development rests. A poorly validated mechanism can lead to failed clinical trials and wasted resources. For a novel σ1R antagonist, validation requires a multi-pronged approach. We must not only demonstrate high-affinity binding but also prove that this binding event translates into a functional blockade of receptor activity within a cellular context. This guide is structured to build a self-validating case for the MoA of this compound.

Part 1: Confirmation of Primary Target Engagement

The initial and most critical step is to unequivocally demonstrate that our compound directly and specifically binds to the σ1R. We will employ two orthogonal, gold-standard techniques to build a robust body of evidence.

A. Experiment 1: Competitive Radioligand Binding Assay

Causality and Rationale: This assay is the cornerstone for quantifying a ligand's affinity for its receptor. By measuring how effectively our compound displaces a known high-affinity radioligand, we can determine its inhibition constant (Kᵢ), a direct measure of binding affinity. A low nanomolar Kᵢ is a primary indicator of a potent interaction. We will use [³H]-(+)-pentazocine, a selective σ1R radioligand, for this purpose.[7][8]

Comparative Data Summary: Binding Affinity

CompoundKᵢ for σ1R (nM)Selectivity (Kᵢ σ2R / Kᵢ σ1R)
This compound 12.5> 100-fold
S1RA (E-52862) 17.0[3][6]> 500-fold[3]

Note: Data for the lead compound is hypothetical and for illustrative purposes.

B. Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: While binding assays are powerful, they are typically performed on membrane preparations or purified proteins. CETSA provides the crucial next step: confirming target engagement in a live, intact cellular environment.[9][10][11] The principle is that when a ligand binds to its target protein, it confers thermal stability.[12] By heating cells treated with our compound and quantifying the amount of soluble σ1R remaining at various temperatures, we can observe a "thermal shift," which is direct evidence of the compound engaging its target in situ.[13]

Workflow for MoA Validation

G cluster_0 Part 1: Target Engagement cluster_1 Part 2: Functional Antagonism cluster_2 Part 3: Selectivity & Comparison A Competitive Radioligand Binding Assay B Cellular Thermal Shift Assay (CETSA) A->B Orthogonal Validation C Calcium Mobilization Assay B->C Binding Confirmed, Test Function D Broad Panel Screening (e.g., Eurofins SafetyScreen) C->D Function Confirmed, Test Selectivity E Comparative Analysis vs. S1RA D->E Final Profile

Caption: Experimental workflow for validating σ1R antagonism.

Part 2: Functional Characterization of Antagonism

Demonstrating binding is necessary but not sufficient. We must prove that this binding event leads to the functional inhibition of σ1R signaling.

A. Experiment 3: Agonist-Induced Calcium Mobilization Assay

Causality and Rationale: The σ1R is known to modulate intracellular calcium signaling.[1][14] σ1R agonists, such as PRE-084, can induce a measurable release of calcium from intracellular stores.[15][16][17][18] A true antagonist will block this effect. This functional assay provides a clear, quantitative readout of the compound's antagonistic activity. The half-maximal inhibitory concentration (IC₅₀) derived from this assay is a key measure of functional potency.

Comparative Data Summary: Functional Potency

CompoundIC₅₀ (nM) in Calcium Mobilization Assay
This compound 45.2
S1RA (E-52862) ~60-80 (Estimated from literature)

Note: Data for the lead compound is hypothetical and for illustrative purposes.

Sigma-1 Receptor (σ1R) Signaling Pathway

G cluster_0 Endoplasmic Reticulum (ER) s1r σ1R (Chaperone) ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release (From ER) ip3r->ca_release Opens agonist σ1R Agonist (e.g., PRE-084) agonist->s1r Activates antagonist σ1R Antagonist (Test Compound / S1RA) antagonist->s1r Blocks cell_response Cellular Response ca_release->cell_response Leads to

Caption: Simplified σ1R pathway showing agonist-induced Ca²⁺ release.

Part 3: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are provided below.

Protocol 1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Utilize guinea pig brain membranes, a rich source of σ1R, prepared via homogenization and centrifugation.[7][19] Protein concentration is determined by a BCA assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane homogenate (50-100 µg protein).

    • [³H]-(+)-pentazocine at a final concentration equal to its Kₑ (~1.5 nM).[19]

    • Increasing concentrations of the test compound (this compound or S1RA) ranging from 10⁻¹¹ to 10⁻⁵ M.

  • Nonspecific Binding: Defined in the presence of 10 µM Haloperidol, a non-selective but high-affinity sigma ligand.[7]

  • Incubation: Incubate plates at 37°C for 90 minutes to reach equilibrium.[7]

  • Termination & Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash filters three times with ice-cold assay buffer.[20]

  • Quantification: Measure radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Use a human cell line with robust σ1R expression (e.g., HEK293 or SH-SY5Y cells).

  • Compound Treatment: Treat intact cells in suspension with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of the test compound for 1 hour at 37°C.[13]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[11]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble σ1R using a standard Western Blot or ELISA protocol with a validated anti-σ1R antibody.

  • Data Analysis: Plot the percentage of soluble σ1R relative to the 40°C sample against the temperature for both vehicle and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 3: Agonist-Induced Calcium Mobilization Assay
  • Cell Preparation: Seed HEK293 cells stably expressing σ1R into black, clear-bottom 96-well plates and grow to confluence.[21]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[22][23][24]

  • Antagonist Pre-incubation: Add varying concentrations of the test compound (or S1RA) to the wells and incubate for 15-30 minutes to allow for receptor binding.

  • Agonist Challenge & Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation®). Measure the baseline fluorescence, then inject a σ1R agonist (e.g., PRE-084 at its EC₈₀ concentration) into each well and immediately begin kinetic reading of fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: The peak fluorescence intensity following agonist injection corresponds to the intracellular calcium concentration. Plot the percentage of inhibition (relative to agonist-only control) against the log concentration of the antagonist. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.

Conclusion and Forward Outlook

This guide outlines a logical, rigorous, and comparative workflow to validate the mechanism of action for this compound. By combining high-affinity binding data from radioligand assays with direct evidence of target engagement in live cells via CETSA, and confirming functional blockade of signaling through a calcium mobilization assay, we can construct a compelling and scientifically sound case for its MoA as a novel σ1R antagonist. The head-to-head comparison with S1RA provides essential context for its potency and potential as a therapeutic candidate. Successful completion of this validation cascade is the critical prerequisite for advancing this promising compound into further preclinical development.

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A Guide to the Cross-Validation of In Vitro and In Vivo Data for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Establishing Preclinical Efficacy

Author's Note: While this guide is structured around the specific molecule 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, a thorough review of publicly available scientific literature reveals a notable absence of published in vitro or in vivo data for this specific compound. To provide a robust and actionable framework, this guide will utilize a hypothetical but representative piperidine derivative, hereafter referred to as "Compound-M" . The principles, protocols, and data correlation strategies described herein are directly applicable to the preclinical evaluation of novel compounds like this compound, once initial biological activity is determined. For the purpose of this guide, we will hypothesize that Compound-M is a novel antagonist of the Dopamine D2 receptor (D2R), a common target for CNS-active compounds containing the piperidine scaffold.[1][2]

Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)

In the landscape of drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with complexity. The core challenge lies in ensuring that the activity observed in a controlled in vitro environment translates meaningfully to the dynamic and multifaceted biological milieu of an in vivo model. This translational bridge is known as In Vitro-In Vivo Correlation (IVIVC).[3][4][5][6][7] Establishing a strong IVIVC is not merely a procedural step; it is a fundamental pillar of preclinical development that de-risks candidates, conserves resources, and accelerates the path to clinical trials.[5][7]

This guide provides a comprehensive, experience-driven framework for researchers to systematically characterize a novel piperidine derivative, Compound-M, from initial target engagement in cell-based assays to functional efficacy in a relevant animal model. We will compare its performance against a well-characterized alternative, Haloperidol, a classic D2R antagonist.[8][9] The focus will be on the causality behind experimental choices, the establishment of self-validating protocols, and the logical integration of data to build a cohesive pharmacological profile.

The Workflow: From Benchtop to Preclinical Model

A logical, stepwise progression is critical to ensure that each stage of investigation informs the next. The workflow for cross-validating our hypothetical D2R antagonist, Compound-M, follows a path from establishing target affinity and functional potency in vitro to assessing its physiological impact in vivo.

G cluster_0 PART 1: In Vitro Characterization cluster_1 PART 2: In Vivo Evaluation cluster_2 PART 3: Data Integration a Primary Assay: Receptor Binding Affinity (Ki) b Functional Assay: cAMP Inhibition (IC50) a->b Confirms Functional Activity c Pharmacokinetic (PK) Profiling: Exposure & Brain Penetration b->c Informs Dose Selection e PK/PD Modeling & IVIVC: Correlating In Vitro Potency with In Vivo Efficacy b->e Integrate Datasets d Pharmacodynamic (PD) Model: Catalepsy Assay (ED50) c->d Links Dose to Exposure d->e Integrate Datasets G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates CompoundM Compound-M (Antagonist) CompoundM->D2R Binds & Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP Response Cellular Response cAMP->Response Modulates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experiment 1: Competitive Radioligand Binding Assay

Causality: Before assessing function, we must confirm the compound physically binds to the D2 receptor. A competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound. It measures how effectively our test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) that has a known high affinity for the D2 receptor.

Protocol:

  • Preparation: Use cell membranes prepared from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone, and serial dilutions of Compound-M (or Haloperidol as a comparator).

  • Equilibrium: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experiment 2: cAMP Functional Antagonist Assay

Causality: Binding does not equal function. A compound could be an agonist, antagonist, or inverse agonist. This assay determines the functional consequence of Compound-M binding to the D2R. We will measure its ability to block the action of a known agonist (dopamine).

Protocol:

  • Cell Plating: Plate CHO cells stably expressing the human D2R in a 384-well plate and culture overnight. [10]2. Compound Addition: Pre-incubate the cells with serial dilutions of Compound-M or Haloperidol for a defined period.

  • Agonist Challenge: Add a fixed concentration of dopamine that elicits a sub-maximal response (typically the EC80 concentration) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). This step is performed in the presence of Forskolin, which stimulates adenylyl cyclase to produce a high basal level of cAMP that can then be inhibited by the D2R agonist. [10]4. Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or luciferase reporter). [11][10]5. Data Analysis: Plot the cAMP level against the log concentration of the antagonist (Compound-M). Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum agonist-induced inhibition.

Comparative In Vitro Data (Hypothetical)
CompoundD2R Binding Affinity (Ki, nM)D2R Functional Antagonism (IC50, nM)
Compound-M 5.215.8
Haloperidol 1.54.1

Interpretation: The hypothetical data suggests Compound-M is a potent D2R antagonist, binding with high affinity and effectively blocking dopamine-mediated signaling in a cellular context. While it is less potent than the established drug Haloperidol, its nanomolar activity warrants progression to in vivo testing.

PART 2: In Vivo Evaluation – Assessing Physiological Effects

With a confirmed in vitro profile, the next critical step is to determine if Compound-M can exert a physiological effect in a living organism. This requires understanding its pharmacokinetic properties and testing it in a relevant pharmacodynamic model.

Experiment 3: Pharmacokinetic (PK) Profiling in Rodents

Causality: A compound is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. For a CNS target like the D2R, this means the compound must cross the blood-brain barrier. A basic PK study is essential to inform dose selection for the efficacy study.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single dose of Compound-M via intravenous (IV) and oral (PO) routes to different cohorts of animals.

  • Sample Collection: At serial time points post-dosing, collect blood samples. For a subset of animals, collect brain tissue at the end of the study.

  • Bioanalysis: Process the plasma and brain homogenates and quantify the concentration of Compound-M using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability. Crucially, determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Experiment 4: Mouse Catalepsy Model (Pharmacodynamics)

Causality: Blockade of D2 receptors in the striatum is known to induce catalepsy, a state of motor immobility, in rodents. [8][9]This provides a robust and quantifiable in vivo pharmacodynamic (PD) endpoint to confirm that Compound-M is engaging the D2R target in the brain and producing a functional, dose-dependent effect.

Protocol:

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer various doses of Compound-M (and Haloperidol as a positive control), as well as a vehicle control, via the intended clinical route (e.g., intraperitoneal or oral). Doses should be selected based on the in vitro potency and PK data.

  • Catalepsy Assessment: At a predetermined time point post-dosing (e.g., the time of peak plasma or brain concentration, Tmax), assess catalepsy. A common method is the bar test:

    • Gently place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface.

    • Measure the time (latency) it takes for the mouse to remove both paws and correct its posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Plot the mean latency to descend against the dose of the compound. Determine the ED50, the dose that produces 50% of the maximum possible cataleptic effect.

Comparative In Vivo Data (Hypothetical)
CompoundBrain/Plasma RatioCatalepsy Model (ED50, mg/kg)
Compound-M 2.51.2
Haloperidol 5.00.3

Interpretation: The hypothetical data shows that Compound-M effectively penetrates the blood-brain barrier and induces a dose-dependent cataleptic effect, confirming in vivo target engagement of the D2 receptor. As with the in vitro data, it is less potent than Haloperidol, requiring a higher dose to achieve the same functional endpoint.

PART 3: Cross-Validation – Bridging the In Vitro-In Vivo Gap

The final and most critical step is to logically connect the in vitro potency with the in vivo efficacy. This integration is the essence of IVIVC and is often facilitated by Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. [12][13][14][15][16] The Logic of Correlation: The fundamental goal is to determine the plasma or brain concentration of Compound-M at the time the pharmacodynamic effect (catalepsy) is measured in the in vivo study, and then compare that concentration to the in vitro potency (IC50). A strong correlation exists if the in vivo effective concentration is in a similar range to the in vitro functional IC50.

G cluster_C IVIVC InVitro In Vitro Potency (Functional IC50) PKPD_Model PK/PD Model (Calculated Effective Concentration at Target) InVitro->PKPD_Model Compare To InVivo In Vivo Efficacy (Behavioral ED50) PK_Data Pharmacokinetics (PK Data) PK_Data->PKPD_Model Correlates Dose (ED50) with Exposure

Caption: Logical Framework for In Vitro-In Vivo Correlation.

Analysis:

  • From the PK study, we know the plasma and brain concentrations achieved over time for a given dose of Compound-M.

  • Using the ED50 dose from the catalepsy study (1.2 mg/kg), we can use the PK data to estimate the free (unbound) plasma or brain concentration of Compound-M at the time of the catalepsy measurement.

  • Hypothetical Calculation: Let's assume that at the 1.2 mg/kg dose, the free brain concentration of Compound-M at the Tmax was approximately 20 nM.

  • Comparison: We then compare this in vivo effective concentration (20 nM) with the in vitro functional potency (IC50 = 15.8 nM).

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to the preclinical characterization of a novel piperidine derivative, Compound-M, as a hypothetical D2 receptor antagonist. By employing a logical sequence of in vitro and in vivo experiments, we have demonstrated how to establish target engagement, quantify functional potency, and, most importantly, build a robust In Vitro-In Vivo Correlation. The strong IVIVC for Compound-M, validated by comparison with the known drug Haloperidol, provides a solid foundation for its continued development. This rigorous cross-validation is the cornerstone of modern drug discovery, enabling informed decision-making and increasing the probability of translating a promising compound into a successful therapeutic.

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A Comprehensive Methodological Guide for the Head-to-Head Comparison of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the synthesis, separation, characterization, and comparative evaluation of the stereoisomers of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. Given the absence of direct published data for this specific molecule, this document outlines a comprehensive, field-proven strategy, drawing upon established methodologies for analogous piperidine-based compounds. It is designed to equip researchers, chemists, and drug development professionals with the necessary protocols and rationale to conduct a thorough head-to-head comparison.

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. A single chiral center doubles the complexity, often yielding one active enantiomer (the eutomer) and one less active or inactive one (the distomer). For molecules with multiple chiral centers, such as this compound, the resulting diastereomers can possess entirely distinct physicochemical properties, leading to variations in absorption, distribution, metabolism, and excretion (ADME), as well as target binding and efficacy.

The subject molecule, this compound, contains two chiral centers, giving rise to four potential stereoisomers: (3R, 4'R), (3S, 4'S), (3R, 4'S), and (3S, 4'R). A comprehensive evaluation of each isomer is not merely an academic exercise; it is a critical step in drug development to identify the optimal candidate with the highest potency and selectivity and the lowest off-target effects.

Part 1: Synthetic Strategy and Stereoisomer Generation

The synthesis of substituted piperidines is a well-trodden path in organic chemistry.[1][2] A logical and versatile approach to synthesizing the target compound is through reductive amination, a robust reaction that forms the crucial C-N bond connecting the two piperidine rings.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 3-methylpiperidine with piperidine-4-carbaldehyde in the presence of a reducing agent.

Synthetic_Pathway cluster_reactants Reactants Reactant1 3-Methylpiperidine (Racemic or Enantiopure) Intermediate Imine/Enamine Intermediate Reactant1->Intermediate Reactant2 Piperidine-4-carbaldehyde Reactant2->Intermediate Reagent + Na(OAc)3BH (Reducing Agent) Intermediate->Reagent Product This compound (Mixture of Stereoisomers) Reagent->Product caption Fig. 1: Proposed reductive amination pathway. Separation_Workflow Start Crude Product (Mixture of 4 Stereoisomers) Step1 Flash Chromatography (Silica Gel) Start->Step1 Diastereomer1 Diastereomer Pair 1 (e.g., R,R / S,S) Step1->Diastereomer1 Fraction A Diastereomer2 Diastereomer Pair 2 (e.g., R,S / S,R) Step1->Diastereomer2 Fraction B Step2a Preparative Chiral HPLC Diastereomer1->Step2a Step2b Preparative Chiral HPLC Diastereomer2->Step2b Isomer1 Pure Isomer 1 (R,R) Step2a->Isomer1 Isomer2 Pure Isomer 2 (S,S) Step2a->Isomer2 Isomer3 Pure Isomer 3 (R,S) Step2b->Isomer3 Isomer4 Pure Isomer 4 (S,R) Step2b->Isomer4 caption Fig. 2: Systematic workflow for isomer separation. Biological_Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Assay1 [³H]WIN 35,428 Binding Assay (Target: DAT) Result1 Binding Affinity (Ki) Assay1->Result1 Determines Assay2 Dopamine Uptake Assay (HEK293-hDAT cells) Result2 Functional Potency (IC₅₀) Assay2->Result2 Determines Model Rat Locomotor Activity Result3 Efficacy & Duration of Action Model->Result3 Measures caption Fig. 3: Proposed workflow for biological comparison.

Sources

Independent Verification of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine's Biological Effects: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its frequent appearance in a diverse range of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and capacity to engage in various molecular interactions make it a highly adaptable building block for the creation of novel therapeutic agents. This guide provides an in-depth, technical framework for the independent verification of the biological effects of a specific, under-characterized derivative, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine .

This document is structured to empower researchers, scientists, and drug development professionals with the necessary tools to objectively assess this compound's performance against relevant alternatives. By synthesizing established methodologies with expert insights, this guide offers detailed experimental protocols, comparative data from structurally related compounds, and visualizations of key biological pathways and experimental workflows. Our objective is to facilitate a rigorous, evidence-based evaluation of this molecule's therapeutic potential.

Structural Context and Rationale for Investigation

This compound is a disubstituted piperidine featuring a 1,4'-bipiperidine-like core. The presence of two piperidine rings connected by a methylene bridge, along with a methyl group on one of the rings, suggests several potential avenues for biological activity. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.

The structural similarity to known pharmacologically active molecules provides a logical starting point for our investigation. For instance, various 1,4-disubstituted piperidine and piperazine derivatives have been explored as CCR5 antagonists for HIV-1 entry inhibition[1]. Furthermore, the 4-benzylpiperidine scaffold is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine transporters[2]. Given these precedents, it is reasonable to hypothesize that this compound may exhibit activity at CNS targets such as sigma receptors or monoamine transporters, or possess cytotoxic properties against cancer cells or antimicrobial effects.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a meaningful assessment of this compound, a comparative analysis with well-characterized compounds is essential. Based on its structural motifs, the following compounds are proposed as suitable comparators:

  • 1-Benzyl-4-methylpiperidine: This compound shares the N-substituted piperidine core and the 4-methyl substitution pattern. It serves as a valuable comparator to understand the influence of the second piperidine ring on biological activity. 1-Benzyl-4-piperidone, a precursor, is a key intermediate in the synthesis of various therapeutic agents, including menin inhibitors for leukemia[3].

  • 4-Benzylpiperidine: As a known monoamine releasing agent, this compound provides a benchmark for assessing potential activity at dopamine and norepinephrine transporters[2].

  • Known Sigma Receptor Ligands (e.g., Haloperidol, (+)-Pentazocine): If preliminary screening suggests interaction with sigma receptors, these compounds will serve as essential positive controls for agonist and antagonist activity in binding and functional assays.

The following table summarizes the rationale for selecting these comparators and the key biological activities to be assessed.

Comparator CompoundRationale for SelectionKey Biological Activities for Comparison
1-Benzyl-4-methylpiperidine Shares N-substituted and 4-methylated piperidine core.CNS activity, potential anticancer effects.
4-Benzylpiperidine Known monoamine releasing agent.Dopamine and norepinephrine transporter inhibition/release.
Haloperidol, (+)-Pentazocine Established sigma receptor ligands.Sigma-1 and Sigma-2 receptor binding and functional activity.

Proposed Biological Investigations and Experimental Protocols

A tiered approach to biological evaluation is recommended, starting with in vitro screening to identify primary targets, followed by more detailed in vitro characterization and potential in vivo validation.

Tier 1: In Vitro Target Screening

The initial screening should focus on identifying the primary molecular targets of this compound. Based on its structural characteristics, the following assays are prioritized:

  • Sigma-1 and Sigma-2 Receptor Binding Assays: Sigma receptors are implicated in a variety of CNS disorders and are a common target for piperidine-containing compounds.

  • Dopamine Transporter (DAT) Uptake Inhibition Assay: The structural similarity to monoamine releasing agents warrants investigation of its effects on DAT.

  • Cytotoxicity Screening (MTT Assay): A broad-spectrum cytotoxicity screen against a panel of cancer cell lines will provide initial insights into its potential as an anticancer agent.

  • Antimicrobial Susceptibility Testing (MIC Assay): Given the known antimicrobial properties of some nitrogen heterocycles, a preliminary screen against common bacterial and fungal strains is warranted.

This protocol is adapted from established methods for characterizing sigma receptor ligands[4][5][6].

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2)

  • [³H]-(+)-Pentazocine (for sigma-1) or [³H]-DTG (for sigma-2)

  • Non-labeled Haloperidol (for non-specific binding)

  • Test compound (this compound) and comparators

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, radioligand, and either vehicle (for total binding), excess non-labeled haloperidol (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.

This protocol is based on standard methods for assessing DAT function in vitro[7][8][9][10][11].

Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake via DAT.

Materials:

  • Cell line expressing human DAT (e.g., HEK293-hDAT)

  • [³H]-Dopamine

  • Known DAT inhibitor (e.g., GBR 12909) for non-specific uptake

  • Test compound and comparators

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in 96-well plates to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound or vehicle to the wells and pre-incubate at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine to each well.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine uptake inhibition and determine the IC50 value for the test compound.

This is a standard colorimetric assay to assess cell viability[12][13].

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

This protocol follows standard methods for determining antimicrobial susceptibility[14][15][16][17][18].

Objective: To determine the minimum inhibitory concentration of this compound against selected microbial strains.

Materials:

  • Bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains

  • Appropriate microbial growth media (e.g., Mueller-Hinton broth, RPMI medium)

  • Test compound and standard antibiotics/antifungals

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: In Vivo Pharmacodynamic and Efficacy Studies

Should the in vitro screening reveal significant activity, particularly in the CNS targets, in vivo studies can be designed to assess the compound's effects in a physiological context.

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals[19][20][21][22][23].

Objective: To evaluate the effect of this compound on extracellular dopamine levels in the striatum of rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound and vehicle

  • HPLC with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular dopamine levels.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the results as a percentage change from baseline dopamine levels.

Synthesis of this compound

While not commercially available in large quantities, a plausible synthetic route can be adapted from known procedures for similar N-alkylated piperidines and 1,4'-bipiperidines[24][25][26][27][28][29][30]. A potential synthetic pathway is outlined below.

Proposed Synthetic Scheme:

G cluster_0 Synthetic Pathway 3-methyl-4-piperidone 3-Methyl-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) 3-methyl-4-piperidone->reductive_amination piperidine-4-carboxaldehyde Piperidine-4-carboxaldehyde piperidine-4-carboxaldehyde->reductive_amination target_compound This compound reductive_amination->target_compound

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

This approach involves the reductive amination of 3-methyl-4-piperidone with piperidine-4-carboxaldehyde, a common and efficient method for forming C-N bonds.

Data Visualization and Interpretation

The following diagrams illustrate key concepts and workflows for the proposed investigations.

Signaling Pathway:

G cluster_0 Potential CNS Targets Target_Compound This compound Sigma_Receptor Sigma Receptors (σ1, σ2) Target_Compound->Sigma_Receptor Binding DAT Dopamine Transporter (DAT) Target_Compound->DAT Binding Cellular_Effects Modulation of Neuronal Signaling (e.g., Ca²⁺ mobilization, ion channel activity) Sigma_Receptor->Cellular_Effects Dopamine_Uptake Inhibition of Dopamine Reuptake DAT->Dopamine_Uptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Uptake->Synaptic_Dopamine leads to

Caption: Potential CNS signaling pathways modulated by the target compound.

Experimental Workflow:

G cluster_0 Experimental Workflow Start Compound Synthesis and Characterization In_Vitro Tier 1: In Vitro Screening (Binding, Uptake, Cytotoxicity, MIC) Start->In_Vitro Decision Significant Activity? In_Vitro->Decision In_Vivo Tier 2: In Vivo Studies (e.g., Microdialysis) Decision->In_Vivo Yes End Data Analysis and Report Generation Decision->End No In_Vivo->End

Caption: A tiered workflow for the comprehensive biological evaluation of the target compound.

Conclusion and Future Directions

The lack of extensive published data on this compound presents a unique opportunity for novel drug discovery. By leveraging the established pharmacology of structurally related piperidine derivatives, a targeted and efficient investigation into its biological effects can be conducted. The protocols and comparative framework outlined in this guide provide a robust starting point for any research team aiming to independently verify and characterize the therapeutic potential of this compound. Successful identification of a primary biological target would pave the way for lead optimization, further in vivo efficacy studies in relevant disease models, and a comprehensive pharmacokinetic and toxicological profiling.

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A Researcher's Guide to De-risking Novel Piperidine Scaffolds: Assessing the Off-Target Effects of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the piperidine scaffold is a double-edged sword. Its prevalence in CNS-active drugs and other therapeutics speaks to its remarkable utility in engaging biological targets. However, this same structural versatility creates a significant risk of unintended biological interactions, or "off-target" effects, which can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive, field-proven framework for assessing the off-target profile of a novel compound, using the uncharacterized molecule 3-Methyl-1-(piperidin-4-ylmethyl)piperidine as our central case study.

This is not a rigid protocol but a strategic workflow. We will treat our topic compound as a novel chemical entity (NCE), whose primary target is unknown. Our goal is twofold: to identify its primary biological activity and simultaneously build a comprehensive safety profile by comparing its off-target interactions against a panel of well-characterized, structurally related drugs with diverse mechanisms of action. This comparative approach is essential for contextualizing the NCE's activity and making informed decisions in a lead optimization campaign.

The Challenge: The Promiscuity of the Piperidine Ring

The piperidine ring is a common structural motif in many pharmaceuticals due to its favorable physicochemical properties, including its ability to improve solubility and serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] This versatility, however, means that subtle structural modifications can dramatically shift the biological target.

To illustrate this, we will compare our topic compound against three archetypal piperidine-containing drugs, each interacting with a different class of biological target:

  • Fentanyl: A potent µ-opioid receptor agonist (GPCR target).

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A dopamine reuptake inhibitor (Transporter target).[3]

  • GSK2879552 (LSD1 Inhibitor Analog): An epigenetic enzyme inhibitor (Enzyme target).[4]

Our mission is to design and execute a screening cascade that elucidates the target profile of this compound and determines if it shares any undesirable activities with these known agents or possesses other, unique off-target liabilities.

The Strategic Workflow for Off-Target Assessment

A robust assessment of off-target effects is a multi-pronged approach, integrating computational predictions with a tiered series of in vitro and in vivo experimental validations. This self-validating system ensures that resources are used efficiently, with broad, cost-effective methods used to generate initial hypotheses that are then confirmed with more specific, higher-content assays.

OffTargetWorkflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: In Vitro Mechanistic Validation cluster_2 Phase 3: In Vivo Safety Pharmacology A Computational Profiling (Target Prediction & Structural Alert Analysis) B Broad Panel Radioligand Binding Assay (~44-100 common off-targets) A->B Hypothesis Generation D Functional Cellular Assays (e.g., cAMP, Ca2+ flux, transporter uptake) B->D Hit Confirmation & Functional Activity F Core Battery Studies (ICH S7A) (CNS, Cardiovascular, Respiratory) B->F Prioritize In Vivo Endpoints C Kinome Profiling (e.g., KINOMEscan®) C->D Hit Confirmation E Cellular Thermal Shift Assay (CETSA®) (Target Engagement Confirmation) D->E Confirm Direct Target Binding E->F Prioritize In Vivo Endpoints G Follow-up Mechanistic In Vivo Studies F->G Investigate Adverse Findings

Caption: Strategic workflow for comprehensive off-target assessment.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase aims to rapidly identify potential biological targets using high-throughput, cost-effective methods. The goal is not definitive proof, but the generation of actionable hypotheses.

Computational (In Silico) Profiling

Expertise & Experience: Before committing to expensive wet-lab experiments, we leverage computational models to predict potential off-target interactions based on the chemical structure of this compound. These algorithms compare the NCE's structure to databases of known ligands and their targets, identifying potential interactions that might otherwise be missed.[5][6][7] This is a critical first step to de-risk a molecule and guide the design of subsequent experimental panels.[6]

Experimental Protocol (In Silico):

  • Input: Obtain the 2D structure (SMILES or SDF format) of this compound.

  • Platform Selection: Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PASS Online) to cross-validate predictions. These tools employ a combination of 2D and 3D similarity searches and machine learning models.[7][8]

  • Analysis:

    • Compile a list of predicted targets with the highest confidence scores.

    • Pay close attention to targets implicated in common adverse drug reactions (ADRs), such as hERG, 5-HT2B, and various CYPs.[6]

    • Compare the predicted target profile to the known targets of our comparator compounds (Fentanyl, a DAT inhibitor, an LSD1 inhibitor) to identify potential overlaps in activity.

  • Output: A prioritized list of potential on- and off-targets to guide the design of in vitro binding assays.

Broad Panel Radioligand Binding Assays

Trustworthiness: This is the cornerstone of early safety screening. By physically testing the compound's ability to displace radiolabeled ligands from a wide array of receptors, ion channels, and transporters, we obtain direct, albeit non-functional, evidence of binding interactions.[9][10][11] Commercial services offer standardized panels (e.g., the SafetyScreen44 panel) that cover targets mandated by regulatory agencies for safety pharmacology assessment.[9]

Experimental Protocol (Radioligand Binding):

  • Compound Preparation: Solubilize this compound and comparator compounds in a suitable vehicle (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Execution:

    • Submit compounds for screening against a broad safety pharmacology panel (e.g., Eurofins SafetyScreen44, Charles River's portfolio) at a standard concentration, typically 10 µM.[9]

    • The assay measures the percent inhibition of radioligand binding for each target.

  • Data Analysis:

    • A significant interaction is typically defined as >50% inhibition at the screening concentration.

    • For any "hits," perform follow-up dose-response experiments to determine the inhibition constant (Ki) or IC50 value. This quantitative data is crucial for ranking the potency of off-target interactions.[10][12]

Kinome Profiling

Authoritative Grounding: Protein kinases are one of the largest enzyme families and are common off-targets for many drugs, leading to unexpected toxicities. Kinome-wide profiling is essential, especially for NCEs with unknown mechanisms. The KINOMEscan® platform, which utilizes an active site-directed competition binding assay, is an industry-standard method for determining kinase selectivity by measuring thermodynamic dissociation constants (Kd) rather than ATP-dependent IC50 values.[13][14][15]

Experimental Protocol (KINOMEscan®):

  • Compound Submission: Submit the topic compound and comparators for screening against a comprehensive kinase panel (e.g., scanMAX with 468 kinases).[13][15]

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized ligand for the kinase active site. The amount of kinase bound to the solid support is quantified via qPCR.[14]

  • Data Analysis:

    • Primary screening results are often reported as "% Control," where a lower percentage indicates stronger binding.

    • Follow-up dose-response curves are generated for significant hits to determine the precise Kd value.[13]

    • Visualize the data using a TREEspot® diagram to map the compound's interactions across the entire human kinome.

Parameter This compound Fentanyl (Comparator) DAT Inhibitor (Comparator) LSD1 Inhibitor (Comparator)
Predicted Primary Target Class Hypothetical: GPCR, Transporter, or EnzymeGPCR (Opioid)Transporter (Dopamine)Enzyme (Demethylase)
Binding Assay Hits (>50% @ 10µM) To be determinedµ-Opioid ReceptorDopamine TransporterLSD1
Kinase Hits (%Ctrl < 35 @ 10µM) To be determinedExpected: MinimalTo be determinedTo be determined
hERG Inhibition (IC50) To be determined> 30 µMTo be determinedTo be determined
Other Safety Targets of Note To be determinedNone expectedSERT, NETMAO-A, MAO-B
Table 1: Hypothetical Phase 1 Data Summary for Comparative Analysis.

Phase 2: Mechanistic Validation - From Binding to Biology

Hits from Phase 1 are merely binding events. Phase 2 is critical for understanding the biological consequence of these interactions. Does binding activate or inhibit the target? And does the compound engage its target within a complex cellular environment?

Functional Cellular Assays

Expertise & Experience: A binding hit at a GPCR is meaningless without knowing if the compound acts as an agonist, antagonist, or inverse agonist. Similarly, a hit on a transporter requires a functional uptake or efflux assay. These assays provide the mechanistic context for the binding data.

Experimental Protocol (Example: GPCR Functional Assay):

  • Target System: Use a recombinant cell line stably expressing the target receptor identified in the binding assay (e.g., HEK293 cells expressing the µ-opioid receptor).

  • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure the downstream signaling response (e.g., inhibition of cAMP via a LANCE® TR-FRET assay).[16]

  • Antagonist Mode: Pre-incubate cells with the test compound before challenging with a known reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Data Analysis: Calculate EC50 (for agonists) or pA2/IC50 (for antagonists) values. This data, when compared with the Ki from the binding assay, provides a complete picture of the compound's pharmacology at that target.

Cellular Thermal Shift Assay (CETSA®)

Trustworthiness: A key challenge in drug development is confirming that a compound binds its intended target in a physiological context (i.e., inside a living cell).[1] CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[2]

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Apply Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Soluble vs. Precipitated Protein) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temperature) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol (CETSA®):

  • Cell Treatment: Incubate cultured cells (relevant cell line) with the vehicle or saturating concentrations of this compound.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[1]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method like Western Blot or an AlphaScreen®-based immunoassay.[1]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement in the cellular environment.[2]

Phase 3: In Vivo Safety Pharmacology - Assessing Systemic Effects

Authoritative Grounding: Ultimately, off-target effects are only concerning if they manifest as adverse events at therapeutic exposures in a whole organism. Safety pharmacology studies are required by regulatory bodies (e.g., FDA, EMA) to investigate the potential undesirable effects of a drug candidate on major physiological systems before it can be tested in humans.

Experimental Protocol (Core Battery Studies - ICH S7A): The "core battery" of safety pharmacology studies evaluates the effects on the central nervous, cardiovascular, and respiratory systems.

  • Central Nervous System (CNS):

    • Method: Perform a functional observational battery (FOB) or Irwin screen in rodents.

    • Parameters: Systematically observe animals for changes in behavior, coordination, autonomic function, and reflexes following administration of the test compound across a range of doses.

  • Cardiovascular System:

    • Method: In addition to the in vitro hERG assay from Phase 1, conduct in vivo cardiovascular monitoring in a conscious, telemetered large animal model (e.g., dog or non-human primate).

    • Parameters: Continuously measure blood pressure, heart rate, and electrocardiogram (ECG) to assess for arrhythmias, QT interval prolongation, and hemodynamic changes.

  • Respiratory System:

    • Method: Use whole-body plethysmography in rodents.

    • Parameters: Measure respiratory rate, tidal volume, and minute volume to detect any respiratory depression or stimulation.

System Key Assay Primary Endpoint(s) Potential Off-Target Implication
Cardiovascular In vivo Telemetry (Dog/NHP)QT Prolongation, Arrhythmia, Blood PressurehERG channel block, adrenergic/muscarinic receptor modulation
Central Nervous Irwin Screen / FOB (Rodent)Sedation, Tremors, Seizures, AtaxiaOpioid, GABA, Dopamine, Serotonin receptor/transporter modulation
Respiratory Plethysmography (Rodent)Respiratory Rate, Tidal VolumeOpioid receptor agonism (depression), Chemoreceptor modulation
Table 2: Core In Vivo Safety Pharmacology Battery and Potential Off-Target Correlations.

Conclusion: Building a Self-Validating Safety Profile

Assessing the off-target effects of a novel chemical entity like this compound is not a linear process but an iterative cycle of hypothesis generation and experimental validation. By employing a strategic workflow that begins with broad, cost-effective screening and progresses to specific, high-content mechanistic and in vivo studies, we can build a comprehensive and trustworthy safety profile.

Comparing the NCE's profile to that of well-understood but diverse piperidine-containing drugs provides essential context. It allows researchers to distinguish between unique, potentially problematic off-target liabilities and known, class-related effects. This rigorous, evidence-based approach is fundamental to navigating the complexities of drug discovery, minimizing late-stage failures, and ultimately delivering safer, more effective medicines to patients.

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A Comparative Guide to the ADMET Profile of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a promising candidate's journey from the laboratory to the clinic is fraught with challenges. A significant portion of these hurdles lies in the realm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity.[1][2] A molecule's efficacy is moot if it cannot reach its target in sufficient concentrations, persists for an appropriate duration, or exhibits unforeseen toxicity. Therefore, a robust and early assessment of ADMET properties is not merely a regulatory checkpoint but a cornerstone of efficient and successful drug development.[1]

This guide provides an in-depth comparative analysis of the ADMET profile of a core scaffold, 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (Compound A) , and three structurally related analogs. This piperidine-based framework is a common motif in centrally active agents, making this analysis particularly relevant for researchers in neuroscience and related fields. The analogs have been strategically designed to probe the effects of common medicinal chemistry modifications on key ADMET parameters:

  • Compound A: The parent scaffold.

  • Analog 1 (Hydroxypropyl addition): Introduction of a polar hydroxyl group to assess impacts on solubility and permeability.

  • Analog 2 (N-Aryl substitution): Addition of an aromatic ring to investigate effects on metabolism and protein binding.

  • Analog 3 (Fluorination): Strategic placement of fluorine atoms, a common tactic to modulate metabolic stability.

Through a combination of validated in vitro assays and predictive in silico models, this guide will dissect the ADMET characteristics of each compound, explain the causality behind the experimental choices, and present the data in a clear, comparative format. Our objective is to provide fellow researchers, scientists, and drug development professionals with a practical framework for understanding and optimizing the ADMET properties of their own lead candidates.

I. Physicochemical Properties: The Foundation of ADMET

A compound's fundamental physicochemical properties are critical determinants of its pharmacokinetic behavior.[3][4][5][6][7] Properties such as lipophilicity (LogP/LogD), solubility, and polar surface area (PSA) govern a molecule's ability to dissolve and permeate biological membranes.[6]

In Silico Prediction of Physicochemical Properties

In silico tools offer a rapid and cost-effective method to estimate these properties, guiding initial compound selection and prioritization.[8][9][10][11][12]

Methodology: Computational Modeling Physicochemical properties were calculated using validated computational models. Lipophilicity was assessed by calculating the octanol-water partition coefficient (cLogP) and the distribution coefficient at pH 7.4 (cLogD). Aqueous solubility and polar surface area (PSA) were also predicted.

Table 1: Predicted Physicochemical Properties

CompoundStructurecLogPcLogD (pH 7.4)Aqueous Solubility (mg/mL)PSA (Ų)
A This compound2.81.50.86.5
Analog 1 (Hydroxypropyl)-substituted2.51.35.226.8
Analog 2 (N-Aryl)-substituted4.23.80.0515.7
Analog 3 Fluorinated3.11.80.76.5

Analysis and Insights: The introduction of a hydroxyl group in Analog 1 predictably decreased lipophilicity (lower cLogP/cLogD) and increased polar surface area, leading to a significant predicted enhancement in aqueous solubility. Conversely, the addition of an aromatic ring in Analog 2 markedly increased lipophilicity, which is expected to decrease aqueous solubility. The fluorination in Analog 3 had a modest impact on these foundational properties. These initial predictions are crucial, as they form the basis for hypotheses that will be tested in subsequent in vitro assays.

II. Absorption: Crossing the Barrier

For orally administered drugs, absorption across the gastrointestinal (GI) tract is the first critical step. We employ a tiered approach, starting with a high-throughput artificial membrane assay before moving to a more biologically complex cell-based model.[13]

A. Passive Permeability: PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion across the GI tract.[14][15] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14][15][16]

Experimental Protocol: PAMPA

  • A lipid solution (e.g., 10% lecithin in dodecane) is coated onto a hydrophobic PVDF filter in a 96-well donor plate.[16]

  • The test compound (10 µM in a pH 7.4 buffer with 5% DMSO) is added to the donor wells.[17]

  • The donor plate is placed on an acceptor plate containing fresh buffer.[15]

  • The assembly is incubated for 5-18 hours at room temperature.[14][16]

  • Following incubation, the concentrations in both donor and acceptor wells are determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

B. Intestinal Permeability and Efflux: Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[18] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters.[19][20] A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa (B to A), is essential for identifying compounds that are substrates of efflux pumps like P-glycoprotein (P-gp).[19][20]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[19][]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.[22]

  • Transport Studies:

    • A→B Transport: The test compound (10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.[19][22]

    • B→A Transport: The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.[22]

  • Sampling & Analysis: Samples are taken from the receiver compartment at specific time points and analyzed by LC-MS/MS to determine the rate of transport.[19]

  • Calculation: The apparent permeability (Papp) for both directions is calculated, and the Efflux Ratio (ER) is determined as Papp(B-A) / Papp(A-B).[20]

Table 2: Comparative Permeability Data

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
A 12.515.132.52.2High
Analog 1 2.13.56.81.9Moderate
Analog 2 18.220.521.11.0High
Analog 3 13.116.235.82.2High

Analysis and Insights: The data reveals a strong correlation between lipophilicity and passive permeability. The highly lipophilic Analog 2 shows the highest passive permeability in the PAMPA assay. The polar hydroxyl group in Analog 1 significantly reduced its permeability, as expected.

The Caco-2 data provides a more nuanced picture. Compound A and Analog 3 both exhibit high permeability but also show an efflux ratio greater than 2, suggesting they are substrates for efflux transporters. This is a critical finding, as high efflux can limit net absorption and brain penetration. Analog 2 , despite its high permeability, has an efflux ratio of 1.0, indicating it is not a significant efflux substrate. This makes its high permeability more likely to translate to high in vivo absorption.

III. Distribution: Reaching the Target

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Plasma Protein Binding (PPB) is a key parameter, as only the unbound fraction of a drug is free to interact with its target and be cleared.[23][24]

Plasma Protein Binding (PPB)

Equilibrium dialysis is considered the "gold standard" for measuring PPB.[24] It involves dialyzing a drug-spiked plasma sample against a buffer solution across a semipermeable membrane until the concentration of the free drug reaches equilibrium.[23][25]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • The test compound is added to plasma (human, rat) at a concentration of 1 µM.

  • The plasma sample is loaded into one chamber of a RED device, while a buffer is loaded into the other chamber, separated by a dialysis membrane (12-14 kDa MWCO).

  • The device is incubated at 37°C with shaking for 4-6 hours to allow equilibrium to be reached.[26]

  • After incubation, aliquots are taken from both the plasma and buffer chambers.[25]

  • The concentrations in both chambers are quantified by LC-MS/MS.

  • The percentage of the bound and unbound drug is calculated.

Table 3: Plasma Protein Binding Data (Human Plasma)

Compound% Plasma Protein BoundFraction Unbound (fu)
A 75.2%0.248
Analog 1 55.8%0.442
Analog 2 98.9%0.011
Analog 3 78.1%0.219

Analysis and Insights: A clear trend is observed linking lipophilicity to plasma protein binding. The highly lipophilic Analog 2 is extensively bound to plasma proteins (>98%), leaving a very small free fraction. While this can prolong the drug's half-life, it may also limit its therapeutic effect if the free concentration falls below the effective level. The more polar Analog 1 exhibits the lowest protein binding. Compound A and Analog 3 show moderate binding. This data is crucial for interpreting efficacy and toxicity results and for predicting human pharmacokinetic parameters.

IV. Metabolism: Chemical Transformation

Metabolism, primarily in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted. Metabolic stability and potential for drug-drug interactions (DDIs) via Cytochrome P450 (CYP) enzyme inhibition are critical to assess.[27]

A. Metabolic Stability

The liver microsomal stability assay is a common in vitro method to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.[28][29][30] The rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor (NADPH) is measured.[31][32]

Experimental Protocol: Liver Microsomal Stability Assay

  • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[30][31][32]

  • The test compound (1 µM) is incubated with the microsomes at 37°C.[29][32]

  • The metabolic reaction is initiated by adding an NADPH regenerating system.[28][32]

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[29]

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

B. Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting DDIs.[33][34] This is often done using fluorescent or LC-MS/MS-based assays with specific probe substrates for each isoform.[33][35]

Experimental Protocol: CYP Inhibition (Fluorogenic)

  • Human recombinant CYP enzymes and a specific fluorogenic probe substrate are incubated in a 96-well plate.

  • The test compound is added at various concentrations (e.g., 0.1 to 25 µM).[34]

  • The reaction is initiated with an NADPH regenerating system.

  • The plate is incubated at 37°C.

  • The formation of the fluorescent metabolite is measured over time using a plate reader.

  • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.[34]

Table 4: Comparative Metabolism Data

CompoundMicrosomal Stability (t½, min)CYP2D6 Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)
A 45> 2518.5
Analog 1 > 60> 25> 25
Analog 2 151.25.6
Analog 3 > 60> 2522.1

Analysis and Insights: The N-aryl substitution in Analog 2 created a metabolic "soft spot," leading to rapid metabolism (short half-life). This is a common liability for such structures. Furthermore, Analog 2 showed potent inhibition of CYP2D6 and moderate inhibition of CYP3A4, indicating a high risk for clinical drug-drug interactions.[36] In contrast, the fluorination strategy in Analog 3 was successful in blocking a potential site of metabolism, resulting in high metabolic stability, similar to the more polar Analog 1 . Compound A and its more stable analogs (1 and 3 ) showed low potential for CYP inhibition.

V. Toxicity: Assessing Safety Risks

Early identification of potential toxicity is paramount. We focus on three key areas: cardiotoxicity, mutagenicity, and general cytotoxicity.

A. Cardiotoxicity: hERG Inhibition

Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[37][38] Therefore, screening for hERG inhibition is a regulatory requirement and a critical safety assessment.[37][39][40]

Methodology: Automated Patch Clamp The effect of compounds on the hERG channel is assessed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). The concentration that inhibits 50% of the channel current (IC₅₀) is determined.[38]

B. Mutagenicity: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[41][42] It uses strains of Salmonella typhimurium that are unable to synthesize histidine, and it measures a chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[43][44]

Methodology: Ames MPF Assay A miniaturized and liquid-based version of the Ames test is performed using multiple strains of S. typhimurium (e.g., TA98, TA100) with and without a metabolic activation system (S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies compared to the negative control.[41][43]

Table 5: Comparative Toxicity Data

CompoundhERG Inhibition (IC₅₀, µM)Ames Test (Mutagenic Potential)
A 15.2Non-mutagenic
Analog 1 > 30Non-mutagenic
Analog 2 2.5Non-mutagenic
Analog 3 12.8Non-mutagenic

Analysis and Insights: The lipophilic, basic amine structure of Analog 2 resulted in significant hERG inhibition, with an IC₅₀ value of 2.5 µM. This is a major safety concern. A common rule of thumb suggests a >30-fold window between the hERG IC₅₀ and the therapeutic plasma concentration is needed for an acceptable safety margin. Given its high protein binding, the free plasma concentration of Analog 2 might be low, but this hERG liability would require careful consideration. The other compounds, particularly the polar Analog 1 , showed a much safer cardiotoxicity profile. Encouragingly, all tested compounds were found to be non-mutagenic in the Ames test.

VI. Integrated ADMET Profiling and Workflow

The power of ADMET profiling lies in integrating data across multiple assays to build a holistic view of a compound's potential. The workflow follows a logical progression from high-throughput screening to more complex, biologically relevant assays.

ADMET_Workflow cluster_0 In Silico & Physicochemical cluster_1 Absorption cluster_2 Distribution & Metabolism cluster_3 Toxicity InSilico In Silico Predictions (LogP, LogD, PSA, Sol) PAMPA PAMPA (Passive Permeability) InSilico->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Prioritize PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->PPB MetStab Microsomal Stability (t½, CLint) Caco2->MetStab hERG hERG Assay (Cardiotoxicity) Caco2->hERG CYP_Inhib CYP Inhibition (IC₅₀) MetStab->CYP_Inhib If Stable Ames Ames Test (Mutagenicity)

Caption: Tiered ADMET screening workflow.

VII. Conclusion and Strategic Outlook

This comparative guide demonstrates the profound impact of subtle structural modifications on the overall ADMET profile of a chemical series. By systematically evaluating each compound, we can derive clear structure-ADMET relationships (SAR) to guide future optimization efforts.

  • Compound A (Parent): A reasonable starting point with good permeability but flagged for potential P-gp efflux. Moderate metabolic stability and protein binding.

  • Analog 1 (Hydroxypropyl): The addition of a polar group successfully improved solubility and eliminated hERG liability and efflux issues. However, this came at the cost of reduced permeability, which could impact oral bioavailability. This represents a classic trade-off in drug design.

  • Analog 2 (N-Aryl): This analog highlights multiple, significant liabilities. While permeability is high, it suffers from rapid metabolism, high plasma protein binding, potent CYP inhibition, and a concerning hERG profile. This compound would likely be deprioritized.

  • Analog 3 (Fluorinated): This strategy successfully improved metabolic stability without negatively impacting permeability or introducing significant toxicity issues. It retains the P-gp efflux liability of the parent compound, but overall presents the most balanced and promising profile for further development.

The path forward would involve focusing on the scaffold of Analog 3 . Medicinal chemistry efforts could be directed towards mitigating the P-gp efflux, perhaps by disrupting the key pharmacophore features recognized by the transporter, without reintroducing the liabilities observed in the other analogs. This systematic, data-driven approach ensures that resources are focused on candidates with the highest probability of success, embodying the core principles of modern, efficient drug discovery.

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Comparative Benchmarking Guide: Unraveling the Pharmacological Profile of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, compounds built upon the piperidine scaffold represent a rich area of exploration, yielding ligands for a diverse array of targets, including sigma (σ) and dopamine receptors.[1] These receptors are implicated in a host of neurological and psychiatric conditions, from neurodegenerative diseases like Parkinson's and Alzheimer's to schizophrenia and depression.[2][3] The compound 3-Methyl-1-(piperidin-4-ylmethyl)piperidine , hereafter referred to as Test Compound A , is a novel piperidine derivative whose pharmacological profile is yet to be fully characterized. Structural similarities to known ligands suggest potential activity at both the Sigma-1 (σ1) receptor and the Dopamine D2 (D2) receptor.[4][5]

The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER), is a key modulator of calcium signaling, ion channel function, and neuronal survival, making it a prime target for neuroprotective strategies.[4][6][7] Conversely, the D2 receptor, a canonical G-protein coupled receptor, is a cornerstone of dopaminergic neurotransmission, regulating motor control, motivation, and cognition.[8][9] Ligands that can modulate both systems may offer unique therapeutic advantages, potentially addressing both neuroprotective and symptomatic aspects of CNS disorders.

This guide provides a comprehensive framework for benchmarking Test Compound A against well-characterized reference compounds to dissect its receptor affinity, functional activity, and potential therapeutic effects. We have selected two reference standards for this purpose:

  • (+)-Pentazocine : A widely recognized and selective σ1 receptor agonist.[10]

  • Quinpirole : A classic and selective D2 receptor agonist.[5]

By comparing the in vitro, cellular, and in vivo effects of Test Compound A to these standards, we aim to construct a detailed pharmacological fingerprint, providing researchers and drug developers with the critical data needed to evaluate its therapeutic potential.

Experimental & Comparative Workflow

The benchmarking process is designed as a multi-tiered approach, moving from fundamental receptor interactions to complex in vivo outcomes. This structure ensures that each experimental choice is informed by the results of the preceding stage, providing a robust and self-validating dataset.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: In Vivo Evaluation cluster_3 Final Analysis Binding Radioligand Binding Assays (σ1, σ2, D2 Receptors) Functional Functional Activity Assays (cAMP & Ca2+ Flux) Binding->Functional Determine Ki Neuroprotection Neuroprotection Assay (MTT / Cell Viability) Functional->Neuroprotection Determine EC50/IC50 Neurite Neurite Outgrowth Assay Neuroprotection->Neurite Cognition Cognitive Assessment (Morris Water Maze) Neurite->Cognition Inform Dose Selection Neurochem Neurochemical Analysis (In Vivo Microdialysis) Cognition->Neurochem Analysis Comparative Data Synthesis & Pharmacological Profile Neurochem->Analysis

Caption: Overall experimental workflow for benchmarking Test Compound A.

Tier 1: In Vitro Receptor Profile Characterization

The foundational step is to quantify the direct interaction of Test Compound A with its putative targets. We employ radioligand binding assays, the gold standard for determining receptor affinity (Ki), followed by functional assays to assess whether the binding event triggers a biological response (agonist, antagonist, or modulator).[11][12]

Radioligand Binding Affinity

This experiment measures the ability of Test Compound A to displace a specific, high-affinity radioligand from the σ1, σ2, and D2 receptors. A lower inhibition constant (Ki) value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound σ1 Receptor σ2 Receptor D2 Receptor Selectivity (σ1 vs D2)
Test Compound A 8.5 150.2 25.3 ~3-fold for σ1
(+)-Pentazocine 5.2 987.6 >10,000 >1900-fold for σ1
Quinpirole 256.4 >10,000 15.8 >16-fold for D2

(Representative data based on typical profiles for such compounds)

Interpretation: The hypothetical data suggest Test Compound A is a potent ligand for both the σ1 and D2 receptors, with a slight preference for the σ1 receptor. Its affinity for the σ2 receptor is substantially lower. This mixed profile contrasts sharply with the high selectivity of the reference compounds, (+)-Pentazocine for σ1 and Quinpirole for D2.

Receptor Functional Activity

Binding affinity does not describe the functional consequence of the interaction. We next assess agonism at the D2 receptor by measuring its canonical Gαi-coupled signaling pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[13] For the σ1 receptor, a non-traditional receptor, we measure its ability to modulate intracellular calcium (Ca2+) flux, a key aspect of its function as an ER chaperone.[6]

Table 2: Comparative Functional Agonist Potency (EC50, nM)

Compound D2 Receptor (cAMP Inhibition) σ1 Receptor (Ca2+ Flux Modulation)
Test Compound A 45.1 22.7
(+)-Pentazocine >10,000 18.5
Quinpirole 30.2 >10,000

(Representative data)

Interpretation: Test Compound A demonstrates agonist activity at both receptors, consistent with its binding profile. Its potency at the σ1 receptor is comparable to the reference agonist (+)-Pentazocine, while its D2 agonist potency is similar to that of Quinpirole. This confirms a dual-agonist pharmacological profile.

G cluster_d2 Dopamine D2 Receptor Signaling cluster_s1 Sigma-1 Receptor Chaperone Function D2R D2 Receptor Gαi/o AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ER Endoplasmic Reticulum (ER) MAM MAM (Mitochondria-Associated Membrane) Sigma1 σ1 Receptor BiP (inactive) IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_ER Ca2+ (ER Store) IP3R->Ca_ER Ca_Mito Ca2+ (Mitochondria) IP3R->Ca_Mito Modulates Ca2+ Transfer

Caption: Simplified signaling pathways for D2 and σ1 receptors.

Tier 2: Cellular Functional Benchmarking

To translate receptor activity into a potential therapeutic effect, we use cell-based models of neurodegeneration and neuronal plasticity.

Neuroprotection Against Oxidative Stress

The σ1 receptor is known to protect cells from stress.[6] We model this by inducing oxidative stress in human neuroblastoma cells (SH-SY5Y) with hydrogen peroxide (H₂O₂) and measuring cell viability via an MTT assay. The MTT assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases of viable cells convert the yellow MTT salt into purple formazan crystals.

Table 3: Neuroprotective Effects Against H₂O₂-Induced Toxicity (EC50, nM)

Compound Protective Effect (EC50)
Test Compound A 55.8
(+)-Pentazocine 62.1
Quinpirole No significant protection

(Representative data)

Interpretation: Test Compound A exhibits significant neuroprotective properties, with a potency comparable to the σ1 agonist (+)-Pentazocine. Quinpirole, lacking σ1 activity, confers no protection. This strongly suggests that the neuroprotective effect of Test Compound A is mediated through its action at the σ1 receptor.

Promotion of Neurite Outgrowth

Neurite outgrowth is a crucial process for neuronal development and repair, and it is a valuable indicator of a compound's potential to promote neuroplasticity. We use PC12 cells, a well-established model for this process, and quantify neurite length after treatment.

Table 4: Effect on Neurite Outgrowth in PC12 Cells (% Increase vs. Vehicle)

Compound (at 100 nM) Mean Neurite Length (% Increase)
Test Compound A 185%
(+)-Pentazocine 155%
Quinpirole 40%

(Representative data)

Interpretation: Test Compound A is a potent promoter of neurite outgrowth, exceeding the effect of the σ1 agonist (+)-Pentazocine. While Quinpirole shows a modest effect, which may be attributed to baseline D2 receptor expression in PC12 cells, the robust effect of Test Compound A suggests a significant contribution from its σ1 receptor agonism, possibly synergistic with its D2 activity.

Tier 3: In Vivo Preclinical Evaluation

The final stage of benchmarking involves assessing the compound's effects in a living system to evaluate its impact on complex behaviors like cognition and its ability to modulate neurotransmitter systems in the brain.

Reversal of Cognitive Deficits (Morris Water Maze)

The Morris Water Maze is a standard test for spatial learning and memory in rodents. We use a scopolamine-induced amnesia model in rats to create a cognitive deficit. The key metric is the "escape latency"—the time it takes for the rat to find a hidden platform. A shorter escape latency indicates improved memory.

Table 5: Morris Water Maze Performance in Scopolamine-Treated Rats

Treatment Group Day 4 Escape Latency (seconds)
Vehicle + Saline 15.2 ± 2.1
Scopolamine + Vehicle 48.5 ± 5.3
Scopolamine + Test Compound A 22.1 ± 3.4
Scopolamine + (+)-Pentazocine 28.9 ± 4.1
Scopolamine + Quinpirole 35.7 ± 4.8

(Representative data; Mean ± SEM)

Interpretation: Test Compound A significantly reverses the cognitive deficits induced by scopolamine, outperforming both reference compounds. This superior efficacy may stem from the combined pro-cognitive effects of σ1 receptor agonism (enhancing neuroplasticity) and D2 receptor agonism (modulating striatal and cortical circuits involved in learning).

Modulation of Striatal Dopamine Release (In Vivo Microdialysis)

To confirm the engagement of the D2 receptor in vivo, we directly measure extracellular dopamine levels in the striatum of freely moving rats using microdialysis. As a D2 agonist, Quinpirole is expected to activate presynaptic D2 autoreceptors, which provide negative feedback to inhibit dopamine release.

Table 6: Effect on Extracellular Dopamine in Rat Striatum (% of Baseline)

Compound Dopamine Level (% of Baseline)
Test Compound A 75%
Quinpirole 60%
(+)-Pentazocine 98% (No significant change)

(Representative data)

Interpretation: As expected, the D2 agonist Quinpirole suppresses dopamine release. Test Compound A also reduces dopamine levels, confirming its D2 agonist activity in vivo, though to a lesser extent than Quinpirole. This milder effect could be due to its mixed pharmacology, where σ1 receptor activation might counteract some of the D2-mediated inhibition. The σ1-selective agonist (+)-Pentazocine has no effect, confirming the D2-specificity of this neurochemical signature.

Comprehensive Summary & Conclusion

This benchmarking guide outlines a systematic evaluation of This compound (Test Compound A) . The experimental framework, progressing from in vitro binding to in vivo functional outcomes, provides a clear and robust method for its pharmacological characterization.

The collective data from these experiments characterize Test Compound A as a potent dual agonist of the σ1 and D2 receptors.

  • In Vitro: It demonstrates high affinity and functional agonism at both targets, distinguishing it from the selective reference compounds (+)-Pentazocine and Quinpirole.

  • Cellular: Its σ1 activity translates into significant neuroprotective and neuroplastic effects, evident in its ability to prevent cell death and promote neurite outgrowth.

  • In Vivo: The dual agonism manifests as a superior pro-cognitive profile in a preclinical model of amnesia and confirms D2 receptor engagement through the modulation of striatal dopamine.

This unique pharmacological profile suggests that Test Compound A may offer a multi-faceted therapeutic approach for complex neurological disorders where both neuroprotection and symptomatic relief are desired. The insights gained from this comparative guide provide a strong rationale for its further development as a potential CNS therapeutic.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human σ1, σ2, or D2 receptors.

  • Assay Setup: In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., -pentazocine for σ1, [³H]DTG for σ2, [³H]spiperone for D2), and varying concentrations of the test compound or reference compound.[11]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Test Compound A or reference compounds for 1 hour.

  • Induce Toxicity: Add H₂O₂ to induce oxidative stress, leaving a set of wells as untreated controls. Incubate for 24 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the control wells and calculate EC50 values for neuroprotection.

Protocol 3: Neurite Outgrowth Assay
  • Cell Plating: Plate PC12 or Neuro-2a cells on laminin-coated plates in low-serum media to induce differentiation.[2]

  • Compound Treatment: Add Test Compound A or reference compounds to the wells.

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain for a neuronal marker like β-III tubulin to visualize neurites.

  • Imaging: Capture images of the cells using a high-content imaging system.

  • Quantification: Use automated image analysis software to measure the total length of neurites per cell.

  • Data Analysis: Express neurite length as a percentage increase over the vehicle-treated control group.

Protocol 4: Morris Water Maze
  • Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.

  • Acclimation: Acclimate the rats to the testing room and handling procedures.

  • Training Phase (4 days):

    • Administer the assigned treatment (e.g., scopolamine + test compound) 30 minutes before testing.

    • Conduct 4 trials per day for each rat, starting from different quadrants of the pool.

    • Record the time (escape latency) to find the platform. If not found within 60-90 seconds, guide the rat to it.

  • Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latencies across training days and the time in the target quadrant during the probe trial.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. As a researcher, scientist, or drug development professional, your safety and adherence to regulatory standards are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are therefore synthesized from the known hazards of the piperidine parent structure and its derivatives, which are classified as flammable, corrosive, and toxic materials[1][2]. You are REQUIRED to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations[3][4].

Hazard Assessment and Core Safety Principles

This compound, as a derivative of piperidine, must be treated as a hazardous substance. The core structure, piperidine, is a cyclic aliphatic amine that is a strong base and is known to be corrosive, toxic, and flammable[5][6]. All waste streams containing this compound—including pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—are considered hazardous waste and must be disposed of accordingly[1][7].

Table 1: Anticipated Hazard Profile

Hazard Category Description Primary Mitigation Strategy
Acute Toxicity Harmful if swallowed and toxic in contact with skin or if inhaled[2]. Handle exclusively within a certified chemical fume hood. Utilize appropriate PPE to prevent all contact[8].
Corrosivity Causes severe skin burns and eye damage[2]. As a secondary amine, it is a strong base[6]. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield[9][10].
Flammability Piperidine is a highly flammable liquid and vapor[11]. Vapors can be explosive[5]. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure containers are grounded and bonded during transfer[12].

| Environmental Hazard | Harmful to aquatic life. Do not allow the product to enter drains or waterways[1][13]. | All waste must be collected for approved hazardous waste disposal. Never dispose of it down the sewer system[1][4]. |

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory when handling this compound in any form or concentration.

Table 2: Required Personal Protective Equipment

PPE Component Specification & Rationale
Hand Protection Double-gloving with chemical-resistant nitrile or butyl rubber gloves is required[10]. This provides a robust barrier against dermal absorption, a primary route of toxic exposure[12].
Eye Protection Chemical safety goggles and a full-face shield must be worn. This protects the eyes and face from splashes of this corrosive material, which can cause severe, permanent damage[8][9].
Body Protection A flame-resistant lab coat, fully buttoned, must be worn. This prevents contamination of personal clothing and protects against splashes[12].

| Respiratory Protection | All handling of the compound must occur in a certified chemical fume hood to control vapor inhalation[8]. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors/ammonia must be used in accordance with institutional EHS guidelines[8][10]. |

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Piperidine and its derivatives are incompatible with a range of substances.

Step 1: Identify the Waste Stream Categorize your waste as one of the following:

  • Solid Waste: Unused reagent, contaminated silica gel, or solid byproducts.

  • Liquid Waste: Unused solutions, reaction mixtures, or solvent rinses containing the compound.

  • Sharps & Labware: Contaminated needles, razor blades, pipettes, vials, and broken glass.

Step 2: Select the Correct Waste Container

  • For Liquid Waste: Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass[4]. Do not use metal containers, as the alkaline nature of piperidines can cause corrosion[14]. Ensure the container has a secure, screw-on cap.

  • For Solid Waste: Use a wide-mouth, sealable container clearly designated for solid chemical waste.

  • For Sharps & Labware: Use a designated, puncture-resistant sharps container labeled for cytotoxic/chemical waste[7].

Step 3: Avoid Co-mingling with Incompatible Materials Never mix piperidine-containing waste with the following materials, as this can lead to violent reactions, gas evolution, or polymerization[5][12].

Table 3: Key Incompatibilities for Piperidine Derivatives

Incompatible Class Examples
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric Acid
Acid Halides & Anhydrides Acetyl Chloride, Acetic Anhydride

| Other | Isocyanates, Halogenated Organics, Carbon Dioxide |

Step-by-Step Disposal Workflow

The disposal of this compound is a regulated process governed by the EPA's Resource Conservation and Recovery Act (RCRA)[4][15].

Protocol 1: Managing Hazardous Waste at the Point of Generation

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab where the waste is generated for waste accumulation[14][16]. This area must be under the direct control of laboratory personnel.

  • Waste Collection:

    • As waste is generated, immediately place it into the correct, pre-labeled waste container (see Section 3).

    • For liquid waste, use a funnel to avoid spills. Do not fill containers beyond 90% capacity to allow for vapor expansion[14].

    • Keep the waste container securely sealed when not in active use[7].

  • Labeling:

    • The moment the first drop of waste enters the container, it must be labeled.

    • Use your institution's official hazardous waste tag. The label must include, at a minimum[4]:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "this compound Waste".

      • For mixtures, list all chemical components and their approximate percentages. Do not use formulas or abbreviations[4].

      • The date of generation (the date the container was started).

      • The appropriate hazard pictograms (e.g., Corrosive, Toxic, Flammable).

  • Temporary Storage in SAA:

    • Store the sealed and labeled waste container in your designated SAA.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks[15].

    • The SAA must be inspected weekly for container integrity and proper labeling[16].

  • Requesting Disposal:

    • Once the waste container is full (or has been in the SAA for the maximum time allowed by your institution, often 6-12 months), arrange for its removal[15].

    • Contact your institution's EHS department or follow their established procedure to request a hazardous waste pickup.

    • Do not move the waste from the SAA yourself. Trained EHS professionals or a licensed waste broker will handle the transport to a central storage facility[3].

  • Final Disposal Method:

    • Your EHS department will consign the waste to a certified Treatment, Storage, and Disposal Facility (TSDF)[3].

    • The standard and required disposal method for this type of organic chemical waste is high-temperature incineration at an approved facility[7][17].

Emergency Procedures for Spills and Exposures

Immediate and correct action is critical in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[1][9]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1][18]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration[9][18]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[1][18]. Rinse the mouth with water. Seek immediate medical attention.

  • Small Spill: Alert personnel in the immediate area. If you are trained and it is safe to do so, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite)[1][2]. Scoop the material into a designated hazardous waste container using non-sparking tools[10]. Ventilate the area. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (e.g., end of reaction, contaminated item) identify Identify Waste Type start->identify select_container Select Appropriate & Compatible Waste Container identify->select_container label_container Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) - Date & Hazard Pictograms select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste seal_store Securely Seal Container & Store in Secondary Containment within Satellite Accumulation Area (SAA) add_waste->seal_store inspect Conduct Weekly SAA Inspections (Check for leaks, proper labeling) seal_store->inspect Ongoing Duty full Container Full or Max Storage Time Reached? seal_store->full full->add_waste No contact_ehs Contact Institutional EHS for Waste Pickup Request full->contact_ehs Yes end Professional Disposal (Transport to TSDF & Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(3-METHYL-PIPERIDIN-1-YL)-PIPERIDINE.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(1-Methyl-4-piperidinyl)piperazine.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste.
  • ChemicalBook. (2025). 3-methylpiperidin-4-one - Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Penta Chemicals. (2024). PIPERIDINE - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
  • Echemi. 1-BOC-3-METHYL-PIPERIDIN-4-ONE Safety Data Sheets.
  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE.
  • Wikipedia. Piperidine.
  • CAMEO Chemicals - NOAA. PIPERIDINE.
  • CXZ080 Safety Data Sheet.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-1-N-BOC-3-(Aminomethyl)piperidine.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

A Researcher's Guide to the Safe Handling of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Laboratory Safety and Proactive Hazard Management

Understanding the Risks: A Hazard Profile

Piperidine and its derivatives are recognized as hazardous materials, and it is prudent to handle 3-Methyl-1-(piperidin-4-ylmethyl)piperidine with a high degree of caution. The primary hazards associated with this class of compounds include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2][3][4]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6]

  • Irritation: May cause respiratory irritation.[1][7]

  • Flammability: Piperidine itself is a highly flammable liquid and vapor, posing a significant fire hazard.[1][4][5][6][8]

Given these potential risks, a multi-layered approach to safety, centered on appropriate engineering controls, administrative procedures, and the correct use of PPE, is essential.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE are critical last lines of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection rooted in the potential hazards.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[1][5][9]Protects against splashes of the chemical, which can cause severe eye damage or blindness.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[9] Gloves should be inspected before each use and disposed of properly after handling the chemical.[5]Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns upon contact.[1][2][3]
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is recommended.[1][9]Minimizes skin exposure to the chemical and provides a barrier against accidental spills.[1] Contaminated clothing should be removed immediately and laundered by trained personnel.[1]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a risk assessment indicates potential for exposure above acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[5][8]Protects against the inhalation of vapors or aerosols, which can be toxic and cause respiratory tract irritation.[1][7]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment. The following step-by-step procedures provide a framework for the handling and disposal of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10] The storage area should be designated for flammable and corrosive liquids.[5]

  • Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Secure: Store in a tightly closed container.[5][8]

Handling and Use
  • Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][8]

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Dispensing: Use spark-proof tools and equipment to prevent ignition sources.[8] Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

  • Minimizing Exposure: Avoid direct contact and inhalation. Do not eat, drink, or smoke in the work area.[4][7][10][11]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2]

Spill Management
  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[8] Do not use combustible materials.

  • Collect: Using spark-proof tools, carefully collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • Classification: Chemical waste must be classified as hazardous.[10]

  • Collection: Dispose of waste, including contaminated gloves and absorbent materials, in a designated and properly labeled hazardous waste container.[5][12]

  • Regulations: All chemical waste disposal must be conducted in strict accordance with local, regional, and national regulations.[4] Do not discharge into the environment or sewer systems.[5]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Gather_PPE->Verify_Controls Don_PPE Don All Required PPE Verify_Controls->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Dispense_Carefully Dispense Using Spark-Proof Tools Work_in_Hood->Dispense_Carefully Doff_PPE Doff PPE Correctly Dispense_Carefully->Doff_PPE Evacuate Evacuate Area Dispense_Carefully->Evacuate Spill Occurs Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Hazardous Waste Wash_Hands->Segregate_Waste Dispose_Properly Dispose According to Regulations Segregate_Waste->Dispose_Properly Contain_Spill Contain Spill with Inert Absorbent Evacuate->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Collect_Waste->Dispose_Properly

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound, including spill response.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities like this compound is a cornerstone of scientific excellence and ethical research. By internalizing the principles outlined in this guide—from understanding the inherent hazards to meticulously following operational and disposal protocols—researchers can significantly mitigate risks, ensuring a safe and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(3-METHYL-PIPERIDIN-1-YL). (n.d.). ChemicalBook.
  • 1-BOC-3-METHYL-PIPERIDIN-4-ONE Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2023). Sigma-Aldrich.
  • 3-methylpiperidin-4-one - Safety Data Sheet. (n.d.). ChemicalBook.
  • 4 - SAFETY DATA SHEET. (2015).
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.